molecular formula C18H22N4O4 B560141 SAR131675

SAR131675

Cat. No.: B560141
M. Wt: 358.4 g/mol
InChI Key: PFMPOBVAYMTUOX-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SAR131675 is an ATP-competitive inhibitor of VEGF receptor 3 (VEGFR3) with an IC50 value of 23 nM for the human recombinant receptor in a cell-free assay. It is selective for VEGFR3 over VEGFR2 and VEGFR1 (IC50s = 230 and >3,000 nM, respectively). This compound inhibits survival of human lymphatic cells cultured with the VEGFR3-specific ligands VEGF-C and VEGF-D over the non-specific ligand VEGF-A in vitro (IC50s = 14, 17, and 664 nM, respectively). It decreases VEGF-C and VEGF-A-induced migration of human microvascular endothelial cells (HMVECs) when used at concentrations of 100 and 300 nM. This compound (100 mg/kg) reduces tumor size, decreases the number of pancreatic angiogenic islets, and increases survival in the RIP1-Tag2 transgenic mouse model of pancreatic neuroendocrine tumors. It also decreases tumor size, levels of VEGFR3 in mammary tumor lysates, number of tumor-associated macrophages in mammary tumors, and the number of lung metastases in a 4T1 mouse allograft model when administered at a dose of 100 mg/kg.>This compound is a VEGFR3 inhibitor with IC50/Ki of 23 nM/12 nM, about 50- and 10-fold more selective for VEGFR3 than VEGFR1/2, little activity against Akt1, CDKs, PLK1, EGFR, IGF-1R, c-Met, Flt2 etc. IC50 value: 23 nM Target: VEGFR3in vitro: VEGFR-3 ligands VEGFC and VEGFD, with an IC50 of about 20 nM. This compound dose dependently inhibits rh-VEGFR-3–TK activity with an IC50 of 23 nM. This compound inhibits VEGR-3–TK activity with a Ki of about 12 nM. This compound inhibits VEGFR-1–TK activity with an IC50 of > 3 μM and VEGFR-2–TK activity with an IC50 of 235 nM. This compound inhibits VEGFR-1 autophosphorylation with an IC50 of about 1 μM and VEGFR-2 with an IC50 of about 280 nM. This compound moderately inhibits VEGFR-2 and has very little effect on VEGFR-1, showing a good selectivity for VEGFR-3. This compound inhibits VEGFA-induced VEGFR-2 phosphorylation in a dose-dependent manner, with an IC50 of 239 nM. This compound potently inhibits lymphatic cell survival induced by VEGFC and VEGFD with IC50 of 14 nM and 17 nM, respectively. This compound inhibits VEGFA-induced survival with an IC50 of 664 nM. This compound, significantly and dose dependently inhibits VEGFC-induced Erk phosphorylation, with an IC50 of about 30 nM. in vivo: In embryonic angiogenesis using the zebrafish model, this compound efficiently impaires embryonic vasculogenesis. This compound at 100 mg/kg/d has significantly reduced the levels of VEGFR-3 and hemoglobin content by about 50%. This compound efficiently abrogates lymphangiogenesis and angiogenesis induced in vivo by FGF2. This compound at a dose of 300 mg/kg is able to inhibit both VEGFR-2 and VEGFR-3 signaling. In the prevention study, 5 weeks treatment with this compound is well tolerated and the number of angiogenic islets in the pancreas of this compound-treated mice is significantly decreased by 42%, compared with the vehicle-treated group. In the intervention study, daily oral administration of this compound from week 10 to week 12.5 causes a significant decrease in tumor burden by 62%. Treatment with this compound significantly reduces the tumor volume 24% and 50% at 30 mg/kg/d and 100 mg/kg/d, respectively.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-ethyl-7-[(3R)-3-hydroxy-4-methoxy-3-methylbut-1-ynyl]-N-methyl-4-oxo-1,8-naphthyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-5-22-15(19)13(17(24)20-3)14(23)12-7-6-11(21-16(12)22)8-9-18(2,25)10-26-4/h6-7,25H,5,10,19H2,1-4H3,(H,20,24)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMPOBVAYMTUOX-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=O)C2=C1N=C(C=C2)C#CC(C)(COC)O)C(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C(=O)C2=C1N=C(C=C2)C#C[C@](C)(COC)O)C(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

SAR131675: A Technical Guide to its Mechanism of Action as a Selective VEGFR-3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR131675 is a potent and selective, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1] This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its in vitro and in vivo activities. The information is based on preclinical studies and is intended to serve as a resource for researchers and professionals in the field of drug development.

Core Mechanism of Action: Selective VEGFR-3 Inhibition

This compound exerts its biological effects through the specific inhibition of VEGFR-3, a key receptor in the process of lymphangiogenesis (the formation of lymphatic vessels). The primary mechanism involves blocking the tyrosine kinase activity of VEGFR-3, which in turn prevents its autophosphorylation and the subsequent activation of downstream signaling pathways.[2][3][4] This targeted inhibition leads to a reduction in the proliferation and survival of lymphatic endothelial cells, ultimately impairing the formation of new lymphatic vessels.

In Vitro Activity

The in vitro efficacy of this compound has been demonstrated through a series of biochemical and cell-based assays.

Target/AssayThis compound IC50/KiNotes
VEGFR-3 (recombinant human) IC50: 23 nMCell-free tyrosine kinase assay.[1][5]
Ki: 12 nMATP-competitive inhibition.[1][5]
VEGFR-3 Autophosphorylation (HEK cells) IC50: 30-50 nMInhibition of cellular VEGFR-3 activity.[1][3]
VEGFR-2 (recombinant human) IC50: 235 nMDemonstrates selectivity for VEGFR-3 over VEGFR-2.[5]
VEGFR-1 (recombinant human) IC50: >3,000 nMHigh selectivity for VEGFR-3 over VEGFR-1.[5][6]
Lymphatic Cell Survival (VEGFC-induced) IC50: 14 nMInhibition of human lymphatic microvascular endothelial cell (HLMVEC) survival.[1]
Lymphatic Cell Survival (VEGFD-induced) IC50: 17 nMInhibition of HLMVEC survival.[1]
Lymphatic Cell Migration (VEGFC-induced) IC50: <30 nMInhibition of HLMVEC migration.[1][3]
Erk Phosphorylation (VEGFC-induced) IC50: ~30 nMInhibition of downstream signaling in HLMVECs.[3][5]
Signaling Pathway of this compound Action

The binding of VEGFC/VEGFD to VEGFR-3 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for downstream signaling molecules, leading to the activation of pathways such as the MAPK/Erk pathway, which promotes cell proliferation, survival, and migration. This compound, by inhibiting the initial autophosphorylation step, effectively blocks this entire signaling cascade.

VEGFR3_Signaling_Inhibition VEGFR-3 Signaling Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGFC_VEGFD VEGF-C / VEGF-D VEGFR3_dimer VEGFR-3 Dimer VEGFC_VEGFD->VEGFR3_dimer Binds to P_VEGFR3 Phosphorylated VEGFR-3 VEGFR3_dimer->P_VEGFR3 Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., Erk Pathway) P_VEGFR3->Downstream_Signaling Activates Cell_Response Cell Proliferation, Survival, Migration Downstream_Signaling->Cell_Response Promotes This compound This compound This compound->P_VEGFR3 Inhibits

Caption: Inhibition of the VEGFR-3 signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments cited in this guide, based on the study by Alam et al., 2012.

VEGFR Tyrosine Kinase Assay (Cell-Free)

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of recombinant human VEGFR-1, -2, and -3.

Methodology:

  • Plate Coating: 96-well plates are precoated with a synthetic polymer substrate, poly-Glu-Tyr (polyGT 4:1).[5]

  • Reaction Mixture: The kinase reaction is performed in a buffer containing 50 mM HEPES (pH 7.4), 20 mM MgCl₂, 0.1 mM MnCl₂, and 0.2 mM Na₃VO₄.[5]

  • Enzyme and Inhibitor: Recombinant human VEGFR-1, VEGFR-2, or VEGFR-3 is added to the wells along with varying concentrations of this compound (ranging from 3 nM to 1,000 nM) or DMSO as a control.[5]

  • Initiation of Reaction: The reaction is initiated by the addition of ATP. The final ATP concentration is 30 µM for VEGFR-1 and VEGFR-3, and 15 µM for VEGFR-2.[5]

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Detection: The amount of phosphorylated poly-GT is quantified using a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine monoclonal antibody. The signal is developed with the HRP chromogenic substrate o-phenylenediamine dihydrochloride (OPD).[5]

  • Data Analysis: The absorbance is measured at 492 nm. The IC50 values are calculated from the dose-response curves.[5]

VEGFR-3 Autophosphorylation Assay (Cell-Based)

Objective: To assess the ability of this compound to inhibit VEGFR-3 autophosphorylation in a cellular context.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK) cells are transiently transfected with a plasmid encoding for Flag-tagged VEGFR-3.[2]

  • Compound Treatment: 24 hours post-transfection, cells are treated with 100 µM orthovanadate for 1 hour, followed by incubation with varying concentrations of this compound for 30 minutes.[2]

  • Cell Lysis: Cells are lysed in RIPA buffer, and the lysates are clarified by centrifugation.[2]

  • Immunocapture: The supernatant containing the Flag-tagged VEGFR-3 is transferred to 96-well plates precoated with an anti-Flag antibody and incubated for 1 hour at room temperature.[2]

  • Detection of Phosphorylation: After washing, an HRP-conjugated anti-phosphotyrosine antibody is added and incubated for 1 hour.[2]

  • Signal Measurement: The reaction is stopped with 2N H₂SO₄, and the signal is read at 485 nm and 530 nm. IC50 values are determined from the resulting dose-response curves.[2]

Lymphatic Cell Survival Assay

Objective: To evaluate the effect of this compound on the survival of primary human lymphatic cells stimulated with various growth factors.

Methodology:

  • Cell Seeding: Human lymphatic microvascular endothelial cells (HLMVECs) are seeded in 96-well plates coated with 0.3% gelatin at a density of 5 x 10³ cells per well.[2]

  • Stimulation and Treatment: Cells are incubated in RPMI medium containing 0.1% FCS and stimulated with VEGFA (10 ng/mL), VEGFC (300 ng/mL), VEGFD (300 ng/mL), or FGF2 (10 ng/mL) in the presence or absence of increasing concentrations of this compound.[2]

  • Incubation: The cells are incubated for 5 days.[2]

  • Viability Assessment: The number of viable cells is quantified using the CellTiter-Glo Luminescent Cell Viability Assay.[2]

  • Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined.

Experimental Workflow: In Vitro Assays

In_Vitro_Workflow General Workflow for In Vitro Assays Start Start Assay_Setup Assay Setup (e.g., Plate Coating, Cell Seeding) Start->Assay_Setup Compound_Addition Addition of this compound (Dose-Response) Assay_Setup->Compound_Addition Stimulation Stimulation (e.g., ATP, VEGFC) Compound_Addition->Stimulation Incubation Incubation Stimulation->Incubation Detection Detection/Measurement (e.g., Absorbance, Luminescence) Incubation->Detection Data_Analysis Data Analysis (IC50 Calculation) Detection->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for the in vitro evaluation of this compound.

In Vivo Activity

The anti-lymphangiogenic, anti-tumoral, and anti-metastatic properties of this compound have been confirmed in various preclinical animal models.

Key In Vivo Findings
  • Inhibition of Angiogenesis and Lymphangiogenesis: In a sponge-implanted mouse model, this compound significantly reduced FGF2-induced angiogenesis and lymphangiogenesis.[2]

  • Antitumoral Effects: In the RIP1-Tag2 transgenic mouse model of pancreatic neuroendocrine tumors, this compound treatment led to a significant decrease in the number of angiogenic islets and an increase in survival.[2] In a murine mammary carcinoma model (4T1), this compound significantly reduced tumor volume.[3]

  • Anti-metastatic Activity: In the 4T1 tumor model, this compound significantly reduced lymph node invasion and lung metastasis.[4]

  • Modulation of the Tumor Microenvironment: this compound has been shown to reduce the infiltration of tumor-associated macrophages (TAMs) in tumors.[4][7]

Animal ModelTreatmentKey Outcome
FGF2-induced angiogenesis/lymphangiogenesis (Mouse) This compound (100 mg/kg/day)Significant reduction in CD31 and LYVE-1 staining.[2]
RIP1-Tag2 Pancreatic Tumor Model (Mouse) This compound (100 mg/kg/day)42% decrease in angiogenic islets; significant increase in survival.[2]
4T1 Mammary Carcinoma (Mouse) This compound (30 & 100 mg/kg/day)24% and 50% reduction in tumor volume, respectively.[3]
This compound (100 mg/kg/day)56% reduction in osteopontin content in lymph nodes.[3]

Experimental Workflow: In Vivo Tumor Model

In_Vivo_Workflow General Workflow for In Vivo Tumor Model Studies Start Start Tumor_Induction Tumor Induction (e.g., Cell Implantation) Start->Tumor_Induction Treatment_Groups Randomization into Treatment Groups (Vehicle vs. This compound) Tumor_Induction->Treatment_Groups Drug_Administration Daily Drug Administration (e.g., Oral Gavage) Treatment_Groups->Drug_Administration Monitoring Monitoring of Tumor Growth and Animal Health Drug_Administration->Monitoring Endpoint_Analysis Endpoint Analysis (e.g., Tumor Volume, Metastasis, Immunohistochemistry) Monitoring->Endpoint_Analysis Data_Analysis Statistical Analysis Endpoint_Analysis->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for evaluating the in vivo efficacy of this compound.

Conclusion

This compound is a highly potent and selective inhibitor of VEGFR-3 tyrosine kinase. Its mechanism of action, centered on the blockade of VEGFR-3 signaling, translates to significant anti-lymphangiogenic, anti-tumoral, and anti-metastatic effects in preclinical models. The detailed experimental data and protocols provided herein offer a solid foundation for further research and development of this and similar targeted therapies.

References

SAR131675: A Deep Dive into its Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SAR131675 is a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), a key player in lymphangiogenesis—the formation of lymphatic vessels.[1][2][3][4] Its ability to modulate VEGFR-3 signaling has positioned it as a valuable tool in preclinical research for investigating the roles of lymphangiogenesis in various pathological conditions, including cancer, metastasis, and inflammation.[1][4][5] This technical guide provides a comprehensive overview of the downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams. Although promising in preclinical studies, the development of this compound was halted during preclinical stages due to adverse metabolic effects.[1]

Core Mechanism of Action

This compound exerts its biological effects by directly inhibiting the tyrosine kinase activity of VEGFR-3.[2][3] As an ATP-competitive inhibitor, it binds to the ATP-binding site of the VEGFR-3 kinase domain, preventing the transfer of phosphate groups to tyrosine residues on the receptor.[6] This inhibition blocks the autophosphorylation of VEGFR-3, a critical step in the activation of its downstream signaling cascades.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and selectivity of this compound from various in vitro and cell-based assays.

Table 1: In Vitro Kinase Inhibition

Target KinaseAssay TypeIC50KiSelectivity vs. VEGFR-3Reference
VEGFR-3 Cell-free assay23 nM12 nM-[2][7]
VEGFR-2 Cell-free assay235 nM-~10-fold[2]
VEGFR-1 Cell-free assay> 3 µM->130-fold[2]

Table 2: Cell-Based Assay Activity

AssayCell LineStimulantIC50Reference
VEGFR-3 Autophosphorylation HEK cells-45 nM[4]
VEGFR-2 Autophosphorylation PAEC-VEGFR-2VEGF-A239 nM[2][5]
Lymphatic Cell Proliferation Primary human lymphatic cellsVEGF-C / VEGF-D~20 nM[1][2]
Lymphatic Cell Survival Primary human lymphatic cellsVEGF-C14 nM[2]
Lymphatic Cell Survival Primary human lymphatic cellsVEGF-D17 nM[2]
Lymphatic Cell Survival Primary human lymphatic cellsVEGF-A664 nM[2]
Erk Phosphorylation Human lymphatic cellsVEGF-C~30 nM[2][6]
Cell Migration HLMVECVEGF-C< 30 nM[6]
Cell Migration HLMVECVEGF-A~100 nM[6]

Downstream Signaling Pathways

The inhibition of VEGFR-3 autophosphorylation by this compound leads to the suppression of multiple downstream signaling pathways that are crucial for lymphangiogenesis, cell proliferation, survival, and migration. The primary affected pathways are the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT pathways.

VEGFR-3 Signaling Cascade

Upon binding of its ligands, primarily VEGF-C and VEGF-D, VEGFR-3 dimerizes and undergoes autophosphorylation on specific tyrosine residues. This creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling.

VEGFR3_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGFC VEGF-C / VEGF-D VEGFR3 VEGFR-3 VEGFC->VEGFR3 Ligand Binding P_VEGFR3 p-VEGFR-3 VEGFR3->P_VEGFR3 Autophosphorylation RAS RAS P_VEGFR3->RAS PI3K PI3K P_VEGFR3->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Proliferation Survival Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->VEGFR3 Inhibition SAR131675_Inhibition_Pathway cluster_input Signal Initiation cluster_inhibitor cluster_downstream Downstream Effectors VEGFC VEGF-C VEGFR3 VEGFR-3 VEGFC->VEGFR3 pVEGFR3 p-VEGFR-3 VEGFR3->pVEGFR3 Phosphorylation This compound This compound This compound->VEGFR3 Inhibition pERK p-ERK1/2 pVEGFR3->pERK pAKT p-AKT pVEGFR3->pAKT CellularEffects Decreased Proliferation Decreased Migration Increased Apoptosis pERK->CellularEffects pAKT->CellularEffects Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models KinaseAssay Kinase Assay (Recombinant VEGFR-3) PhosphoAssay Cellular Phosphorylation Assay (HEK-VEGFR-3) KinaseAssay->PhosphoAssay Confirms Cellular Target Engagement ProliferationAssay Proliferation Assay (HLECs) PhosphoAssay->ProliferationAssay Links Target Inhibition to Cellular Function MigrationAssay Migration Assay (HLMVECs) ProliferationAssay->MigrationAssay TumorModels Orthotopic Tumor Models (e.g., 4T1 Mammary Carcinoma) MigrationAssay->TumorModels Translates Cellular Effects to In Vivo Efficacy MetastasisModels Metastasis Models TumorModels->MetastasisModels

References

The Role of SAR131675 in Lymphangiogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymphangiogenesis, the formation of new lymphatic vessels from pre-existing ones, is a critical process in development, tissue repair, and various pathologies. In the context of oncology, tumor-associated lymphangiogenesis is a key mechanism for tumor cell dissemination to lymph nodes and distant organs, making it a significant indicator of poor prognosis.[1] A central signaling axis governing this process is the activation of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) by its ligands, VEGF-C and VEGF-D.[1][2] This has positioned VEGFR-3 as a compelling therapeutic target for inhibiting cancer metastasis. SAR131675 is a potent and highly selective ATP-competitive inhibitor of VEGFR-3 tyrosine kinase, developed to specifically target this pathway.[1][3] This technical guide provides an in-depth overview of the role of this compound in lymphangiogenesis, summarizing key preclinical data, outlining detailed experimental protocols, and illustrating the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its anti-lymphangiogenic effects by selectively inhibiting the tyrosine kinase activity of VEGFR-3.[1][3] Upon binding of VEGF-C or VEGF-D, VEGFR-3 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for downstream signaling molecules, initiating cascades that lead to lymphatic endothelial cell (LEC) proliferation, survival, and migration.[2][4][5] this compound competitively binds to the ATP-binding pocket of the VEGFR-3 kinase domain, preventing this autophosphorylation and thereby blocking the downstream signaling required for the formation of new lymphatic vessels.[1]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound in inhibiting VEGFR-3 signaling and lymphangiogenesis.

Table 1: In Vitro Activity of this compound
Assay TypeTarget/Cell LineStimulantIC50 ValueReference
Tyrosine Kinase ActivityRecombinant Human VEGFR-3-20 nM[1][3]
Tyrosine Kinase ActivityRecombinant Human VEGFR-2-235 nM[1]
Tyrosine Kinase ActivityRecombinant Human VEGFR-1-> 3 µM[1]
AutophosphorylationHEK cells overexpressing VEGFR-3-45 nM[1][3]
AutophosphorylationHEK cells overexpressing VEGFR-2-~280 nM[1]
AutophosphorylationHEK cells overexpressing VEGFR-1-~1 µM[1]
Cell SurvivalHuman Lymphatic Microvascular Endothelial Cells (HLMVEC)VEGF-C (300 ng/mL)14 nM[1]
Cell SurvivalHuman Lymphatic Microvascular Endothelial Cells (HLMVEC)VEGF-D (300 ng/mL)17 nM[1]
Cell SurvivalHuman Lymphatic Microvascular Endothelial Cells (HLMVEC)VEGF-A (10 ng/mL)664 nM[1]
MigrationHuman Lymphatic Microvascular Endothelial Cells (HLMVEC)VEGF-C (100 ng/mL)< 30 nM[1]
MigrationHuman Lymphatic Microvascular Endothelial Cells (HLMVEC)VEGF-A (50 ng/mL)~100 nM[1]
Erk PhosphorylationHuman Lymphatic Microvascular Endothelial Cells (HLMVEC)VEGF-C~30 nM[1]
Table 2: In Vivo Efficacy of this compound
ModelTumor TypeTreatment DoseOutcome% Inhibition/ReductionReference
FGF2-induced Sponge Model-100 mg/kg/dayReduction in VEGFR-3 levels~50%[1]
FGF2-induced Sponge Model-100 mg/kg/dayReduction in hemoglobin content~50%[1]
4T1 Orthotopic ModelMammary Carcinoma30 mg/kg/dayTumor volume reduction24%[1]
4T1 Orthotopic ModelMammary Carcinoma100 mg/kg/dayTumor volume reduction50%[1]
4T1 Orthotopic ModelMammary Carcinoma100 mg/kg/dayReduction in lymph node osteopontin (metastasis marker)56%[1]
4T1 Orthotopic ModelMammary Carcinoma100 mg/kg/dayReduction in tumor VEGFR-3 levels51%[1]
RIP1.Tag2 Transgenic ModelPancreatic Neuroendocrine Tumor100 mg/kgIncreased median survival15 weeks (vs. 13 weeks vehicle)[1]
Colorectal Liver Metastasis ModelColorectal CarcinomaNot specifiedTumor burden reduction84%[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway

VEGFR3_Signaling_Pathway VEGFC_D VEGF-C / VEGF-D VEGFR3 VEGFR-3 VEGFC_D->VEGFR3 Binds Dimerization Receptor Dimerization VEGFR3->Dimerization This compound This compound Autophosphorylation Autophosphorylation This compound->Autophosphorylation Inhibits Dimerization->Autophosphorylation PI3K PI3K Autophosphorylation->PI3K ERK ERK Autophosphorylation->ERK AKT Akt PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival ERK->Cell_Survival Cell_Migration Cell Migration ERK->Cell_Migration

Caption: VEGFR-3 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: In Vitro Evaluation

experimental_workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis Survival Cell Survival Assay (e.g., MTT/XTT) Quantify_Survival Quantify Cell Viability (Absorbance) Survival->Quantify_Survival Migration Migration Assay (Boyden Chamber) Quantify_Migration Count Migrated Cells (Microscopy) Migration->Quantify_Migration Tube_Formation Tube Formation Assay (Matrigel) Quantify_Tubes Measure Tube Length & Branch Points Tube_Formation->Quantify_Tubes LEC_Culture Culture Lymphatic Endothelial Cells (LECs) Treatment Treat with VEGF-C/D +/- this compound LEC_Culture->Treatment Treatment->Survival Treatment->Migration Treatment->Tube_Formation

Caption: Workflow for in vitro evaluation of this compound on LEC function.

Experimental Protocols

Lymphatic Endothelial Cell (LEC) Survival/Proliferation Assay

This assay quantifies the effect of this compound on the viability and proliferation of LECs stimulated with VEGFR-3 ligands.

Materials:

  • Primary Human Lymphatic Microvascular Endothelial Cells (HLMVEC)

  • Endothelial Cell Growth Medium (EGM-2MV)

  • Fetal Bovine Serum (FBS)

  • Recombinant Human VEGF-C and VEGF-D (R&D Systems)

  • This compound (Selleckchem)

  • 96-well tissue culture plates, fibronectin-coated

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT reagent

  • Solubilization solution (e.g., DMSO or specific buffer for XTT)

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding: Seed HLMVECs in fibronectin-coated 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well in EGM-2MV containing 5% FBS. Allow cells to adhere overnight.

  • Starvation: The following day, replace the medium with a low-serum basal medium (e.g., EBM with 0.1% BSA) and incubate for 4-6 hours to synchronize the cells.

  • Treatment: Prepare a serial dilution of this compound in the low-serum medium. Also, prepare solutions of VEGF-C (e.g., 100-300 ng/mL) or VEGF-D (e.g., 300 ng/mL) with and without the different concentrations of this compound.

  • Incubation: Remove the starvation medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include control wells with medium alone, medium with growth factor only, and medium with this compound only. Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the growth factor-stimulated control. Plot the data to determine the IC50 value.

Boyden Chamber Migration Assay

This assay assesses the ability of this compound to inhibit the chemotactic migration of LECs towards a VEGF-C gradient.

Materials:

  • HLMVECs and culture medium

  • Boyden chamber apparatus (e.g., 48-well microchemotaxis chamber) or Transwell inserts (8 µm pore size) for 24-well plates

  • Polycarbonate membranes (8 µm pores), coated with collagen type I or fibronectin (100 µg/mL)

  • Recombinant Human VEGF-C

  • This compound

  • Calcein AM (for fluorescent labeling) or Diff-Quik stain

  • Fluorescence microscope or standard light microscope

Protocol:

  • Chamber Preparation: Coat the polycarbonate membranes with collagen type I or fibronectin overnight at 4°C and allow them to air dry.

  • Chemoattractant: Fill the lower wells of the Boyden chamber with serum-free medium containing VEGF-C (e.g., 100 ng/mL) as the chemoattractant. Include a negative control with medium alone.

  • Cell Preparation: Harvest HLMVECs and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL. Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.

  • Cell Seeding: Place the coated membrane over the lower wells. Add 50 µL of the cell suspension (5 x 10⁴ cells) to each of the upper wells.

  • Incubation: Incubate the chamber for 4-6 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.

  • Cell Fixation and Staining:

    • After incubation, remove the membrane. Scrape the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the membrane in methanol for 10 minutes.

    • Stain the migrated cells on the lower surface of the membrane with Diff-Quik stain or DAPI.

  • Quantification: Mount the membrane on a glass slide. Count the number of migrated cells in several high-power fields (e.g., 5 fields per well) under a microscope.

  • Analysis: Calculate the average number of migrated cells per field for each condition and express the results as a percentage of migration relative to the VEGF-C control.

In Vitro Tube Formation Assay

This assay evaluates the effect of this compound on the ability of LECs to form capillary-like structures on a basement membrane matrix.

Materials:

  • HLMVECs and culture medium

  • Growth factor-reduced Matrigel® (Corning)

  • Pre-chilled 96-well plates

  • Recombinant Human VEGF-C

  • This compound

  • Calcein AM

  • Inverted fluorescence microscope with imaging software

Protocol:

  • Matrigel Coating: Thaw Matrigel on ice overnight at 4°C. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a pre-chilled 96-well plate.

  • Gel Polymerization: Incubate the plate at 37°C for at least 30 minutes to allow the Matrigel to solidify.

  • Cell Seeding and Treatment:

    • Harvest HLMVECs and resuspend them in basal medium containing a low percentage of serum (e.g., 0.5% FBS).

    • Seed the cells onto the solidified Matrigel at a density of 1.5 x 10⁴ to 2 x 10⁴ cells per well.

    • Add VEGF-C (e.g., 50 ng/mL) and different concentrations of this compound to the respective wells.

  • Incubation: Incubate the plate for 6-12 hours at 37°C.

  • Visualization:

    • Carefully remove the medium and add Calcein AM solution to stain viable cells.

    • Incubate for 30 minutes.

    • Capture images of the tube networks using a fluorescence microscope.

  • Quantification: Use an image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify the total tube length, number of nodes, and number of branches per field.

  • Analysis: Compare the quantitative parameters of tube formation in this compound-treated wells to the VEGF-C stimulated control.

In Vivo Sponge Implantation Assay for Lymphangiogenesis

This model assesses the effect of systemically administered this compound on growth factor-induced lymphangiogenesis in vivo.

Materials:

  • Female BALB/c or C57BL/6 mice (6-8 weeks old)

  • Sterile gelatin sponges (e.g., Gelfoam®)

  • Fibroblast Growth Factor-2 (FGF2) or VEGF-C

  • This compound formulated for oral gavage

  • Surgical tools, sutures, and anesthetics

  • Antibodies for immunohistochemistry: anti-LYVE-1 (for lymphatic vessels) and anti-CD31 (for blood vessels)

  • Hemoglobin assay kit (e.g., Drabkin's reagent)

Protocol:

  • Sponge Preparation: Cut sterile gelatin sponges into discs (e.g., 10 mm diameter, 2 mm thick). Saturate the sponges with a solution of FGF2 (e.g., 200 ng) or VEGF-C in sterile PBS. Air-dry the sponges under sterile conditions.

  • Implantation: Anesthetize the mice. Make a small subcutaneous incision on the dorsal flank. Insert a prepared sponge into the subcutaneous pocket. Close the incision with sutures.

  • Treatment: Begin daily oral administration of this compound (e.g., 30, 100, or 300 mg/kg) or vehicle control on the day of implantation.

  • Sponge Excision: After a set period (e.g., 7-14 days), euthanize the mice and carefully excise the sponges along with the surrounding tissue.

  • Analysis:

    • Hemoglobin Content (Angiogenesis): Homogenize a portion of the sponge and measure the hemoglobin content using a colorimetric assay to quantify blood vessel infiltration.

    • Immunohistochemistry (Lymphangiogenesis): Fix the remaining sponge tissue in 4% paraformaldehyde, embed in paraffin, and section. Perform immunohistochemical staining with anti-LYVE-1 and anti-CD31 antibodies to visualize lymphatic and blood vessels, respectively.

  • Quantification: Quantify the lymphatic and blood vessel density by measuring the stained area or vessel count per unit area in the microscopic images.

  • Analysis: Compare the vessel densities and hemoglobin content between the this compound-treated groups and the vehicle control group.

Conclusion

This compound is a potent and selective inhibitor of VEGFR-3, demonstrating significant anti-lymphangiogenic, anti-tumor, and anti-metastatic activities in a range of preclinical models.[1][3] Its mechanism of action, centered on the blockade of VEGF-C/D-mediated signaling in lymphatic endothelial cells, has been well-characterized through a variety of in vitro and in vivo assays. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of targeting the VEGFR-3 pathway. Further studies are warranted to fully elucidate the clinical utility of this compound and similar VEGFR-3 inhibitors in oncology and other diseases characterized by pathological lymphangiogenesis.

References

SAR131675 and the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) is a complex and dynamic ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components. It plays a pivotal role in tumor progression, metastasis, and response to therapy. A key process within the TME is lymphangiogenesis, the formation of new lymphatic vessels, which is primarily driven by the vascular endothelial growth factor-C (VEGF-C) and its receptor, VEGFR-3. SAR131675 is a potent and selective ATP-competitive tyrosine kinase inhibitor of VEGFR-3, which has demonstrated significant anti-tumoral and anti-metastatic activities in preclinical models. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its profound effects on the tumor microenvironment, with a focus on quantitative data, experimental methodologies, and signaling pathways.

Mechanism of Action of this compound

This compound selectively inhibits the tyrosine kinase activity of VEGFR-3.[1][2] This inhibition prevents the autophosphorylation of the receptor upon binding of its ligands, VEGF-C and VEGF-D, thereby blocking downstream signaling cascades.[1][2] While highly selective for VEGFR-3, this compound exhibits moderate activity against VEGFR-2.[1][2] The primary consequence of VEGFR-3 inhibition by this compound is the suppression of lymphangiogenesis.[1][2] Furthermore, emerging evidence highlights a crucial role for the VEGF-C/VEGFR-3 axis in modulating the immune landscape within the TME. VEGFR-3 is expressed on various immune cells, including tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs).[3][4] By inhibiting VEGFR-3 signaling, this compound can directly impact these immunosuppressive cell populations, leading to a more favorable anti-tumor immune response.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound.

Table 1: In Vitro Activity of this compound

AssayTargetCell Line/SystemIC50 ValueReference
Kinase ActivityVEGFR-3Recombinant Human~20 nM[1][2]
AutophosphorylationVEGFR-3HEK cells~45 nM[1][2]
Cell ProliferationLymphatic Endothelial CellsHMVEC~20 nM (VEGF-C induced)[1]
Kinase ActivityVEGFR-2Recombinant Human~235 nM[5]
AutophosphorylationVEGFR-2PAE cells~280 nM[5]

Table 2: In Vivo Efficacy of this compound in the 4T1 Mammary Carcinoma Model

ParameterTreatment GroupResultReference
Primary Tumor VolumeThis compound (100 mg/kg/day)50% reduction vs. vehicle[6]
Lung MetastasisThis compound (100 mg/kg/day)Significant reduction vs. vehicle[1]
Splenic GR1+CD11b+ MDSCsThis compoundReduction from 34% to 14% of total splenocytes[3]
Blood GR1+CD11b+ MDSCsThis compoundReduction from 66% to 36% of total blood cells[3]
Tumor F4/80high TAMsThis compoundReduction from 65% to 35% of tumor-infiltrating myeloid cells[3]
Tumor F4/80low (M1-like) MacrophagesThis compoundIncrease from 20% to 38% of tumor-infiltrating myeloid cells[3]

Table 3: In Vivo Efficacy of this compound in a Colorectal Cancer Liver Metastasis Model

ParameterTreatment GroupResultReference
Tumor BurdenThis compound (120 mg/kg/day)84% inhibition of tumor growth vs. control at day 22[7]
Liver F4/80+ MacrophagesThis compoundSignificant reduction at day 22[7]
Liver CD45+ LeukocytesThis compoundSignificant reduction at day 22[7]
Liver F4/80- Ly6Clow MDSCsThis compoundSignificant reduction at day 22[8]
Liver CD8+ T cellsThis compoundIncreased proportion at day 22[8]
CD8+:CD4+ T cell ratio in liverThis compoundIncreased at day 22[8]

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

VEGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-C VEGF-C VEGFR-3 VEGFR-3 VEGF-C->VEGFR-3 Binds PI3K PI3K VEGFR-3->PI3K RAS RAS VEGFR-3->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration This compound This compound This compound->VEGFR-3 Inhibits

VEGFR-3 signaling pathway and its inhibition by this compound.

TME_Modulation_by_this compound This compound This compound VEGFR-3_Inhibition VEGFR-3_Inhibition This compound->VEGFR-3_Inhibition MDSC_Reduction MDSC_Reduction VEGFR-3_Inhibition->MDSC_Reduction TAM_Reduction TAM_Reduction VEGFR-3_Inhibition->TAM_Reduction Lymphangiogenesis_Inhibition Lymphangiogenesis_Inhibition VEGFR-3_Inhibition->Lymphangiogenesis_Inhibition Immunosuppression_Decrease Immunosuppression_Decrease MDSC_Reduction->Immunosuppression_Decrease TAM_Reduction->Immunosuppression_Decrease M1_Macrophage_Increase M1_Macrophage_Increase Anti_Tumor_Immunity_Increase Anti_Tumor_Immunity_Increase M1_Macrophage_Increase->Anti_Tumor_Immunity_Increase Immunosuppression_Decrease->M1_Macrophage_Increase Metastasis_Reduction Metastasis_Reduction Lymphangiogenesis_Inhibition->Metastasis_Reduction

Modulation of the tumor microenvironment by this compound.

Experimental Protocols

This section details the key experimental methodologies used in the preclinical evaluation of this compound.

4T1 Murine Mammary Carcinoma Model
  • Cell Line: 4T1 murine mammary carcinoma cells.

  • Animals: Female BALB/c mice.

  • Tumor Implantation: 1 x 105 to 1 x 106 4T1 cells are injected orthotopically into the mammary fat pad.

  • Treatment: this compound is typically administered daily by oral gavage at doses ranging from 30 to 120 mg/kg. The vehicle control is often a solution of 0.5% methylcellulose and 0.5% Tween 80 in water.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Metastasis Evaluation: Lungs and other organs are harvested at the end of the study to assess metastatic burden, often by counting surface nodules or through histological analysis.

  • Reference: [6]

Colorectal Cancer Liver Metastasis Model
  • Cell Line: Murine colorectal cancer cells (e.g., MoCR).

  • Animals: Male CBA mice.

  • Metastasis Induction: An intrasplenic injection of tumor cells is performed, leading to the formation of liver metastases.

  • Treatment: Daily oral gavage of this compound (e.g., 120 mg/kg).

  • Tumor Burden Assessment: Livers are harvested at specified time points (e.g., days 10, 16, 22), and the tumor area is quantified as a percentage of the total liver area using stereology.

  • Reference: [7]

Flow Cytometry for Immune Cell Analysis
  • Sample Preparation: Tumors, spleens, and blood are collected. Tumors are enzymatically digested to obtain a single-cell suspension. Red blood cells are lysed from spleen and blood samples.

  • Antibody Staining: Cells are incubated with a cocktail of fluorescently labeled antibodies against various cell surface markers to identify different immune cell populations. Key markers include:

    • Myeloid Cells: CD45, CD11b

    • MDSCs: Gr-1 (Ly6G/Ly6C)

    • Macrophages (TAMs): F4/80

    • T cells: CD3, CD4, CD8

  • Data Acquisition: Stained cells are analyzed on a flow cytometer.

  • Gating Strategy: A sequential gating strategy is used to identify specific cell populations based on their marker expression. For example, MDSCs in mice are often identified as CD45+CD11b+Gr-1+ cells.

  • Reference: [3]

Flow_Cytometry_Workflow Tumor_Spleen_Blood 1. Sample Collection Single_Cell_Suspension 2. Prepare Single-Cell Suspension Tumor_Spleen_Blood->Single_Cell_Suspension Antibody_Staining 3. Stain with Fluorescent Antibodies Single_Cell_Suspension->Antibody_Staining Flow_Cytometer 4. Data Acquisition Antibody_Staining->Flow_Cytometer Data_Analysis 5. Gating and Quantification Flow_Cytometer->Data_Analysis

General workflow for flow cytometry analysis of immune cells.
Immunohistochemistry (IHC) for F4/80 Staining

  • Tissue Preparation: Tumors are harvested, fixed in formalin, and embedded in paraffin.

  • Sectioning: Paraffin-embedded tissues are sectioned onto microscope slides.

  • Antigen Retrieval: Slides are treated to unmask the antigenic sites, often using heat-induced epitope retrieval in a citrate buffer.

  • Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., serum from the secondary antibody host species).

  • Primary Antibody Incubation: Slides are incubated with a primary antibody specific for F4/80.

  • Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a detection reagent (e.g., DAB) that produces a colored precipitate at the site of the antigen.

  • Counterstaining and Mounting: Slides are counterstained (e.g., with hematoxylin) to visualize cell nuclei and then mounted with a coverslip.

  • Analysis: The stained sections are examined under a microscope to assess the infiltration and localization of F4/80-positive macrophages.

Conclusion

This compound is a promising therapeutic agent that targets the tumor microenvironment through its potent and selective inhibition of VEGFR-3. Its ability to not only inhibit lymphangiogenesis but also to modulate the immune landscape by reducing immunosuppressive myeloid cells and potentially enhancing anti-tumor immunity provides a multi-pronged attack on cancer. The quantitative data from preclinical studies strongly support its efficacy in reducing tumor growth and metastasis. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other agents that target the complex interplay between cancer cells and their microenvironment. Further research is warranted to fully elucidate the clinical potential of this therapeutic strategy.

References

SAR131675: A Technical Guide to its Effects on Endothelial Cell Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase inhibitor, SAR131675. It details the compound's mechanism of action, its multifaceted effects on endothelial cell biology, and the experimental protocols utilized to elucidate these activities. The information is intended to serve as a detailed resource for professionals engaged in oncology, angiogenesis research, and drug development.

Core Mechanism of Action: Selective VEGFR-3 Inhibition

This compound is a potent and highly selective ATP-competitive inhibitor of VEGFR-3 tyrosine kinase.[1][2] Its primary mechanism involves blocking the intracellular signaling cascade initiated by the binding of its cognate ligands, VEGF-C and VEGF-D, to VEGFR-3.[3][4] This inhibition prevents receptor autophosphorylation and the subsequent activation of downstream pathways crucial for lymphangiogenesis.[1][3]

While highly selective for VEGFR-3, this compound exhibits moderate activity against VEGFR-2, with a selectivity ratio of approximately 10:1 (VEGFR-3/VEGFR-2).[3][4][5] This secondary activity may contribute to its anti-angiogenic effects.[6] The compound shows minimal activity against a wide panel of other kinases and receptors, underscoring its specificity.[2][3] A key downstream effector of the VEGFR-3 pathway is the Erk kinase; studies have confirmed that this compound effectively inhibits VEGF-C-induced Erk phosphorylation in lymphatic endothelial cells.[1][4]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFC VEGF-C / VEGF-D VEGFR3 VEGFR-3 VEGFC->VEGFR3 Binds P_VEGFR3 P-VEGFR-3 (Autophosphorylation) VEGFR3->P_VEGFR3 Activates This compound This compound This compound->VEGFR3 Inhibits Downstream Downstream Signaling (e.g., Erk Pathway) P_VEGFR3->Downstream Response Cellular Responses: - Proliferation - Migration - Survival Downstream->Response

Caption: this compound Mechanism of Action. (Max Width: 760px)

Quantitative Data Summary

The inhibitory activities of this compound have been quantified across various in vitro and cellular assays. The following tables summarize the key data points for easy reference and comparison.

Table 1: In Vitro Kinase and Cellular Inhibition

Target/Process Assay System IC50 Value Reference(s)
VEGFR-3 Tyrosine Kinase Recombinant Human Enzyme ~20-23 nM [2][3][5]
VEGFR-3 Autophosphorylation HEK Cells (overexpressing) ~30-50 nM [1][3]
VEGF-C-induced Erk Phosphorylation Human Lymphatic Endothelial Cells ~30 nM [1]

| VEGFR-2 Kinase | - | ~10-fold less potent vs VEGFR-3 |[3][4] |

Table 2: Inhibition of Endothelial Cell Functions

Cellular Function Cell Type Stimulus IC50 Value Reference(s)
Survival / Proliferation Primary Human Lymphatic Cells VEGF-C ~14-20 nM [1][3]
Survival / Proliferation Primary Human Lymphatic Cells VEGF-D ~17-20 nM [1][3]
Survival / Proliferation Primary Human Lymphatic Cells VEGF-A ~664 nM [1]
Migration Human Microvascular Endothelial Cells (HLMVEC) VEGF-C < 30 nM [1][4]

| Migration | Human Microvascular Endothelial Cells (HLMVEC) | VEGF-A | ~100 nM |[1][4] |

Effects on Endothelial Cell Biology

This compound profoundly impacts key biological processes in endothelial cells, primarily those of lymphatic origin.

  • Inhibition of Proliferation and Survival: this compound demonstrates potent, dose-dependent inhibition of proliferation and survival in primary human lymphatic endothelial cells stimulated by the VEGFR-3 ligands VEGF-C and VEGF-D.[1][3] In contrast, it has no significant effect on proliferation induced by factors acting through different receptors, such as bFGF, highlighting its specificity.[1][4] The compound shows no general cytotoxic or cytostatic activity on a broad panel of tumor cells.[3][4]

  • Inhibition of Migration: Endothelial cell migration is a critical step in the formation of new lymphatic and blood vessels. This compound strongly inhibits the migration of human microvascular endothelial cells (HLMVECs) induced by VEGF-C.[1][4] It also impedes VEGF-A-induced migration, albeit at higher concentrations, consistent with its moderate activity on VEGFR-2.[1][4]

  • Anti-Lymphangiogenic and Anti-Angiogenic Activity: In vivo models confirm the potent anti-lymphangiogenic activity of this compound. In a murine model where angiogenesis and lymphangiogenesis are induced by FGF2, this compound significantly reduces the levels of both VEGFR-3 and hemoglobin, indicating an inhibitory effect on both processes.[1] Furthermore, in a zebrafish model, this compound treatment impairs the formation of intersegmental blood vessels, demonstrating an impact on embryonic vasculogenesis.[1][4] This dual activity is significant, as VEGFR-3 expression can be found on angiogenic sprouts in malignant tumors.[1][6]

Experimental Protocols and Workflows

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on endothelial cell biology.

This assay quantifies the ability of this compound to inhibit receptor activation in a cellular context.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK) cells are cultured and transfected to overexpress human VEGFR-3.

  • Compound Incubation: Cells are incubated with increasing concentrations of this compound.

  • Lysis and Immunoprecipitation: Cells are lysed, and VEGFR-3 is immunoprecipitated from the cell lysates.

  • Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with an anti-phosphotyrosine antibody to detect the level of VEGFR-3 autophosphorylation.

  • Quantification: The band intensity is quantified to determine the dose-dependent inhibition and calculate the IC50 value.[1][3]

A Culture HEK Cells Overexpressing VEGFR-3 B Incubate with This compound A->B C Cell Lysis B->C D Immunoprecipitate VEGFR-3 C->D E Western Blot for Phospho-Tyrosine D->E F Quantify Inhibition (IC50) E->F

Caption: VEGFR-3 Autophosphorylation Assay Workflow. (Max Width: 760px)

This assay measures the effect of this compound on the chemotactic migration of endothelial cells.

  • Chamber Preparation: A Boyden chamber (e.g., BD BioCoat Angiogenesis System) with a porous membrane is used. The lower chambers are filled with medium alone (negative control), medium with VEGF-C, or medium with VEGF-A, containing various concentrations of this compound.[1][4]

  • Cell Seeding: Human Lymphatic Microvascular Endothelial Cells (HLMVECs) are seeded into the upper chambers.[1]

  • Incubation: The chambers are incubated for approximately 24 hours at 37°C to allow cell migration towards the chemoattractants in the lower chamber.[1]

  • Cell Labeling and Quantification: Non-migrated cells in the upper chamber are removed. Migrated cells on the underside of the membrane are labeled with a fluorescent dye (e.g., Calcein AM).[4]

  • Analysis: The fluorescence is measured with a plate reader to quantify the number of migrated cells. The percentage of inhibition is calculated relative to the stimulated control to determine the IC50.[1][4]

A Load Lower Chamber: VEGF-C/A + this compound B Seed HLMVECs in Upper Chamber A->B C Incubate (24 hours) B->C D Label Migrated Cells with Calcein AM C->D E Measure Fluorescence D->E F Calculate % Inhibition (IC50) E->F

Caption: Endothelial Cell Migration Assay Workflow. (Max Width: 760px)

This murine model assesses the in vivo efficacy of this compound on vessel formation.

  • Sponge Implantation: Sterile sponges containing Fibroblast Growth Factor 2 (FGF2) are surgically implanted subcutaneously in mice to induce robust angiogenesis and lymphangiogenesis.[1][4]

  • Compound Administration: Mice are treated orally with vehicle or this compound at various doses daily, starting from the day of implantation.[1]

  • Sponge Excision: After a set period (e.g., 7 days), the sponges are excised.[1]

  • Analysis: The sponges are analyzed for:

    • Hemoglobin Content: Measured to quantify the extent of angiogenesis (blood vessel formation).[1]

    • VEGFR-3 Levels: Quantified by ELISA as a marker for lymphangiogenesis.[1]

    • Immunohistochemistry: Staining for markers like CD31 (blood vessels) and LYVE-1 (lymphatic vessels) can also be performed.[4]

cluster_protocol In Vivo Sponge Assay Protocol cluster_analysis Analysis Methods A Implant FGF2-loaded Sponges in Mice B Daily Oral Dosing with this compound A->B C Excise Sponges (Day 7) B->C D Analyze Sponges C->D D1 Measure Hemoglobin (Angiogenesis) D->D1 D2 Quantify VEGFR-3 by ELISA (Lymphangiogenesis) D->D2 D3 Immunohistochemistry (CD31, LYVE-1) D->D3

Caption: In Vivo Sponge Assay Workflow. (Max Width: 760px)

Broader Biological Context and Therapeutic Implications

The effects of this compound extend beyond direct actions on endothelial cells, positioning it as a molecule of interest in oncology and inflammatory diseases.

  • Oncology: By inhibiting lymphangiogenesis, this compound significantly reduces lymph node invasion and distant metastasis in preclinical tumor models, such as the 4T1 mammary carcinoma.[3] Furthermore, VEGFR-3 is expressed on tumor-associated macrophages (TAMs), which promote tumor growth and metastasis.[3] this compound has been shown to reduce the infiltration of these TAMs into tumors, adding another layer to its anti-cancer activity.[3][4]

  • Inflammatory and Other Diseases: The role of lymphangiogenesis in chronic inflammation has led to the investigation of this compound in other contexts. Studies have shown its potential therapeutic benefit in models of lupus nephritis and diabetic nephropathy.[7][8][9][10] In these models, this compound reduces renal inflammation, fibrosis, and pathologic lymphangiogenesis.[7][8]

Despite promising preclinical efficacy, the development of this compound was reportedly terminated due to adverse metabolic effects, a critical consideration for future drug development efforts targeting this pathway.[5]

References

SAR131675 Target Validation: A Technical Guide for a Dual PI3Kγ/δ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: SAR131675 is a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) isoforms gamma (γ) and delta (δ). It was investigated as a potential therapeutic agent for diabetic macular edema (DME), a condition characterized by retinal inflammation and vascular leakage. The rationale for targeting PI3Kγ and PI3Kδ stems from their critical roles in mediating signaling pathways in immune cells and endothelial cells, which are key contributors to the pathology of DME. Although the clinical development of this compound was discontinued, the target validation process for such a compound provides a valuable framework for researchers in drug development. This guide outlines the core preclinical studies required to validate the therapeutic hypothesis for a dual PI3Kγ/δ inhibitor, presenting representative data and detailed experimental protocols.

Quantitative Data Summary

The initial validation of a compound like this compound involves quantifying its potency, selectivity, and cellular activity. The following tables present representative data that would be expected from such a validation process.

Table 1: In Vitro Kinase Inhibitory Activity

This table summarizes the half-maximal inhibitory concentrations (IC50) of a representative dual PI3Kγ/δ inhibitor against the Class I PI3K isoforms. High potency against the target isoforms (γ and δ) and selectivity against other isoforms (α and β) are critical indicators of a promising therapeutic candidate.

PI3K IsoformIC50 (nM)
PI3Kγ 2.5
PI3Kδ 3.1
PI3Kα850
PI3Kβ475

Table 2: Cellular Activity in Endothelial Cells

This table demonstrates the on-target effect of the inhibitor in a relevant cell type. Human Umbilical Vein Endothelial Cells (HUVECs) are stimulated with Vascular Endothelial Growth Factor (VEGF) to activate the PI3K pathway, and the inhibition of the downstream effector protein Akt is measured.

AssayMetricEC50 (nM)
VEGF-induced Akt Phosphorylationp-Akt (Ser473) Inhibition15.2

Table 3: In Vivo Efficacy in a Choroidal Neovascularization (CNV) Model

This table presents representative efficacy data from a laser-induced CNV mouse model, a standard preclinical model for studying retinal neovascularization, a key pathological feature of DME.

Treatment GroupDoseLesion Volume Reduction (%)
Vehicle Control-0%
Dual PI3Kγ/δ Inhibitor 10 mg/kg, daily 48%

Experimental Protocols

Detailed and reproducible methodologies are essential for robust target validation. The following sections provide protocols for the key experiments cited above.

Protocol: Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method to determine the IC50 values of an inhibitor against PI3K isoforms.

  • Reagent Preparation:

    • Prepare a 5X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution containing the europium-labeled anti-tag antibody and the Alexa Fluor™ 647-labeled lipid tracer (PIP2) in the kinase buffer.

    • Prepare serial dilutions of the test compound (e.g., this compound) in DMSO, followed by a further dilution in kinase buffer.

    • Prepare the PI3K kinase-GST fusion protein in kinase buffer.

  • Assay Procedure:

    • Add 2 µL of the compound dilutions to the wells of a 384-well microplate.

    • Add 4 µL of the kinase/antibody/tracer mixture to all wells.

    • Initiate the reaction by adding 4 µL of the ATP solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm and 665 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell-Based Western Blot for p-Akt Inhibition

This protocol details a method to assess the inhibition of PI3K signaling in a cellular context.

  • Cell Culture and Treatment:

    • Culture HUVECs in EGM-2 medium until they reach 80-90% confluency.

    • Serum-starve the cells for 4 hours in a basal medium.

    • Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with 50 ng/mL recombinant human VEGF for 15 minutes.

  • Protein Extraction:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatants using a BCA protein assay.

  • Western Blotting:

    • Denature 20 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a 4-12% gradient gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.

    • Wash the membrane three times with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-Akt signal to the total Akt signal for each sample.

    • Plot the normalized p-Akt levels against the inhibitor concentration to determine the EC50.

Protocol: In Vivo Laser-Induced Choroidal Neovascularization (CNV) Model

This protocol describes a standard animal model to evaluate the efficacy of an inhibitor on retinal neovascularization.

  • Animal Model:

    • Use adult C57BL/6J mice (8-10 weeks old).

    • Anesthetize the mice and dilate their pupils with a topical mydriatic agent.

  • Laser Photocoagulation:

    • Perform laser photocoagulation using an argon laser to rupture Bruch's membrane at four locations around the optic nerve in one eye of each mouse.

    • Successful rupture is confirmed by the appearance of a vaporization bubble.

  • Compound Administration:

    • Randomize the animals into treatment groups (vehicle control and test compound).

    • Administer the dual PI3Kγ/δ inhibitor or vehicle daily via oral gavage, starting on the day of laser treatment.

  • Efficacy Assessment (Day 7):

    • Euthanize the mice and enucleate the eyes.

    • Prepare choroidal flat mounts and stain them with an antibody against a vascular endothelial cell marker (e.g., isolectin B4 or CD31) conjugated to a fluorescent dye.

    • Image the flat mounts using a confocal microscope.

  • Data Analysis:

    • Quantify the volume of the CNV lesions from the z-stack images using imaging software (e.g., ImageJ).

    • Calculate the mean lesion volume for each treatment group.

    • Determine the percentage of lesion volume reduction in the treated group compared to the vehicle control group. Statistical significance is assessed using an appropriate test (e.g., Student's t-test).

Visualizations: Pathways and Workflows

Visual diagrams are crucial for understanding the complex biological and experimental processes involved in target validation.

PI3K_Signaling_Pathway receptor Receptor Tyrosine Kinase (e.g., VEGFR) pi3k_gamma_delta PI3Kγ / PI3Kδ receptor->pi3k_gamma_delta pip3 PIP3 pi3k_gamma_delta->pip3 pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt downstream Downstream Effectors (e.g., mTOR, GSK3β) akt->downstream response Cellular Responses (Proliferation, Migration, Survival) downstream->response inhibitor This compound inhibitor->pi3k_gamma_delta

Caption: PI3K signaling pathway inhibited by this compound.

Target_Validation_Workflow biochem Biochemical Assays (Potency & Selectivity) cell_based Cell-Based Assays (Pathway Inhibition) biochem->cell_based sub_biochem IC50 vs. PI3K Isoforms biochem->sub_biochem in_vivo In Vivo Models (Efficacy & PK/PD) cell_based->in_vivo sub_cell p-Akt Western Blot cell_based->sub_cell candidate Lead Candidate Selection in_vivo->candidate sub_vivo CNV Mouse Model in_vivo->sub_vivo

Caption: Preclinical target validation workflow for a kinase inhibitor.

Pharmacodynamics of SAR131675 in Preclinical Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: SAR131675 is a potent and selective ATP-competitive inhibitor of the Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) tyrosine kinase.[1][2][3] In preclinical studies, it has demonstrated significant antilymphangiogenic, antitumoral, and antimetastatic activities.[4][5] Its mechanism of action is primarily centered on the inhibition of the VEGF-C/VEGF-D/VEGFR-3 signaling axis, which is crucial for the development and maintenance of the lymphatic system and has been implicated in tumor metastasis and the modulation of the tumor immune microenvironment.[5][6] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways from various preclinical models. Despite promising findings, the development of this compound was halted during preclinical stages due to adverse metabolic effects.[1]

In Vitro Pharmacodynamics

This compound demonstrates high selectivity and potency for VEGFR-3 in both cell-free and cell-based assays. It effectively inhibits VEGFR-3 kinase activity and autophosphorylation, leading to the suppression of downstream signaling pathways that control lymphatic endothelial cell proliferation, survival, and migration.[1][5]

Data Presentation: In Vitro Inhibitory Activity

The inhibitory concentrations (IC50) and binding affinities (Ki) of this compound across various in vitro assays are summarized below.

Target/ProcessAssay TypeCell/SystemLigand/StimulusIC50 / Ki ValueCitations
VEGFR-3 Kinase ActivityCell-free (rh-VEGFR-3-TK)-23 nM (IC50)[2]
VEGFR-3 Binding AffinityCell-free-12 nM (Ki)[2][7]
VEGFR-3 AutophosphorylationHEK Cells-30-50 nM (IC50)[5][8]
VEGFR-2 Kinase ActivityCell-free-235 nM (IC50)[2]
VEGFR-2 AutophosphorylationPAEC-VEGFR-2 CellsVEGF-A239 nM (IC50)[2][6]
VEGFR-1 Kinase ActivityCell-free->3 µM (IC50)[2]
VEGFR-1 Autophosphorylation--~1 µM (IC50)[2]
Cell Proliferation Lymphatic CellsPrimary Human Lymphatic CellsVEGF-C / VEGF-D~20 nM (IC50)[1][2][5]
Cell Survival Lymphatic CellsPrimary Human Lymphatic CellsVEGF-C14 nM (IC50)[3][8]
Cell Survival Lymphatic CellsPrimary Human Lymphatic CellsVEGF-D17 nM (IC50)[3][8]
Cell Survival Lymphatic CellsPrimary Human Lymphatic CellsVEGF-A664 nM (IC50)[3][8]
Cell Migration Endothelial CellsHuman Microvascular Endothelial Cells (HMVEC)VEGF-C<30 nM (IC50)[8]
Cell Migration Endothelial CellsHuman Microvascular Endothelial Cells (HMVEC)VEGF-A~100 nM (IC50)[3][8]
Erk Phosphorylation Lymphatic CellsHuman Microvascular Endothelial Cells (HMVEC)VEGF-C~30 nM (IC50)[2][8]
Signaling Pathways

This compound exerts its effects by blocking key signaling cascades downstream of VEGFR-3 and by inducing apoptosis in certain endothelial cells through the mitochondrial pathway.

VEGFR3_Signaling_Inhibition cluster_downstream Downstream Signaling cluster_response Cellular Response VEGFC VEGF-C / VEGF-D VEGFR3 VEGFR-3 VEGFC->VEGFR3 Binds & Activates AKT AKT VEGFR3->AKT Phosphorylates ERK ERK1/2 VEGFR3->ERK Phosphorylates This compound This compound This compound->VEGFR3 Inhibits Phosphorylation Proliferation Proliferation AKT->Proliferation Migration Migration AKT->Migration Survival Survival AKT->Survival ERK->Proliferation ERK->Migration ERK->Survival

VEGFR-3 signaling pathway inhibited by this compound.

Mitochondrial_Apoptosis_Pathway This compound This compound (in HUVECs) ROS ↑ ROS Generation This compound->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Bcl2 ↓ Bcl-2 Mito_Dys->Bcl2 Bax ↑ Bax Mito_Dys->Bax CytoC Cytochrome c Release Bcl2->CytoC Bax->CytoC Casp3 Caspase-3 Activation CytoC->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Mitochondrial apoptosis pathway induced by this compound in HUVECs.[9]
Experimental Protocols: In Vitro Assays

  • VEGFR Kinase Activity Assay: The effect on the kinase activity of recombinant human VEGFR-3 was measured in multiwell plates precoated with a synthetic polymer substrate (poly-Glu-Tyr, 4:1).[2] The assay was conducted in the presence of 30 µmol/L of ATP.[6]

  • VEGFR-3 Autophosphorylation Assay: Human Embryonic Kidney (HEK) cells were used for overexpression of VEGFR-3.[5][8] Twenty-four hours after transfection, cells were treated with the phosphatase inhibitor orthovanadate (100 mmol/L) for one hour, harvested, and incubated with varying concentrations of this compound for 30 minutes before the reaction was stopped for analysis.[6]

  • Cellular Proliferation and Survival Assays: Primary human lymphatic cells were plated in medium containing 0.1% Fetal Calf Serum (FCS).[6] The cells were then stimulated with specific VEGFR-3 ligands (VEGF-C, VEGF-D) or other growth factors (VEGF-A) in the presence of this compound.[5][8] Cell viability was assessed to determine the inhibitory effect.

  • Cell Migration Assay: The migration of Human Microvascular Endothelial Cells (HMVECs) was evaluated using Boyden chambers.[8] Cells were seeded in the upper wells, and the lower wells contained media with chemoattractants like VEGF-A (50 ng/mL) or VEGF-C (100 ng/mL) and varying doses of this compound.[6] Migrating cells were quantified using Calcein labeling.[6]

  • Apoptosis Induction Assays (in HUVECs): Human Umbilical Vein Endothelial Cell (HUVEC) viability was measured by MTT assay.[9] Apoptosis was detected by Annexin V-FITC/PI staining followed by flow cytometry.[9] Mechanistic studies involved evaluating mitochondrial membrane potential, Reactive Oxygen Species (ROS) generation, caspase-3 activity, and the expression of apoptosis-related proteins (Bcl-2, Bax, cytochrome c) via Western blot.[9]

In Vivo Pharmacodynamics

In animal models, this compound demonstrates robust antitumor and antimetastatic efficacy. Its activity extends beyond anti-lymphangiogenesis to include the modulation of immunosuppressive cells within the tumor microenvironment, such as Tumor-Associated Macrophages (TAMs) and Myeloid-Derived Suppressor Cells (MDSCs).[5][10]

Data Presentation: In Vivo Efficacy in Preclinical Models
Model TypeAnimalDosing RegimenKey OutcomesCitations
Pancreatic Neuroendocrine Tumor RIP1-Tag2 Transgenic Mice100 mg/kg/day (Prevention)42% decrease in the number of angiogenic islets.[2][6]
Pancreatic Neuroendocrine Tumor RIP1-Tag2 Transgenic Mice100 mg/kg/day (Intervention)Reduced tumor size and increased survival .[3][6]
Mammary Carcinoma 4T1 Mouse Allograft (Balb/c)100 mg/kg/dayReduced tumor size , lymph node invasion , and lung metastasis .[1][3][5]
Mammary Carcinoma 4T1 Mouse Allograft (Balb/c)100 mg/kg/daySignificantly reduced TAM infiltration and aggregation in tumors.[1][5]
FGF2-Induced Angiogenesis Mice (Sponge Model)100 mg/kg/day~50% reduction in VEGFR-3 levels and hemoglobin content.[2]
Colorectal Liver Metastasis Intrasplenic Injection (CBA Mice)120 mg/kg/dayReduced F4/80+ macrophage infiltration in the liver parenchyma.[11]
Diabetic Nephropathy db/db MiceDiet-containing this compoundAmeliorated dyslipidemia, albuminuria, and renal lipid accumulation; reduced M1 macrophage infiltration .[12][13]
Embryonic Vasculogenesis Zebrafish (Danio rerio)3 µmol/L for 24hImpaired formation of intersegmental vessels.[6][8]

Mechanisms and Workflows

TME_Modulation cluster_targets Targets in Tumor Microenvironment (TME) cluster_effects Pharmacodynamic Effects cluster_outcomes Therapeutic Outcomes This compound This compound LEC Lymphatic Endothelial Cells (VEGFR-3+) This compound->LEC Inhibits VEGFR-3 Signaling TAM Tumor-Associated Macrophages (TAMs, VEGFR-3+) This compound->TAM Inhibits VEGFR-3 Signaling MDSC Myeloid-Derived Suppressor Cells (MDSCs, VEGFR-3+) This compound->MDSC Inhibits VEGFR-3 Signaling Lymph ↓ Lymphangiogenesis LEC->Lymph Infiltration ↓ TAM / MDSC Infiltration TAM->Infiltration MDSC->Infiltration Metastasis ↓ Metastasis Lymph->Metastasis TumorGrowth ↓ Tumor Growth Infiltration->TumorGrowth Immunity ↓ Immunosuppression Infiltration->Immunity

Mechanism of this compound in the tumor microenvironment.[5][10]

InVivo_Workflow Induction 1. Tumor Induction (e.g., 4T1 cell injection) Grouping 2. Randomize Animals into Groups Induction->Grouping Dosing 3. Daily Dosing - Vehicle Control - this compound (e.g., 100 mg/kg) Grouping->Dosing Monitoring 4. Monitor Tumor Growth & Animal Health Dosing->Monitoring Endpoint 5. Endpoint Analysis (e.g., Day 21) Monitoring->Endpoint Analysis Tumor Volume & Weight Metastasis Count (Lungs) Biomarker Analysis (IHC, ELISA) Endpoint->Analysis

General experimental workflow for in vivo tumor efficacy studies.
Experimental Protocols: In Vivo Models

  • Murine Mammary 4T1 Carcinoma Model: This syngeneic model is established in Balb/c mice.[6] At the end of the experiment (e.g., day 21), tumors, lymph nodes, and lungs are collected.[6] Efficacy is assessed by measuring primary tumor volume, quantifying lymph node invasion (e.g., via osteopontin levels), counting lung metastases, and analyzing TAM infiltration in tumors using F4/80 immunostaining.[5][6]

  • RIP1.Tag2 Pancreatic Tumor Model: This is a transgenic mouse model of spontaneous multistage tumor development.[6] For prevention studies, treatment (e.g., 100 mg/kg/day) starts at week 5 and continues to week 10, with the number of angiogenic islets being the primary endpoint.[6] For intervention studies, treatment begins at a later stage (e.g., week 10 or 12), and endpoints include tumor volume and overall survival.[6]

  • Colorectal Cancer Liver Metastasis (CLM) Model: CLM is induced in male CBA mice via intrasplenic injection of cancer cells.[11] Daily treatment with this compound (e.g., 120 mg/kg) or vehicle is administered by oral gavage starting one day after tumor induction.[11] Tissues are harvested at various time points (e.g., 10, 16, and 22 days) to assess tumor growth and immune cell infiltrates (e.g., F4/80+ macrophages) by stereology, immunohistochemistry, and flow cytometry.[11]

  • Diabetic Nephropathy Model: Male C57BLKS/J db/db mice, a model for type 2 diabetes, are fed a diet containing this compound for 12 weeks.[12][13] The study evaluates the drug's effect on albuminuria, dyslipidemia, and renal inflammation, including the infiltration of pro-inflammatory M1 macrophages.[12][14] In vitro components of this model use human kidney-2 (HK2) cells and RAW264.7 macrophages to study palmitate-induced lymphangiogenesis.[12][13]

References

SAR131675: A Technical Guide for Basic Research in Angiogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR131675 is a potent and highly selective small-molecule inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2][3][4] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in the study of angiogenesis and lymphangiogenesis. It is designed to equip researchers with the necessary information to utilize this compound as a tool in basic and preclinical research. The compound has demonstrated significant anti-lymphangiogenic, anti-tumoral, and anti-metastatic activities in various models, primarily through the inhibition of VEGFR-3 signaling.[1][2][3]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the VEGFR-3 tyrosine kinase.[1] Its primary molecular target is VEGFR-3, a key receptor in the development and maintenance of the lymphatic system (lymphangiogenesis).[1][5][6] The binding of its cognate ligands, VEGF-C and VEGF-D, to VEGFR-3 induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote lymphatic endothelial cell proliferation, survival, and migration.[1][7][8] this compound effectively blocks this autophosphorylation and subsequent signaling.[1][4][9] While highly selective for VEGFR-3, it exhibits moderate activity against VEGFR-2, the primary receptor involved in angiogenesis (the formation of new blood vessels).[1][2] This dual activity, with a preference for VEGFR-3, makes it a valuable tool for dissecting the roles of these two related pathways in various physiological and pathological processes.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound
Target/AssayLigand/StimulusCell Type/SystemReadoutIC50 (nmol/L)Ki (nmol/L)Reference
VEGFR-3 Tyrosine Kinase Activity-Recombinant Human VEGFR-3Kinase Activity20, 23~12[1]
VEGFR-3 Autophosphorylation-HEK cellsAutophosphorylation45-[1][2][4][9]
Lymphatic Cell ProliferationVEGFCPrimary Human Lymphatic CellsCell Survival~20 (14)-[1][2][4]
Lymphatic Cell ProliferationVEGFDPrimary Human Lymphatic CellsCell Survival~20 (17)-[1][2][4]
Endothelial Cell MigrationVEGFCHuman Lymphatic Microvascular Endothelial Cells (HLMVEC)Migration< 30-[1]
Erk PhosphorylationVEGFCHuman Lymphatic Microvascular Endothelial Cells (HLMVEC)p-Erk Levels~30-[1]
VEGFR-2 Tyrosine Kinase Activity-Recombinant Human VEGFR-2Kinase Activity235-
VEGFR-2 AutophosphorylationVEGFAPorcine Aortic Endothelial Cells (PAEC) expressing VEGFR-2Autophosphorylation~280 (239)-
Endothelial Cell ProliferationVEGFAPrimary Human Lymphatic CellsCell Survival664-[1]
Endothelial Cell MigrationVEGFAHuman Lymphatic Microvascular Endothelial Cells (HLMVEC)Migration~100-[1]
VEGFR-1 Tyrosine Kinase Activity-Recombinant Human VEGFR-1Kinase Activity> 3000-
VEGFR-1 Autophosphorylation--Autophosphorylation~1000-
Table 2: In Vivo Efficacy of this compound
ModelSpeciesTreatmentEffectReference
Embryonic VasculogenesisZebrafish (Danio rerio)3 µmol/L for 24 hoursReduced number of intersegmental vessels[1]
Embryonic VasculogenesisZebrafish (Danio rerio)10 µmol/L for 24 hoursLargely prevented formation of intersegmental vessels[1][10][11]
FGF2-induced Angiogenesis and LymphangiogenesisMouse (Sponge Implant)100 mg/kg/day for 7 days~50% reduction in VEGFR-3 levels and hemoglobin content[1]
Mammary Carcinoma (4T1)Mouse (Orthotopic)100 mg/kg/dayReduced tumor growth, lymph node invasion, and lung metastasis[1][2][3]
Pancreatic Islet Tumor (RIP1.Tag2)Mouse (Syngeneic)100 mg/kg/day (preventative)42% decrease in angiogenic islets[1]
Colorectal Cancer Liver MetastasisMouse120 mg/kg/daySignificantly reduced tumor burden[6]
Diabetic NephropathyMouse (db/db)Diet containing this compound for 12 weeksAmeliorated dyslipidemia, albuminuria, and renal lipid accumulation[7][12][13]

Signaling Pathways

This compound primarily exerts its effects by inhibiting the VEGFR-3 signaling cascade. Upon activation by VEGFC or VEGFD, VEGFR-3 autophosphorylates, creating docking sites for downstream signaling molecules. This leads to the activation of key pathways such as the Ras/Raf/MEK/ERK (MAPK) and the PI3K/AKT pathways, which are crucial for endothelial cell proliferation, survival, and migration.[8][14] In ovarian cancer cells, this compound has been shown to inhibit the VEGF-C-induced phosphorylation of both ERK1/2 and AKT.[14]

SAR131675_Signaling_Pathway cluster_downstream Downstream Signaling cluster_responses Cellular Responses VEGFC VEGF-C/ VEGF-D VEGFR3 VEGFR-3 VEGFC->VEGFR3 Binds & Activates PI3K PI3K VEGFR3->PI3K RAS RAS VEGFR3->RAS This compound This compound This compound->VEGFR3 Inhibits Autophosphorylation AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Lymphangiogenesis Lymphangiogenesis Proliferation->Lymphangiogenesis Survival->Lymphangiogenesis Migration->Lymphangiogenesis

Caption: this compound inhibits the VEGFR-3 signaling pathway.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound. These are generalized procedures and may require optimization for specific experimental conditions.

VEGFR-3 Tyrosine Kinase Assay (In Vitro)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant VEGFR-3.

Methodology:

  • Plate Coating: Coat multiwell plates with a synthetic polymer substrate, poly-Glu-Tyr (pGT).

  • Reaction Mixture: Prepare a reaction mixture containing kinase buffer (e.g., 50 mM HEPES pH 7.4, 20 mM MgCl₂, 0.1 mM MnCl₂, 0.2 mM Na₃VO₄), ATP (e.g., 30 µmol/L for VEGFR-3), and recombinant human VEGFR-3 enzyme.

  • Inhibitor Addition: Add this compound at various concentrations to the reaction mixture. Use DMSO as a vehicle control.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

  • Detection:

    • Wash the plates to remove unbound reagents.

    • Add a phosphotyrosine-specific monoclonal antibody conjugated to horseradish peroxidase (HRP).

    • Incubate to allow antibody binding.

    • Wash the plates again.

    • Add a chromogenic HRP substrate (e.g., o-phenylenediamine dihydrochloride - OPD).

    • Stop the reaction with an acid solution (e.g., 1.25 M H₂SO₄).

  • Data Analysis: Measure the absorbance at 492 nm using a spectrophotometer. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the VEGFR-3 kinase activity.

Kinase_Assay_Workflow start Start plate_coating Coat plate with poly-Glu-Tyr substrate start->plate_coating add_reagents Add VEGFR-3 enzyme, ATP, and this compound plate_coating->add_reagents incubation Incubate at RT add_reagents->incubation detection Add HRP-conjugated anti-phosphotyrosine Ab incubation->detection add_substrate Add chromogenic substrate (OPD) detection->add_substrate stop_reaction Stop reaction with acid add_substrate->stop_reaction read_absorbance Read absorbance at 492 nm stop_reaction->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the in vitro VEGFR-3 tyrosine kinase assay.
Lymphatic Endothelial Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of primary human lymphatic endothelial cells (HLECs) stimulated with VEGFR-3 ligands.

Methodology:

  • Cell Seeding: Seed HLECs in 96-well plates in a low-serum medium (e.g., 0.1% FCS) and allow them to attach.

  • Starvation: Serum-starve the cells for several hours to synchronize their cell cycle.

  • Treatment: Treat the cells with this compound at various concentrations in the presence or absence of a stimulating ligand (e.g., 300 ng/mL VEGFC or VEGFD). Include unstimulated and vehicle-treated stimulated controls.

  • Incubation: Incubate the cells for a period sufficient to observe proliferation (e.g., 48-72 hours).

  • Quantification of Proliferation: Use a suitable method to quantify cell viability/proliferation, such as:

    • MTS/MTT Assay: Add the reagent and measure absorbance.

    • BrdU Incorporation: Add BrdU and detect its incorporation into newly synthesized DNA using an ELISA-based method.

    • Cell Counting: Trypsinize and count the cells.

  • Data Analysis: Normalize the data to the stimulated control and calculate the IC50 value for the inhibition of ligand-induced proliferation.

Boyden Chamber Migration Assay

This assay evaluates the impact of this compound on the chemotactic migration of endothelial cells towards a VEGFR-3 ligand.

Methodology:

  • Chamber Setup: Use a Boyden chamber or a transwell insert with a porous membrane (e.g., 8 µm pores). The membrane can be coated with an extracellular matrix protein like fibronectin or collagen to mimic the in vivo environment.

  • Chemoattractant: Add medium containing the chemoattractant (e.g., 100 ng/mL VEGFC) to the lower chamber.

  • Cell Seeding: Resuspend serum-starved endothelial cells (e.g., HLMVECs) in a serum-free medium containing this compound at various concentrations and seed them into the upper chamber.

  • Incubation: Incubate the chamber for a few hours (e.g., 4-6 hours) at 37°C to allow cell migration.

  • Cell Staining and Counting:

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with DAPI or Crystal Violet).

    • Count the number of migrated cells in several microscopic fields.

  • Data Analysis: Quantify the inhibition of migration at different concentrations of this compound and determine the IC50.

Western Blotting for Downstream Signaling

This technique is used to assess the phosphorylation status of key downstream signaling proteins like ERK and AKT.

Methodology:

  • Cell Culture and Treatment: Culture endothelial cells to near confluence, serum-starve them, and then pre-treat with this compound for a defined period (e.g., 1 hour) before stimulating with a ligand (e.g., 500 ng/mL VEGFC) for a short duration (e.g., 10-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK1/2 or anti-phospho-AKT).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: The membrane can be stripped of antibodies and re-probed with an antibody against the total protein (e.g., anti-total-ERK1/2 or anti-total-AKT) to confirm equal loading.

  • Data Analysis: Quantify the band intensities using densitometry and express the level of phosphorylation as a ratio of the phosphorylated protein to the total protein.

In Vivo Zebrafish Angiogenesis Assay

This whole-organism assay provides a rapid assessment of the anti-angiogenic/vasculogenic effects of this compound.

Methodology:

  • Embryo Collection and Staging: Collect zebrafish embryos and raise them to the appropriate developmental stage (e.g., 24 hours post-fertilization when blood flow begins). Transgenic lines with fluorescently labeled vasculature (e.g., Tg(fli1:EGFP) or Tg(kdrl:EGFP)) are ideal for visualization.

  • Compound Treatment: Place the embryos in multi-well plates containing embryo medium with various concentrations of this compound or vehicle control.

  • Incubation: Incubate the embryos for a defined period (e.g., 24 hours).

  • Imaging: Anesthetize the embryos and mount them for microscopic imaging. Capture images of the trunk and tail vasculature, particularly the intersegmental vessels.

  • Analysis: Quantify the extent of vascular development by counting the number of complete intersegmental vessels or by measuring the total length of the vasculature using image analysis software.

Zebrafish_Assay_Workflow start Start collect_embryos Collect and stage fluorescent zebrafish embryos start->collect_embryos treat_embryos Treat with this compound in multi-well plates collect_embryos->treat_embryos incubation Incubate for 24 hours treat_embryos->incubation imaging Anesthetize and image vasculature incubation->imaging analysis Quantify intersegmental vessels imaging->analysis end End analysis->end

Caption: Workflow for the in vivo zebrafish angiogenesis assay.

Conclusion

This compound is a valuable research tool for investigating the roles of VEGFR-3 in angiogenesis and, more specifically, lymphangiogenesis. Its high selectivity for VEGFR-3 over other kinases, including the closely related VEGFR-2, allows for the targeted dissection of these signaling pathways. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the complex biology of vascular development and pathology. It is important to note that despite its promising preclinical profile, the development of this compound was terminated due to adverse metabolic effects, a consideration for any potential translational studies.[15]

References

Methodological & Application

Application Notes and Protocols for SAR131675 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo experiments with SAR131675, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3). The information is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-tumor, anti-metastatic, and anti-lymphangiogenic properties of this compound.

Mechanism of Action

This compound selectively inhibits the tyrosine kinase activity of VEGFR-3.[1][2][3][4] This receptor, activated by its ligands VEGF-C and VEGF-D, is a key mediator of lymphangiogenesis—the formation of new lymphatic vessels.[5] By blocking VEGFR-3 signaling, this compound can impede the growth and spread of tumors that rely on the lymphatic system for metastasis. Additionally, VEGFR-3 is expressed on tumor-associated macrophages (TAMs), and its inhibition by this compound has been shown to reduce the infiltration of these pro-tumoral immune cells.[4] While highly selective for VEGFR-3, this compound exhibits moderate activity against VEGFR-2, which may contribute to its anti-angiogenic effects at higher concentrations.[2][4][6]

Signaling Pathway of this compound Action

SAR131675_Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_inhibitor Inhibitor cluster_cellular_effects Cellular Effects cluster_downstream Downstream Signaling VEGF-C VEGF-C VEGFR-3 VEGFR-3 VEGF-C->VEGFR-3 binds VEGFR-2 VEGFR-2 VEGF-C->VEGFR-2 binds (processed forms) VEGF-D VEGF-D VEGF-D->VEGFR-3 binds TAM Infiltration TAM Infiltration VEGFR-3->TAM Infiltration Erk Phosphorylation Erk Phosphorylation VEGFR-3->Erk Phosphorylation Angiogenesis Angiogenesis VEGFR-2->Angiogenesis This compound This compound This compound->VEGFR-3 inhibits (high affinity) This compound->VEGFR-2 inhibits (moderate affinity) Lymphangiogenesis Lymphangiogenesis Cell Proliferation & Survival Cell Proliferation & Survival Erk Phosphorylation->Cell Proliferation & Survival Cell Proliferation & Survival->Lymphangiogenesis

Caption: this compound mechanism of action.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity of this compound
TargetAssayIC50Reference
VEGFR-3Tyrosine Kinase Activity20-23 nM[1][2]
VEGFR-3Autophosphorylation (HEK cells)45 nM[4]
VEGFR-2Tyrosine Kinase Activity235 nM[2]
VEGFR-2Autophosphorylation (PAE cells)239-280 nM[2]
VEGFR-1Autophosphorylation~1 µM[2]
Human Lymphatic Cell Proliferation (VEGFC/D induced)Cell-based~20 nM[2][4][6]
Table 2: In Vivo Efficacy of this compound in Murine Tumor Models
Animal ModelTreatment Dose & ScheduleKey FindingsReference
4T1 Mammary Carcinoma (BALB/c mice)30 & 100 mg/kg/day, oral- Significant reduction in primary tumor volume. - Reduced lymph node and lung metastasis. - Decreased F4/80+ TAM infiltration in tumors.[1][4][6][5]
RIP1.Tag2 Pancreatic Neuroendocrine Tumor (Transgenic mice)100 mg/kg/day, oral (Prevention: 5-10 wks; Intervention: 10-12 wks)- Prevention: 42% decrease in angiogenic islets. - Intervention: Significant reduction in total tumor volume. - Increased survival.[5][7]
Colorectal Cancer Liver Metastasis (CBA mice)120 mg/kg/day, oral- Significantly reduced tumor burden in the liver. - Reduced F4/80+ macrophages in liver tissue. - Decreased proportion of CD45+ leukocytes, particularly myeloid cells.[8][9][10][11]
FGF2-induced Angiogenesis/Lymphangiogenesis (Sponge implant in mice)100 mg/kg/day, oral- Reduced levels of VEGFR-3. - Approximately 50% reduction in hemoglobin content.[2]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Oral Administration

This protocol describes the preparation of this compound for oral gavage in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Sequentially add the co-solvents in the following volumetric ratio: 40% PEG300, 5% Tween-80, and 45% Saline. The final concentration of DMSO in the formulation should be 10%.[1]

  • Vortex the solution thoroughly between the addition of each co-solvent to ensure complete mixing.

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

  • The final solution should be clear. It is recommended to prepare this working solution fresh on the day of use.[1] A reported solubility for this formulation is ≥ 1.43 mg/mL.[1]

Protocol 2: Murine 4T1 Mammary Carcinoma Model

This protocol details the establishment of an orthotopic 4T1 mammary carcinoma model to evaluate the anti-tumor and anti-metastatic effects of this compound.

Materials:

  • 4T1 murine breast cancer cells

  • BALB/c mice (female, 6-8 weeks old)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Syringes (1 mL) with 27G needles

  • Calipers

  • This compound formulation (from Protocol 1)

  • Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

Procedure:

  • Cell Culture: Culture 4T1 cells in complete growth medium. Harvest cells during the exponential growth phase.

  • Cell Preparation: Wash the cells with PBS and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.

  • Tumor Implantation: Anesthetize the mice. Inject 1 x 10^5 to 1 x 10^6 4T1 cells (in 50-100 µL) subcutaneously into the mammary fat pad.[12][13]

  • Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., 30 or 100 mg/kg) or vehicle control daily via oral gavage.[5]

  • Tumor Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Endpoint Analysis: At the end of the study (e.g., day 21), euthanize the mice.[5]

    • Excise the primary tumor for weight measurement and further analysis (e.g., immunohistochemistry, flow cytometry).

    • Harvest lymph nodes and lungs to assess metastasis. Metastatic burden can be quantified by counting surface nodules or through more sensitive clonogenic assays, as 4T1 cells are resistant to 6-thioguanine.[12][13]

Experimental Workflow for 4T1 Murine Model

Workflow_4T1 cluster_prep Preparation cluster_in_vivo In Vivo Procedure cluster_analysis Endpoint Analysis A Culture & Harvest 4T1 Cells B Prepare Cell Suspension (1x10^6 cells/100µL) A->B C Orthotopic Injection into Mammary Fat Pad of BALB/c Mice B->C D Tumor Growth to Palpable Size C->D E Randomize Mice into Control & Treatment Groups D->E F Daily Oral Gavage: Vehicle or this compound E->F G Monitor Tumor Volume (every 2-3 days) F->G H Euthanize Mice (e.g., Day 21) G->H I Excise Primary Tumor H->I J Harvest Lungs & Lymph Nodes H->J K Tumor Weight & Volume I->K L IHC/Flow Cytometry I->L M Quantify Metastases J->M

Caption: Workflow for the 4T1 mammary carcinoma model.

Protocol 3: Zebrafish Angiogenesis Assay

This protocol provides a method to assess the anti-angiogenic potential of this compound using a zebrafish model.

Materials:

  • Transgenic zebrafish embryos (e.g., Tg(kdrl:EGFP) or Tg(fli1a:EGFP)) expressing fluorescent proteins in their vasculature.[14][15][16]

  • Embryo medium (E3)

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • Fluorescence microscope

Procedure:

  • Embryo Collection: Collect zebrafish embryos after fertilization.

  • Drug Treatment: At 24 hours post-fertilization (hpf), dechorionate the embryos and place them into individual wells of a 96-well plate containing E3 medium.

  • Add this compound at various concentrations (e.g., 3 and 10 µM) to the wells. Include a DMSO vehicle control group.[5][14]

  • Incubation: Incubate the embryos at 28.5°C for 24-48 hours.

  • Imaging and Analysis:

    • Anesthetize the embryos (e.g., with tricaine).

    • Mount the embryos on a slide and visualize the intersegmental vessels (ISVs) using a fluorescence microscope.

    • Capture images of the trunk vasculature.

    • Quantify the anti-angiogenic effect by counting the number of complete ISVs or by measuring the total length or area of the vasculature using image analysis software.[17] A significant reduction in the number or length of ISVs compared to the control group indicates anti-angiogenic activity.[5][14]

Protocol 4: Immunohistochemistry (IHC) for Tissue Analysis

This protocol outlines a general procedure for IHC staining of tumor sections to analyze markers of angiogenesis (CD31), lymphangiogenesis (LYVE-1), and macrophage infiltration (F4/80).

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections

  • Xylene

  • Ethanol series (100%, 95%, 70%)

  • Antigen retrieval buffer (e.g., citrate buffer pH 6.0 or EDTA buffer pH 9.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., PBS with 5% normal goat serum)

  • Primary antibodies (anti-CD31, anti-LYVE-1, anti-F4/80)

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol, and finally water.[18]

  • Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and heating (e.g., using a microwave or pressure cooker).[18][19]

  • Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.

  • Blocking: Apply blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate sections with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody and incubate.

  • Detection: Add DAB substrate and incubate until a brown precipitate forms.

  • Counterstaining: Lightly counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through an ethanol series and xylene, and then coverslip with mounting medium.[18]

  • Analysis: Examine the slides under a microscope. Quantify the staining by measuring the stained area or counting positive cells/vessels per field of view.

Protocol 5: Flow Cytometry for Tumor-Infiltrating Myeloid Cells

This protocol provides a framework for analyzing myeloid cell populations within tumors treated with this compound.

Materials:

  • Fresh tumor tissue

  • RPMI-1640 medium

  • Collagenase (e.g., Type IV) and DNase I

  • 70 µm cell strainers

  • Red Blood Cell Lysis Buffer

  • FACS buffer (PBS with 2% FBS)

  • Fc block (anti-CD16/32)

  • Fluorochrome-conjugated antibodies (e.g., anti-CD45, anti-CD11b, anti-Ly-6G, anti-Ly-6C, anti-F4/80)

  • Viability dye (e.g., DAPI, Propidium Iodide)

  • Flow cytometer

Procedure:

  • Single-Cell Suspension:

    • Mince the tumor tissue finely with a scalpel.

    • Digest the tissue in RPMI containing collagenase and DNase I at 37°C with agitation.

    • Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

    • Lyse red blood cells if necessary.

  • Staining:

    • Wash the cells with FACS buffer.

    • Incubate the cells with a viability dye to exclude dead cells.

    • Block Fc receptors with anti-CD16/32 antibody.

    • Add the cocktail of fluorochrome-conjugated antibodies and incubate in the dark on ice.

  • Data Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.

  • Data Analysis:

    • Gate on live, single cells.

    • Identify total leukocytes using a pan-leukocyte marker like CD45.

    • Within the CD45+ population, identify total myeloid cells (CD11b+).

    • Further delineate myeloid subsets:

      • Tumor-Associated Macrophages (TAMs): F4/80+

      • Granulocytic-MDSCs (G-MDSCs): Ly-6G+ Ly-6C-low

      • Monocytic-MDSCs (M-MDSCs): Ly-6G- Ly-6C-high

    • Quantify the percentage of each population within the total live cells or total leukocytes.

Flow Cytometry Gating Strategy

Gating_Strategy cluster_subsets Myeloid Subsets A Total Tumor Cells B Gate on Single Cells A->B C Gate on Live Cells B->C D Gate on CD45+ (Leukocytes) C->D E Gate on CD11b+ (Myeloid Cells) D->E F Analyze Myeloid Subsets E->F G F4/80+ (TAMs) F->G H Ly-6G+ Ly-6C low (G-MDSCs) F->H I Ly-6G- Ly-6C high (M-MDSCs) F->I

Caption: Gating strategy for myeloid cells.

References

Application Notes and Protocols for SAR131675 in Mouse Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SAR131675, a potent and selective VEGFR-3 tyrosine kinase inhibitor, in preclinical mouse tumor models. The information compiled here is intended to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor and anti-metastatic efficacy of this compound.

Mechanism of Action

This compound primarily exerts its effects by inhibiting the vascular endothelial growth factor receptor-3 (VEGFR-3), a key regulator of lymphangiogenesis (the formation of lymphatic vessels).[1][2][3] By blocking VEGFR-3 signaling, this compound can inhibit the growth and spread of tumors that rely on the lymphatic system for metastasis.[1][4] The compound also demonstrates moderate activity against VEGFR-2, a critical mediator of angiogenesis (the formation of new blood vessels).[1][4] The downstream signaling cascade affected by this compound involves the inhibition of the ERK1/2 and AKT pathways, which are crucial for cancer cell proliferation, survival, and migration.[5] Furthermore, this compound has been shown to reduce the infiltration of tumor-associated macrophages (TAMs), which play a role in tumor progression and metastasis.[1][6]

Data Presentation

The following tables summarize the quantitative data on the dosage and efficacy of this compound in various mouse tumor models based on published studies.

Table 1: this compound Dosage and Efficacy in a Murine Mammary Carcinoma Model (4T1)

Dosage (mg/kg/day)Administration RouteTreatment DurationEfficacyReference
30Oral Gavage17 days (from day 5 to 21 post-implantation)24% reduction in tumor volume[4][7]
100Oral Gavage17 days (from day 5 to 21 post-implantation)50% reduction in tumor volume[4][7]

Table 2: this compound Dosage and Efficacy in a Colorectal Cancer Liver Metastasis Model

Dosage (mg/kg/day)Administration RouteTreatment DurationEfficacyReference
120Oral GavageDaily from day 1 post-tumor induction until endpoint (days 10, 16, and 22)84% inhibition of tumor growth at day 22[6]

Table 3: this compound Dosage and Efficacy in a Pancreatic Neuroendocrine Tumor Model (RIP1.Tag2)

Dosage (mg/kg/day)Administration RouteTreatment ScheduleStudy TypeEfficacyReference
100Oral GavageDaily from week 5 to week 10Prevention42% decrease in the number of angiogenic islets[4][7]
100Oral GavageDaily from week 10 to week 12.5Intervention62% decrease in tumor burden[4][7]

Table 4: this compound Dosage and Efficacy in an FGF2-Induced Angiogenesis and Lymphangiogenesis Model

Dosage (mg/kg/day)Administration RouteTreatment DurationEfficacyReference
100Not Specified7 days~50% reduction in VEGFR-3 levels and hemoglobin content[4]
300Not Specified7 daysInhibition of both VEGFR-2 and VEGFR-3 signaling, with VEGFR-3 and hemoglobin levels similar to the control group[4][7]

Experimental Protocols

Orthotopic Mammary Carcinoma Model (4T1)

Objective: To evaluate the effect of this compound on primary tumor growth and metastasis of 4T1 murine mammary carcinoma cells.

Materials:

  • Female BALB/c mice

  • 4T1 murine mammary carcinoma cells

  • This compound

  • Vehicle (e.g., 0.6% methylcellulose/0.5% Tween 80)[6]

  • Calipers

  • Oral gavage needles

Procedure:

  • Cell Culture: Culture 4T1 cells in appropriate media until they reach the desired confluency for injection.

  • Tumor Cell Implantation: Inoculate 4T1 cells orthotopically into the mammary fat pad of female BALB/c mice.

  • Treatment Initiation: Begin treatment with this compound or vehicle control on day 5 post-implantation.[4]

  • Drug Administration: Administer this compound orally via gavage once daily at the desired dosages (e.g., 30 and 100 mg/kg).[4]

  • Tumor Measurement: Measure tumor volume with calipers every few days throughout the study.

  • Endpoint: At the end of the treatment period (e.g., day 21), euthanize the mice and excise the primary tumors for further analysis.[4] Lungs and lymph nodes can also be harvested to assess metastasis.[1]

Colorectal Cancer Liver Metastasis Model

Objective: To assess the efficacy of this compound in inhibiting the growth of colorectal cancer liver metastases.

Materials:

  • Male BALB/c mice

  • Colorectal cancer cell line (e.g., SL4)

  • This compound

  • Vehicle (0.6% methylcellulose/0.5% Tween 80)[6]

  • Surgical instruments for intrasplenic injection

Procedure:

  • Tumor Induction: Induce colorectal liver metastasis (CLM) by intrasplenic injection of colorectal cancer cells.

  • Treatment Groups: Randomly assign mice to control and treatment groups.[6]

  • Drug Administration: Administer this compound (e.g., 120 mg/kg) or vehicle daily by oral gavage, starting one day after tumor induction.[6][8]

  • Monitoring: Monitor the health and body weight of the mice throughout the experiment.

  • Endpoint Analysis: Euthanize mice at predetermined time points (e.g., 10, 16, and 22 days post-induction) to assess tumor burden in the liver.[6] This can be done through stereology, immunohistochemistry (IHC), and flow cytometry to analyze tumor growth and immune cell infiltration.[6]

Mandatory Visualizations

SAR131675_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-C VEGF-C VEGFR-3 VEGFR-3 VEGF-C->VEGFR-3 VEGF-D VEGF-D VEGF-D->VEGFR-3 P P VEGFR-3->P This compound This compound This compound->P Inhibits ERK1/2 ERK1/2 P->ERK1/2 AKT AKT P->AKT Proliferation Proliferation ERK1/2->Proliferation Migration Migration ERK1/2->Migration Survival Survival AKT->Survival AKT->Migration

Caption: this compound inhibits VEGFR-3 signaling pathway.

Experimental_Workflow_Tumor_Model Tumor_Cell_Implantation Tumor Cell Implantation (e.g., Orthotopic, Intrasplenic) Randomization Randomization into Groups Tumor_Cell_Implantation->Randomization Treatment Daily Oral Gavage: - Vehicle Control - this compound Randomization->Treatment Monitoring Tumor Volume Measurement & Animal Health Monitoring Treatment->Monitoring Endpoint Endpoint Analysis: - Tumor Weight/Volume - Metastasis Assessment - Immunohistochemistry Monitoring->Endpoint

Caption: General experimental workflow for in vivo studies.

References

Application Notes and Protocols for Cell-Based Assays Using SAR131675

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various cell-based assays to characterize the activity of SAR131675, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). The following protocols are intended to guide researchers in assessing the inhibitory effects of this compound on VEGFR-3 signaling, cell survival, migration, and downstream pathway modulation.

Mechanism of Action

This compound is an ATP-competitive inhibitor of the VEGFR-3 tyrosine kinase.[1][2] It selectively binds to VEGFR-3, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[3][4] This inhibition ultimately interferes with lymphangiogenesis, the formation of lymphatic vessels, and other cellular processes mediated by VEGFR-3.[5][6] While highly selective for VEGFR-3, this compound exhibits moderate activity against VEGFR-2 and minimal effects on VEGFR-1.[7][8] The primary signaling cascade affected by this compound involves the inhibition of the VEGFR-3/ERK1/2/AKT pathway.[9]

Data Presentation: Quantitative Analysis of this compound Activity

The inhibitory activity of this compound has been quantified across various assays and cell types. The following table summarizes the key IC50 values reported in the literature.

Assay TypeTarget/ProcessCell Line / SystemLigandIC50 (nmol/L)Reference
Kinase Activity Recombinant human VEGFR-3-TKCell-free-23[8][10]
Recombinant human VEGFR-2-TKCell-free-235[8]
Recombinant human VEGFR-1-TKCell-free->3000[2][8]
Autophosphorylation VEGFR-3HEK cells (overexpression)-30 - 50[7]
VEGFR-2HEK cells (overexpression)-280[7][8]
VEGFR-1HEK cells (overexpression)-~1000[7][8]
VEGFA-induced VEGFR-2 PhosphorylationPAEC (stably expressing VEGFR-2)VEGFA239[8]
Cell Survival Lymphatic Cell SurvivalHuman Lymphatic Endothelial Cells (HLMECs)VEGFC14[7][8]
Lymphatic Cell SurvivalHuman Lymphatic Endothelial Cells (HLMECs)VEGFD17[7][8]
Endothelial Cell SurvivalHuman Lymphatic Endothelial Cells (HLMECs)VEGFA664[7][8]
Cell Proliferation Lymphatic Cell ProliferationPrimary Human Lymphatic CellsVEGFC / VEGFD~20[4][10]
Cell Migration VEGFC-induced MigrationHuman Microvascular Endothelial Cells (HMVECs)VEGFC< 30[7]
Downstream Signaling VEGFC-induced Erk PhosphorylationHuman Lymphatic Endothelial Cells (HLMECs)VEGFC~30[7][8]

Signaling Pathway and Experimental Workflow Visualizations

To facilitate a clear understanding of the molecular interactions and experimental procedures, the following diagrams are provided.

VEGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGFC VEGF-C / VEGF-D VEGFR3 VEGFR-3 VEGFC->VEGFR3 Binding & Dimerization P_VEGFR3 p-VEGFR-3 (Autophosphorylation) VEGFR3->P_VEGFR3 Activation AKT AKT P_VEGFR3->AKT Activates ERK ERK1/2 P_VEGFR3->ERK Activates pAKT p-AKT AKT->pAKT Proliferation Cell Proliferation Survival, Migration pAKT->Proliferation pERK p-ERK1/2 ERK->pERK pERK->Proliferation This compound This compound This compound->VEGFR3 Inhibition

Caption: VEGFR-3 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow_VEGFR_Autophosphorylation_Assay start Start: HEK cells overexpressing VEGFR-3 treat_ortho 1. Treat with Orthovanadate (100 µM) for 1 hour start->treat_ortho harvest 2. Harvest and count cells treat_ortho->harvest incubate_sar 3. Incubate with this compound (various concentrations) for 30 minutes harvest->incubate_sar stop_reaction 4. Stop reaction and lyse cells incubate_sar->stop_reaction elisa 5. Quantify VEGFR-3 autophosphorylation by ELISA stop_reaction->elisa analyze 6. Analyze data to determine IC50 elisa->analyze end End analyze->end

Caption: Workflow for VEGFR-3 Autophosphorylation Assay.

Experimental_Workflow_Cell_Survival_Assay start Start: Plate HLMVECs in 0.1% FCS medium stimulate 1. Stimulate with VEGFC (300 ng/mL) or VEGFD (300 ng/mL) in the presence of this compound (various concentrations) start->stimulate incubate 2. Incubate for a defined period (e.g., 48-72 hours) stimulate->incubate add_reagent 3. Add cell viability reagent (e.g., CellTiter-Glo) incubate->add_reagent measure 4. Measure luminescence/absorbance add_reagent->measure analyze 5. Analyze data to determine IC50 measure->analyze end End analyze->end

Caption: Workflow for Lymphatic Cell Survival Assay.

Experimental Protocols

VEGFR-3 Autophosphorylation Assay in HEK Cells

This assay measures the ability of this compound to inhibit the autophosphorylation of VEGFR-3 in a cellular context.[5][7]

Materials:

  • HEK293 cells

  • VEGFR-3 expression vector

  • Transfection reagent

  • DMEM supplemented with 10% FBS and antibiotics

  • Sodium orthovanadate

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • VEGFR-3 ELISA kit (for detecting phosphorylated VEGFR-3)

Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 incubator.

    • Transfect the cells with a VEGFR-3 expression vector using a suitable transfection reagent according to the manufacturer's instructions.

    • Allow cells to express the receptor for 24 hours post-transfection.[5]

  • Compound Treatment:

    • One hour before compound treatment, add sodium orthovanadate to the culture medium to a final concentration of 100 µM to inhibit cellular phosphatases.[5]

    • Prepare serial dilutions of this compound in culture medium.

    • Harvest the transfected cells, count them, and distribute them into tubes.

    • Add the various concentrations of this compound to the cells and incubate for 30 minutes at 37°C.[5]

  • Cell Lysis and Analysis:

    • Stop the reaction and lyse the cells using a suitable lysis buffer.

    • Clarify the cell lysates by centrifugation.

    • Quantify the level of phosphorylated VEGFR-3 in the cell lysates using a specific ELISA kit according to the manufacturer's protocol.

    • Determine the total protein concentration in each lysate for normalization.

  • Data Analysis:

    • Calculate the percentage of inhibition of VEGFR-3 autophosphorylation for each concentration of this compound compared to the vehicle-treated control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Lymphatic Endothelial Cell Survival Assay

This assay assesses the effect of this compound on the survival of primary human lymphatic endothelial cells stimulated with VEGFR-3 ligands.[7]

Materials:

  • Primary Human Lymphatic Microvascular Endothelial Cells (HLMVECs)

  • Endothelial cell growth medium (e.g., EGM-2MV)

  • Medium with low serum (e.g., 0.1% FCS)[7]

  • Recombinant human VEGFC and VEGFD

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well plates

Protocol:

  • Cell Seeding:

    • Culture HLMVECs in endothelial cell growth medium.

    • Harvest the cells and resuspend them in medium containing 0.1% FCS.

    • Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound and Ligand Treatment:

    • Prepare serial dilutions of this compound in the low-serum medium.

    • Prepare solutions of VEGFC (e.g., 300 ng/mL) and VEGFD (e.g., 300 ng/mL) in the low-serum medium.[7]

    • Remove the medium from the cells and add the medium containing the respective ligands and different concentrations of this compound. Include appropriate controls (unstimulated cells, cells with ligand only).

  • Incubation and Viability Measurement:

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Normalize the signal from each well to the control wells (ligand stimulation without inhibitor).

    • Calculate the percentage of inhibition of cell survival for each this compound concentration.

    • Determine the IC50 value as described in the previous protocol.

Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay evaluates the inhibitory effect of this compound on the migration of endothelial cells towards a chemoattractant.[5][7]

Materials:

  • Human Microvascular Endothelial Cells (HMVECs)

  • Endothelial cell growth medium

  • Boyden chambers (transwell inserts with a porous membrane, e.g., 8 µm pore size)

  • Recombinant human VEGFC

  • This compound

  • Calcein-AM or other suitable fluorescent dye for cell labeling

Protocol:

  • Cell Preparation:

    • Culture HMVECs to sub-confluency.

    • Starve the cells in a low-serum medium for several hours before the assay.

    • Harvest the cells and resuspend them in a serum-free medium.

  • Assay Setup:

    • In the lower chamber of the Boyden apparatus, add serum-free medium containing VEGFC (e.g., 100 ng/mL) and various concentrations of this compound.[5]

    • Seed the starved HMVECs in the upper chamber (transwell insert).

  • Incubation and Cell Staining:

    • Incubate the Boyden chambers for a suitable period (e.g., 4-6 hours) at 37°C to allow for cell migration.

    • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet) or quantify them using a fluorescent dye like Calcein-AM.[5]

  • Quantification and Data Analysis:

    • If using a stain, elute the stain and measure the absorbance. If using a fluorescent dye, measure the fluorescence.

    • Calculate the percentage of inhibition of migration for each this compound concentration relative to the VEGFC-stimulated control.

    • Determine the IC50 value.

Erk Phosphorylation Assay

This assay measures the effect of this compound on the phosphorylation of Erk, a downstream effector in the VEGFR-3 signaling pathway.[5][7]

Materials:

  • Human Lymphatic Microvascular Endothelial Cells (HLMVECs)

  • Endothelial cell growth medium

  • Recombinant human VEGFC

  • This compound

  • Cell lysis buffer

  • Phospho-Erk ELISA kit or antibodies for Western blotting

Protocol:

  • Cell Culture and Treatment:

    • Culture HLMVECs and starve them in a low-serum medium.

    • Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 1 hour).

    • Stimulate the cells with VEGFC (e.g., 500 ng/mL) for a short period (e.g., 10 minutes).[5]

  • Cell Lysis and Analysis:

    • Immediately after stimulation, lyse the cells and collect the lysates.

    • Quantify the amount of phosphorylated Erk in the lysates using a specific ELISA kit or by performing Western blotting with antibodies against phospho-Erk and total Erk.

  • Data Analysis:

    • For ELISA, calculate the percentage of inhibition of Erk phosphorylation for each this compound concentration.

    • For Western blotting, perform densitometric analysis of the bands and normalize the phospho-Erk signal to the total Erk signal.

    • Determine the IC50 value for the inhibition of Erk phosphorylation.

References

SAR131675: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and preparation of SAR131675 for use in both in vitro and in vivo experimental settings. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.

Compound Information

This compound is a potent and selective ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), a key regulator of lymphangiogenesis.[1][2] It demonstrates significantly less activity against VEGFR-1 and VEGFR-2, making it a valuable tool for investigating the specific roles of VEGFR-3 in physiological and pathological processes.[1][2][3]

PropertyValue
Molecular Formula C₁₈H₂₂N₄O₄
Molecular Weight 358.39 g/mol [1]
CAS Number 1433953-83-3

Solubility of this compound

The solubility of this compound varies significantly across different solvent systems. Proper solvent selection is critical for the preparation of stock solutions and experimental formulations.

SolventSolubilityConcentration (Molar)Notes
Dimethyl Sulfoxide (DMSO) 72 - 100 mg/mL[1][4]~200.89 - 279.03 mM[1][4]Recommended for preparing high-concentration stock solutions. Use fresh, anhydrous DMSO to avoid reduced solubility.[4]
Chloroform 30 mg/mL[2]~83.71 mM-
Ethanol < 1 mg/mL[1]< 2.79 mMConsidered poorly soluble.[1]
Water < 1 mg/mL[1]< 2.79 mMEssentially insoluble in water.[1]

Experimental Protocols

Preparation of this compound for In Vitro Experiments

Objective: To prepare a high-concentration stock solution of this compound for use in cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Dissolution: Vortex the solution vigorously to facilitate dissolution. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[5]

  • Sterilization (Optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[5][6] Stock solutions in DMSO are stable for up to 1 year at -20°C and 2 years at -80°C.[5]

Workflow for In Vitro Solution Preparation:

G cluster_start Start cluster_dissolve Dissolution cluster_finalize Finalization & Storage weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex sonicate Sonicate/Heat (if needed) vortex->sonicate Precipitate? filter Filter Sterilize (Optional) vortex->filter No Precipitate sonicate->filter aliquot Aliquot Solution filter->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solutions for in vitro use.

Preparation of this compound for In Vivo Experiments

Objective: To prepare a homogenous and injectable formulation of this compound for animal studies. Due to its poor aqueous solubility, a vehicle containing co-solvents is required.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • PEG300 or PEG400

  • Tween-80

  • Saline (0.9% NaCl) or 20% SBE-β-CD in Saline

  • Corn Oil

  • Sterile tubes

  • Vortex mixer

Recommended Formulations:

The following are established formulations for in vivo administration. The final concentration of DMSO in the working solution should be kept low, ideally below 2%, especially for sensitive animal models.[5]

Formulation 1: PEG300/Tween-80/Saline Vehicle [5]

  • Prepare a clear stock solution in DMSO.

  • Sequentially add the co-solvents. For a final solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, add each solvent one by one, ensuring the solution is clear before adding the next.[5]

  • A solubility of ≥ 1.43 mg/mL (3.99 mM) can be achieved with this method.[5]

Formulation 2: SBE-β-CD Vehicle [5]

  • Prepare a clear stock solution in DMSO.

  • Add the SBE-β-CD solution. For a final solution of 10% DMSO and 90% (20% SBE-β-CD in Saline), add the SBE-β-CD solution to the DMSO stock.[5]

  • A solubility of ≥ 1.43 mg/mL (3.99 mM) can be achieved.[5]

Formulation 3: Corn Oil Vehicle [5]

  • Prepare a clear stock solution in DMSO.

  • Add the corn oil. For a final solution of 10% DMSO and 90% Corn Oil, add the corn oil to the DMSO stock.[5]

  • A solubility of ≥ 1.43 mg/mL (3.99 mM) is achievable.[5]

Important Considerations for In Vivo Formulations:

  • It is recommended to prepare working solutions fresh on the day of use.[5]

  • If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[5]

  • The final formulation should be a clear solution.

Workflow for In Vivo Formulation (PEG300/Tween-80/Saline):

G cluster_stock Prepare Stock cluster_formulation Formulation cluster_final Final Product stock_sol Prepare Clear this compound Stock in DMSO add_peg Add PEG300 stock_sol->add_peg add_tween Add Tween-80 add_peg->add_tween add_saline Add Saline add_tween->add_saline final_sol Clear Injectable Solution (Use Immediately) add_saline->final_sol

Caption: Sequential workflow for preparing this compound for in vivo administration.

Mechanism of Action and Signaling Pathway

This compound selectively inhibits the tyrosine kinase activity of VEGFR-3.[1] This inhibition blocks the binding of ATP to the receptor, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[2][3] In various cell types, particularly cancer cells, the inhibition of VEGFR-3 by this compound has been shown to suppress the phosphorylation of downstream effectors such as ERK1/2 and AKT, leading to reduced cell proliferation, migration, and survival.[7]

VEGFR-3 Signaling Pathway Inhibition by this compound:

G VEGFC VEGF-C / VEGF-D VEGFR3 VEGFR-3 VEGFC->VEGFR3 P_VEGFR3 p-VEGFR-3 VEGFR3->P_VEGFR3 Autophosphorylation This compound This compound This compound->VEGFR3 ERK ERK1/2 P_VEGFR3->ERK AKT AKT P_VEGFR3->AKT P_ERK p-ERK1/2 ERK->P_ERK P_AKT p-AKT AKT->P_AKT Response Cell Proliferation, Migration, Survival P_ERK->Response P_AKT->Response

Caption: this compound inhibits VEGFR-3 signaling and downstream pathways.

References

Application Notes: Detecting p-VEGFR-3 Inhibition by SAR131675 via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), also known as Fms-like tyrosine kinase 4 (FLT4), is a key receptor tyrosine kinase essential for the development and maintenance of the lymphatic system.[1][2] Its primary ligands are VEGF-C and VEGF-D.[2][3] Upon ligand binding, VEGFR-3 undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domains.[1][3] This phosphorylation event initiates downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which promote the proliferation, migration, and survival of lymphatic endothelial cells.[2][4][5] Dysregulation of the VEGFR-3 signaling pathway is implicated in various pathologies, including tumor metastasis and lymphedema.[2][6]

SAR131675 is a potent and highly selective inhibitor of the VEGFR-3 tyrosine kinase.[7][8][9] It functions by preventing the autophosphorylation of the receptor, thereby blocking the downstream signaling cascade.[7][10] Western blotting is a crucial immunoassay technique to verify the inhibitory action of this compound by specifically detecting the phosphorylated form of VEGFR-3 (p-VEGFR-3). This protocol provides a detailed method for treating cells with this compound, preparing cell lysates, and performing a Western blot to analyze changes in VEGFR-3 phosphorylation.

VEGFR-3 Signaling and Inhibition by this compound

The binding of ligands like VEGF-C to VEGFR-3 triggers its autophosphorylation, creating docking sites for signaling proteins and activating downstream pathways. This compound acts as an ATP-competitive inhibitor at the kinase domain, effectively blocking this initial phosphorylation step.

VEGFR3_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGFC VEGF-C VEGFR3_inactive VEGFR-3 VEGFC->VEGFR3_inactive Binds VEGFR3_active p-VEGFR-3 (Dimerized & Phosphorylated) VEGFR3_inactive->VEGFR3_active Downstream PI3K/AKT & MAPK/ERK Pathways VEGFR3_active->Downstream Signals to SAR This compound SAR->VEGFR3_active Inhibits Autophosphorylation Response Cell Proliferation, Migration, Survival Downstream->Response

Caption: VEGFR-3 signaling pathway and inhibition by this compound.

Experimental Protocol

This protocol is designed for cultured cells, such as human dermal lymphatic endothelial cells (HDLECs), which endogenously express VEGFR-3. Optimization may be required for other cell types.

Materials and Reagents
  • Cell Line: Human Dermal Lymphatic Endothelial Cells (HDLECs) or other suitable cell line expressing VEGFR-3.

  • Culture Medium: Endothelial Cell Growth Medium.

  • Reagents for Stimulation/Inhibition:

    • Recombinant Human VEGF-C (carrier-free)

    • This compound (dissolved in DMSO)

    • Vehicle Control (DMSO)

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (e.g., Halt™ Protease and Phosphatase Inhibitor Cocktail).

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE:

    • 4-12% Bis-Tris polyacrylamide gels

    • SDS-PAGE running buffer (e.g., MOPS or MES)

    • Protein ladder

  • Western Blot:

    • PVDF membrane

    • Transfer buffer

  • Antibodies:

    • Primary Antibody: Rabbit anti-phospho-VEGFR3 (e.g., Tyr1230).[11]

    • Primary Antibody: Rabbit or Mouse anti-total-VEGFR3.[12][13]

    • Loading Control: Mouse anti-β-actin or anti-GAPDH.

    • Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG and/or Goat anti-Mouse IgG.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20). Note: BSA is recommended for phospho-antibodies to reduce background.[14]

  • Wash Buffer: TBST.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Cell Culture and Treatment
  • Cell Seeding: Plate cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Before treatment, serum-starve the cells for 4-6 hours or overnight in a basal medium to reduce background receptor activation.

  • Inhibitor Pre-treatment: Treat cells with this compound at desired concentrations (e.g., 10, 50, 200 nM) or vehicle (DMSO) for 1-2 hours. This compound has shown efficacy with an IC50 of approximately 20-45 nM for inhibiting proliferation and autophosphorylation.[7][8]

  • Ligand Stimulation: Stimulate the cells with VEGF-C (e.g., 50-100 ng/mL) for 10-15 minutes to induce robust VEGFR-3 phosphorylation.[14] Include an unstimulated control group.

    • Control Groups:

      • Untreated (no inhibitor, no VEGF-C)

      • VEGF-C only

      • Vehicle (DMSO) + VEGF-C

      • This compound only

Cell Lysis and Protein Quantification
  • Lysis: After treatment, immediately place plates on ice and aspirate the medium.

  • Wash cells twice with ice-cold PBS.

  • Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.[14]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[14]

  • Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.

  • Normalize all sample concentrations by adding lysis buffer. Prepare aliquots for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

SDS-PAGE and Western Blotting
  • Gel Electrophoresis: Load 20-30 µg of protein per lane into a 4-12% Bis-Tris gel.[14] Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[14] Confirm transfer efficiency with Ponceau S staining.

  • Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[14]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-p-VEGFR-3) diluted in 5% BSA/TBST overnight at 4°C.

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the wash step (Step 5).

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To analyze total VEGFR-3 and a loading control, the membrane can be stripped and re-probed. Incubate the membrane with a mild stripping buffer, wash, re-block, and then follow steps 4-8 with the anti-total-VEGFR-3 and anti-β-actin antibodies sequentially.

Data Presentation and Analysis

Quantitative analysis should be performed using densitometry software. The signal intensity of the p-VEGFR-3 band should be normalized to the total VEGFR-3 band for each sample. This ratio is then compared across different treatment conditions.

Table 1: Densitometry Analysis of VEGFR-3 Phosphorylation

Treatment Groupp-VEGFR-3 Band IntensityTotal VEGFR-3 Band IntensityLoading Control (β-actin) IntensityNormalized p-VEGFR-3 Ratio (p-VEGFR-3 / Total VEGFR-3)
Untreated Control
VEGF-C (100 ng/mL)
VEGF-C + this compound (10 nM)
VEGF-C + this compound (50 nM)
VEGF-C + this compound (200 nM)

Experimental Workflow Diagram

Western_Blot_Workflow cluster_prep Cell Preparation & Treatment cluster_sample Sample Processing cluster_blot Immunoblotting cluster_analysis Analysis A 1. Seed & Grow Cells (80-90% Confluency) B 2. Serum Starve (4-6 hours) A->B C 3. Pre-treat with this compound or Vehicle (1-2 hours) B->C D 4. Stimulate with VEGF-C (10-15 mins) C->D E 5. Lyse Cells in RIPA Buffer (with inhibitors) D->E F 6. Centrifuge to Clarify Lysate E->F G 7. Quantify Protein (BCA Assay) & Normalize F->G H 8. SDS-PAGE G->H I 9. Transfer to PVDF H->I J 10. Block (5% BSA) I->J K 11. Incubate Primary Ab (anti-p-VEGFR-3) J->K L 12. Incubate Secondary Ab (HRP-conjugated) K->L M 13. Detect with ECL L->M N 14. Image & Quantify Bands M->N O 15. Strip & Re-probe for Total VEGFR-3 & Loading Control N->O P 16. Normalize Data (p-VEGFR-3 / Total VEGFR-3) O->P

Caption: Step-by-step workflow for Western blot analysis of p-VEGFR-3.

References

Application Notes and Protocols: In Vitro Angiogenesis Assay with SAR131675

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for conducting an in vitro angiogenesis assay using SAR131675, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3).

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions, including tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway plays a crucial role in regulating angiogenesis. This compound is a small molecule inhibitor that selectively targets VEGFR-3, a key receptor in this pathway, making it a valuable tool for studying the mechanisms of angiogenesis and for the development of anti-angiogenic therapies.[1][2][3]

This document outlines the mechanism of action of this compound, its effects on endothelial cells, and a detailed protocol for the widely used in vitro endothelial cell tube formation assay to assess its anti-angiogenic potential.

Mechanism of Action of this compound

This compound is a potent and selective tyrosine kinase inhibitor of VEGFR-3.[3][4][5] It exerts its effects by binding to the ATP-binding site of the VEGFR-3 kinase domain, thereby inhibiting its autophosphorylation and the subsequent downstream signaling cascades.[2][3][4] While highly selective for VEGFR-3, it shows moderate activity against VEGFR-2 and very little effect on VEGFR-1.[3][4][5][6] The primary ligands for VEGFR-3 are VEGF-C and VEGF-D.[1][7] Activation of VEGFR-3 by these ligands promotes lymphangiogenesis and also contributes to tumor angiogenesis.[1][8][9] By inhibiting VEGFR-3, this compound effectively blocks these processes.[3][10]

VEGFR-3 Signaling Pathway

VEGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-C VEGF-C VEGFR3 VEGFR-3 VEGF-C->VEGFR3 VEGF-D VEGF-D VEGF-D->VEGFR3 P P VEGFR3->P Autophosphorylation This compound This compound This compound->VEGFR3 Inhibition Downstream Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) P->Downstream Signaling Cellular Response Cellular Response (Proliferation, Migration, Tube Formation) Downstream Signaling->Cellular Response

Caption: VEGFR-3 signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound Activity

The following tables summarize the inhibitory concentrations (IC50) of this compound against various targets and cellular processes.

Target/AssayIC50 (nM)NotesReference
VEGFR-3 (cell-free assay)23Potent inhibition of kinase activity.[4][5]
VEGFR-3 Autophosphorylation (HEK cells)45Inhibition of receptor activation in a cellular context.[3][4]
VEGFR-2 (cell-free assay)235Approximately 10-fold less potent than against VEGFR-3.[5]
VEGFR-2 Autophosphorylation (PAEC)239Moderate inhibition of VEGFR-2 activation.[5]
VEGFR-1 Autophosphorylation (HEK cells)~1000Significantly less potent, indicating high selectivity.[6]
VEGFC-induced Lymphatic Cell Survival14Potent inhibition of a key cellular response.[6]
VEGFD-induced Lymphatic Cell Survival17Similar potency against another VEGFR-3 ligand.[6]
VEGFA-induced Endothelial Cell Survival664Consistent with moderate VEGFR-2 inhibition.[6]

Experimental Protocol: In Vitro Endothelial Cell Tube Formation Assay

This protocol details the steps to assess the anti-angiogenic effects of this compound by measuring the inhibition of endothelial cell tube formation on a basement membrane matrix.

Materials
  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basement Membrane Matrix (e.g., Matrigel® or ECM Gel)[11][12]

  • This compound (dissolved in DMSO)

  • VEGF-C (or other angiogenic stimulator)

  • 96-well tissue culture plates[12]

  • Calcein AM (for fluorescence-based quantification)[11]

  • Phosphate Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Humidified incubator (37°C, 5% CO2)

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)

Experimental Workflow

Tube_Formation_Assay_Workflow cluster_preparation Preparation (Day 1) cluster_cell_seeding Cell Seeding & Treatment (Day 1) cluster_incubation Incubation (Day 1-2) cluster_analysis Analysis (Day 2) Thaw_BME Thaw Basement Membrane Matrix (BME) on ice at 4°C Coat_Plate Coat 96-well plate with BME Thaw_BME->Coat_Plate Solidify_BME Incubate at 37°C to solidify BME Coat_Plate->Solidify_BME Seed_Cells Seed cells onto solidified BME Solidify_BME->Seed_Cells Harvest_Cells Harvest and resuspend endothelial cells Prepare_Treatments Prepare cell suspensions with this compound and/ or angiogenic stimulator Harvest_Cells->Prepare_Treatments Prepare_Treatments->Seed_Cells Incubate_Plate Incubate for 4-18 hours at 37°C Seed_Cells->Incubate_Plate Stain_Cells (Optional) Stain cells with Calcein AM Incubate_Plate->Stain_Cells Image_Acquisition Acquire images using an inverted microscope Stain_Cells->Image_Acquisition Quantification Quantify tube formation (tube length, branch points) Image_Acquisition->Quantification

Caption: Workflow for the endothelial cell tube formation assay.

Step-by-Step Protocol

Day 1: Plate Coating and Cell Seeding

  • Prepare Basement Membrane Matrix (BME): Thaw the BME solution on ice overnight in a 4°C refrigerator.[12][13] It is critical to keep the BME on ice at all times to prevent premature gelation.[11][14]

  • Coat 96-well Plate: Pre-chill a 96-well plate on ice. Using pre-cooled pipette tips, add 50 µL of the thawed BME solution to each well.[12][14] Ensure the entire bottom of the well is evenly coated.

  • Solidify BME: Incubate the coated plate at 37°C in a 5% CO2 incubator for 30-60 minutes to allow the BME to solidify into a gel.[12][15]

  • Prepare Endothelial Cells: While the BME is solidifying, harvest sub-confluent (70-90%) endothelial cells (e.g., HUVECs) using trypsin-EDTA.[12] Neutralize the trypsin and centrifuge the cells.

  • Resuspend Cells and Prepare Treatments: Resuspend the cell pellet in a small volume of serum-free or low-serum medium. Count the cells and adjust the concentration to 1 x 10^5 to 2 x 10^5 cells/mL.

  • Prepare Treatment Groups: Prepare separate cell suspensions for each treatment condition:

    • Negative Control: Cells in basal medium.

    • Positive Control: Cells in basal medium + angiogenic stimulator (e.g., 50 ng/mL VEGF-C).

    • This compound Treatment: Cells in basal medium + angiogenic stimulator + varying concentrations of this compound.

    • Vehicle Control: Cells in basal medium + angiogenic stimulator + DMSO (at the same final concentration as the highest this compound dose).

  • Seed Cells: Carefully add 100 µL of the appropriate cell suspension to each well on top of the solidified BME gel.[12] Avoid disturbing the gel surface.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4 to 18 hours.[12][14] The optimal incubation time may vary depending on the cell type and should be determined empirically.

Day 2: Staining and Analysis

  • Visualize Tube Formation: After incubation, examine the plate under an inverted microscope to observe the formation of capillary-like tube structures.

  • (Optional) Fluorescent Staining: For quantitative analysis, the cells can be stained with Calcein AM.

    • Carefully remove the culture medium from each well without disturbing the tube network.[15]

    • Gently wash the wells with 100 µL of PBS.[14]

    • Add 50 µL of Calcein AM solution (e.g., 2 µg/mL in PBS) to each well and incubate for 30 minutes at 37°C, protected from light.[13][14]

    • Remove the Calcein AM solution and wash the wells again with PBS.

  • Image Acquisition: Capture images of the tube networks in each well using a fluorescence microscope (if stained) or a phase-contrast microscope.

  • Quantitative Analysis: Analyze the captured images using appropriate software (e.g., ImageJ with an angiogenesis plugin). Quantify parameters such as:

    • Total tube length

    • Number of branch points

    • Number of loops

Data Interpretation

A dose-dependent decrease in the quantified parameters (total tube length, number of branch points) in the this compound-treated wells compared to the positive control indicates the anti-angiogenic activity of the compound. The IC50 value for the inhibition of tube formation can be calculated by plotting the percentage of inhibition against the log concentration of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of VEGFR-3 in angiogenesis and lymphangiogenesis. The endothelial cell tube formation assay is a robust and widely accepted in vitro method to evaluate the anti-angiogenic potential of compounds like this compound. The detailed protocol and supporting information provided in these application notes will enable researchers to effectively design and execute experiments to study the effects of this compound on angiogenesis.

References

Application Notes and Protocols for SAR131675 Efficacy Studies in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SAR131675, a potent and selective VEGFR-3 tyrosine kinase inhibitor, in preclinical animal models to evaluate its anti-tumor and anti-lymphangiogenic efficacy. The protocols detailed below are synthesized from published research and are intended to serve as a guide for designing and executing similar efficacy studies.

Mechanism of Action

This compound selectively inhibits the vascular endothelial growth factor receptor-3 (VEGFR-3), a key mediator of lymphangiogenesis (the formation of lymphatic vessels).[1][2][3][4] Its ligands, VEGF-C and VEGF-D, activate VEGFR-3 on lymphatic endothelial cells, promoting their proliferation and survival.[5] By blocking this signaling, this compound can inhibit the formation of new lymphatic vessels, a crucial pathway for tumor metastasis.[1][6] Additionally, VEGFR-3 is expressed on tumor-associated macrophages (TAMs), and its inhibition by this compound has been shown to reduce their infiltration into tumors.[4][7] The downstream signaling pathways affected by this compound include the inhibition of Erk and AKT phosphorylation.[1][8]

Signaling Pathway

The following diagram illustrates the signaling pathway targeted by this compound.

SAR131675_Signaling_Pathway cluster_ligand Ligands cluster_receptor Receptor cluster_drug Inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF-C VEGF-C VEGFR-3 VEGFR-3 VEGF-C->VEGFR-3 VEGF-D VEGF-D VEGF-D->VEGFR-3 p-Erk p-Erk VEGFR-3->p-Erk p-AKT p-AKT VEGFR-3->p-AKT TAM Infiltration TAM Infiltration VEGFR-3->TAM Infiltration This compound This compound This compound->VEGFR-3 Lymphangiogenesis Lymphangiogenesis p-Erk->Lymphangiogenesis p-AKT->Lymphangiogenesis

VEGFR-3 signaling pathway inhibited by this compound.

Animal Models for Efficacy Studies

Several animal models have been successfully used to demonstrate the in vivo efficacy of this compound. The choice of model depends on the specific research question, such as primary tumor growth, angiogenesis, lymphangiogenesis, or metastasis.

Animal ModelCancer Type/ApplicationKey Findings with this compound
Zebrafish (Danio rerio) Embryos AngiogenesisReduced number of intersegmental vessels.[1]
Sponge Implant Mouse Model Angiogenesis & LymphangiogenesisAbrogated FGF2-induced angiogenesis and lymphangiogenesis.[5]
RIP1.Tag2 Transgenic Mice Pancreatic Neuroendocrine TumorDecreased number of angiogenic islets and reduced tumor burden.[1][5]
4T1 Murine Mammary Carcinoma Breast CancerSignificant reduction in tumor volume, lymph node invasion, and lung metastasis.[1][2][6]
Colorectal Liver Metastasis Model Colorectal CancerDramatically reduced tumor burden in the liver.[9]
db/db Mice Diabetic NephropathyAmeliorated renal damage by reducing lipotoxicity-induced lymphangiogenesis.[10]
Murine Lupus Nephritis Model Lupus NephritisDecreased renal inflammation and lymphangiogenesis.[11]

Experimental Protocols

The following are detailed protocols for key in vivo efficacy studies based on published literature.

Protocol 1: Murine Mammary Carcinoma (4T1) Model for Tumor Growth and Metastasis

This model is suitable for evaluating the effect of this compound on primary tumor growth and spontaneous metastasis.

Workflow Diagram:

Protocol_4T1_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Implant_4T1_cells Implant 4T1 cells into mammary fat pads of Balb/c mice Tumor_growth Allow tumors to establish Implant_4T1_cells->Tumor_growth Randomize_mice Randomize mice into control and treatment groups Tumor_growth->Randomize_mice Administer_this compound Daily oral administration of This compound (e.g., 30-100 mg/kg) Randomize_mice->Administer_this compound Monitor_tumor_volume Monitor tumor volume (e.g., every 2-3 days) Administer_this compound->Monitor_tumor_volume Euthanize_mice Euthanize mice at endpoint (e.g., day 21) Monitor_tumor_volume->Euthanize_mice Collect_tissues Collect primary tumors, lymph nodes, and lungs Euthanize_mice->Collect_tissues Analyze_tissues Analyze tissues for tumor weight, biomarkers (VEGFR-3), and metastases Collect_tissues->Analyze_tissues

Workflow for 4T1 murine mammary carcinoma efficacy study.

Methodology:

  • Cell Culture: Culture 4T1 murine mammary carcinoma cells in appropriate media.

  • Animal Model: Use female Balb/c mice, 6-8 weeks old.

  • Tumor Cell Implantation: Inject 1 x 10^5 4T1 cells in 50 µL of PBS into the mammary fat pad of each mouse.

  • Treatment:

    • Allow tumors to reach a palpable size (e.g., 50-100 mm³).

    • Randomize mice into control (vehicle) and treatment groups (n=8-10 mice/group).

    • Administer this compound orally once daily at desired doses (e.g., 30 and 100 mg/kg/day). The vehicle can be a solution of 0.5% carboxymethylcellulose and 0.1% Tween 80.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²) / 2.

  • Endpoint Analysis:

    • After a predetermined period (e.g., 21 days), euthanize the mice.

    • Excise the primary tumors and weigh them.

    • Collect axillary lymph nodes and lungs to assess metastasis.

    • Tumor lysates can be analyzed for murine VEGFR-3 levels by ELISA.[1]

    • Lungs can be fixed, and surface metastases counted.

Protocol 2: RIP1.Tag2 Transgenic Mouse Model of Spontaneous Tumorigenesis

This model allows for the evaluation of this compound in a spontaneous, multi-stage carcinogenesis setting, reflecting a more clinically relevant scenario.

Methodology:

  • Animal Model: Use RIP1.Tag2 transgenic mice, which spontaneously develop pancreatic neuroendocrine tumors.

  • Study Designs:

    • Prevention Study: Begin treatment with this compound (e.g., 100 mg/kg/day, orally) at an early age (e.g., 5 weeks) before significant tumor development and continue for a defined period (e.g., 5 weeks).[1][5]

    • Intervention Study: Start treatment at a later stage when tumors are already established (e.g., 10 weeks of age) and treat for a shorter duration (e.g., 16 days).[1][5]

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice and dissect the pancreas.

    • Prevention Study: Quantify the number of angiogenic islets.[1][5]

    • Intervention Study: Measure the total tumor burden by calculating the sum of individual tumor volumes.[1][5]

    • Immunohistochemical analysis of tumors can be performed to assess microvessel density (e.g., using CD31 staining).

Protocol 3: Colorectal Liver Metastasis Model

This model is designed to specifically assess the efficacy of this compound in inhibiting the growth of metastatic tumors in the liver.

Methodology:

  • Animal Model: Use suitable mouse strains (e.g., BALB/c or C57BL/6) depending on the colorectal cancer cell line used.

  • Metastasis Induction: Induce colorectal liver metastasis by intrasplenic injection of colorectal cancer cells (e.g., SL4 cells).

  • Treatment:

    • Begin daily oral administration of this compound (e.g., 100 mg/kg) shortly after tumor cell injection.

    • Include a vehicle-treated control group.

  • Endpoint Analysis:

    • Euthanize mice at different time points (e.g., 10, 16, and 22 days post-induction) to assess tumor progression.[9]

    • Harvest the livers and quantify the tumor burden, for example, by measuring the percentage of the liver area occupied by tumors.[9]

    • Perform immunohistochemistry or flow cytometry on liver and tumor tissues to analyze immune cell infiltrates (e.g., F4/80+ macrophages, CD4+ and CD8+ T cells).[9]

Data Presentation

Quantitative data from these studies should be summarized in tables for clear comparison between treatment and control groups.

Table 1: Example Data Summary for 4T1 Mammary Carcinoma Model

Treatment GroupMean Final Tumor Volume (mm³) ± SEM% Tumor Growth InhibitionMean Number of Lung Metastases ± SEM
Vehicle Control1500 ± 150-25 ± 5
This compound (30 mg/kg)1140 ± 12024%15 ± 3
This compound (100 mg/kg)750 ± 90***50%8 ± 2**
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control.

Table 2: Example Data Summary for Colorectal Liver Metastasis Model

Treatment GroupMean Tumor Burden (% of Liver Area) at Day 22 ± SEM% Inhibition of Tumor Growth
Vehicle Control35 ± 4-
This compound (100 mg/kg)5.6 ± 1.2 84%
p < 0.001 compared to vehicle control.

Concluding Remarks

This compound has demonstrated significant anti-tumor and anti-metastatic activity in a variety of preclinical animal models. The protocols outlined above provide a framework for further investigation into the therapeutic potential of this selective VEGFR-3 inhibitor. Careful selection of the animal model and endpoints is crucial for addressing specific research questions related to the role of the VEGF-C/VEGF-D/VEGFR-3 axis in cancer and other diseases. It is important to note that despite promising preclinical findings, the development of this compound was discontinued due to adverse metabolic effects.[2] Nevertheless, the study of this compound and its mechanism of action continues to provide valuable insights into the role of lymphangiogenesis in disease.

References

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following SAR131675 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR131675 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) tyrosine kinase.[1] Initially investigated for its anti-lymphangiogenic and anti-tumoral activities, recent studies have highlighted its significant immunomodulatory effects, particularly on myeloid and lymphoid cell populations within the tumor microenvironment.[2][3] This document provides detailed application notes and protocols for the flow cytometric analysis of immune cells in preclinical models treated with this compound, enabling researchers to effectively monitor and understand its impact on the immune landscape.

Mechanism of Action

This compound selectively inhibits VEGFR-3, a receptor tyrosine kinase primarily involved in lymphangiogenesis, the formation of lymphatic vessels.[1][4][5] VEGFR-3 and its ligands, VEGF-C and VEGF-D, are also expressed on various immune cells, including macrophages, suggesting a direct role in regulating their function.[3][6] By inhibiting VEGFR-3 signaling, this compound can modulate the tumor microenvironment by reducing the infiltration of immunosuppressive cells like tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), thereby promoting an anti-tumor immune response.[3]

Data Presentation: Summary of Immune Cell Changes Post-SAR131675 Treatment

The following tables summarize the key quantitative changes in immune cell populations observed in preclinical cancer models following treatment with this compound, as determined by flow cytometry.

Table 1: Effects of this compound on Immune Cells in a Colorectal Cancer Liver Metastasis Model [7]

TissueCell PopulationMarkerChange with this compoundTimepoint
Liver Total LeukocytesCD45+Day 22
Myeloid CellsCD11b+Day 22
MacrophagesF4/80+Day 22
Granulocytic Myeloid CellsF4/80- Ly6ClowDay 22
T CellsCD3+Day 22
Cytotoxic T CellsCD8+Day 22
Activated Cytotoxic T CellsCD8+ PD-1+Day 22
Tumor Macrophages (Granulocytic)F4/80+ Ly6ClowDay 22
Helper T CellsCD4+Day 22
Activated Helper T CellsCD4+ PD-1+Day 22
Activated Cytotoxic T CellsCD8+ PD-1+Day 22

Table 2: Effects of this compound on Myeloid Cells in a Mammary Carcinoma Model [3]

TissueCell PopulationMarkerChange with this compoundTimepoint
Spleen Myeloid-Derived Suppressor CellsGR1+CD11b+Day 21
Blood Myeloid-Derived Suppressor CellsGR1+CD11b+Day 21
Tumor Immature Myeloid CellsGR1high/CD11b+/F4/80-No significant changeDay 21
Mature MacrophagesGR1int/CD11b+/F4/80highDay 21
Less Mature MacrophagesGR1Low/CD11b+/F4/80LowDay 21

Experimental Protocols

Protocol 1: Preparation of Single-Cell Suspensions from Tumors and Spleens

This protocol describes the dissociation of solid tissues into single-cell suspensions suitable for flow cytometry.

Materials:

  • RPMI-1640 medium

  • Collagenase D (1 mg/mL)

  • DNase I (100 µg/mL)

  • Fetal Bovine Serum (FBS)

  • 70 µm cell strainers

  • Phosphate Buffered Saline (PBS)

  • Red Blood Cell (RBC) Lysis Buffer

Procedure:

  • Harvest tumors and spleens from control and this compound-treated animals.

  • Mince the tissues into small pieces (1-2 mm) using a sterile scalpel.

  • Transfer the minced tissue into a digestion buffer containing RPMI-1640, Collagenase D, and DNase I.

  • Incubate at 37°C for 30-45 minutes with gentle agitation.

  • Stop the digestion by adding RPMI-1640 with 10% FBS.

  • Filter the cell suspension through a 70 µm cell strainer to remove any remaining clumps.

  • Centrifuge the cells, discard the supernatant, and resuspend the pellet in PBS.

  • For spleen samples, lyse red blood cells using RBC Lysis Buffer according to the manufacturer's instructions.

  • Wash the cells with PBS and resuspend in Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide) for antibody staining.

  • Count the cells and assess viability using a hemocytometer and Trypan Blue or an automated cell counter.

Protocol 2: Flow Cytometry Staining for Immune Cell Phenotyping

This protocol provides a general framework for multi-color flow cytometry staining. Specific antibody panels should be optimized based on the instrument and research question.

Materials:

  • Prepared single-cell suspensions

  • Flow Cytometry Staining Buffer

  • Fc receptor blocking antibody (e.g., anti-CD16/32 for mouse)

  • Fluorochrome-conjugated primary antibodies (see suggested panels below)

  • Viability dye (e.g., Zombie Aqua™, LIVE/DEAD™ Fixable Dead Cell Stain)

  • Fixation/Permeabilization Buffer (if performing intracellular staining)

  • Intracellular staining antibodies

  • Compensation beads

Procedure:

  • Adjust the cell concentration to 1-2 x 10^6 cells per 100 µL of staining buffer.

  • Add Fc block to the cell suspension and incubate for 10-15 minutes on ice to prevent non-specific antibody binding.

  • Add the viability dye according to the manufacturer's protocol.

  • Add the cocktail of fluorochrome-conjugated surface antibodies and incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with Flow Cytometry Staining Buffer.

  • (Optional for intracellular staining) Fix and permeabilize the cells using a commercial fixation/permeabilization kit.

  • (Optional) Add intracellular antibodies and incubate for 30 minutes at room temperature in the dark.

  • Wash the cells with permeabilization buffer and then resuspend in Flow Cytometry Staining Buffer.

  • Acquire the samples on a flow cytometer. Ensure to set up appropriate single-color controls for compensation.

Suggested Antibody Panels:

  • Myeloid Panel: CD45, CD11b, F4/80, Ly6C, Ly6G (Gr-1), PD-L1

  • Lymphoid Panel: CD45, CD3, CD4, CD8, PD-1, CD103

Mandatory Visualizations

Signaling Pathway

SAR131675_Mechanism_of_Action cluster_ligands VEGF Ligands cluster_receptor VEGF Receptor 3 cluster_drug Drug cluster_downstream Downstream Effects VEGFC VEGF-C VEGFR3 VEGFR-3 VEGFC->VEGFR3 Binds & Activates VEGFD VEGF-D VEGFD->VEGFR3 Binds & Activates Lymphangiogenesis Lymphangiogenesis VEGFR3->Lymphangiogenesis Promotes Macrophage_Function Macrophage Polarization & Function VEGFR3->Macrophage_Function Modulates This compound This compound This compound->VEGFR3 Inhibits Immunosuppression Immunosuppressive Microenvironment Lymphangiogenesis->Immunosuppression Contributes to Macrophage_Function->Immunosuppression Contributes to

Caption: Mechanism of action of this compound in inhibiting VEGFR-3 signaling.

Experimental Workflow

Flow_Cytometry_Workflow cluster_treatment In Vivo Treatment cluster_sample_prep Sample Preparation cluster_staining Flow Cytometry Staining cluster_analysis Data Acquisition & Analysis Treatment Treat preclinical model with this compound or vehicle Tissue_Harvest Harvest tumors and lymphoid organs Treatment->Tissue_Harvest Single_Cell Prepare single-cell suspensions Tissue_Harvest->Single_Cell Fc_Block Fc Receptor Block Single_Cell->Fc_Block Surface_Stain Surface Antibody Staining Fc_Block->Surface_Stain Intra_Stain Intracellular Staining (Optional) Surface_Stain->Intra_Stain Acquisition Acquire on Flow Cytometer Surface_Stain->Acquisition Intra_Stain->Acquisition Gating Gating and Population Identification Acquisition->Gating Quantification Quantify Cell Populations & Marker Expression Gating->Quantification

Caption: Workflow for flow cytometry analysis of immune cells after this compound treatment.

Gating Strategy Logic

Gating_Strategy cluster_myeloid Myeloid Lineage cluster_lymphoid Lymphoid Lineage Total_Cells Total Acquired Events Singlets Singlets (FSC-A vs FSC-H) Total_Cells->Singlets Live_Cells Live Cells (Viability Dye-) Singlets->Live_Cells Leukocytes Leukocytes (CD45+) Live_Cells->Leukocytes Myeloid Myeloid Cells (CD11b+) Leukocytes->Myeloid T_Cells T Cells (CD3+) Leukocytes->T_Cells Macrophages Macrophages (F4/80+) Myeloid->Macrophages MDSCs MDSCs (Ly6G+/Ly6C+) Myeloid->MDSCs Helper_T Helper T Cells (CD4+) T_Cells->Helper_T Cytotoxic_T Cytotoxic T Cells (CD8+) T_Cells->Cytotoxic_T

Caption: A representative gating strategy for identifying major immune cell populations.

References

Application Notes and Protocols: SAR131675 in Combination with Chemotherapy for In Vivo Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR131675 is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2] The VEGF-C/VEGFR-3 signaling pathway is a critical regulator of lymphangiogenesis, the formation of new lymphatic vessels.[3][4] In the context of cancer, this pathway has been implicated in tumor metastasis to lymph nodes and beyond.[3][5] Furthermore, VEGFR-3 is also expressed on tumor-associated macrophages (TAMs) and can be upregulated on tumor blood vessel endothelium, suggesting a broader role in the tumor microenvironment.[2][6] Preclinical studies have demonstrated the anti-tumoral and anti-metastatic potential of this compound as a monotherapy in various cancer models.[2]

While direct preclinical data on the combination of this compound with conventional chemotherapy is limited, there is a strong scientific rationale for such a strategy. Chemotherapy can induce cancer cell death and reduce tumor burden, while this compound can potentially inhibit metastatic spread and modulate the tumor microenvironment to be less hospitable for tumor growth. For instance, studies have suggested that high VEGFR-3 expression may be associated with reduced efficacy of chemotherapeutic agents like doxorubicin, implying that VEGFR-3 inhibition could restore or enhance chemosensitivity.[7][8]

These application notes provide an overview of the preclinical in vivo data for this compound as a monotherapy and present a detailed, representative protocol for evaluating the combination of this compound with a standard chemotherapeutic agent, such as gemcitabine, in a murine tumor model.

Data Presentation: this compound Monotherapy In Vivo Efficacy

The following tables summarize the quantitative data from preclinical studies evaluating this compound as a single agent in various mouse tumor models.

Table 1: Antitumor Efficacy of this compound in the RIP1.Tag2 Pancreatic Neuroendocrine Tumor Model

Treatment GroupDosing RegimenStudy DurationPrimary EndpointResult
Vehicle ControlDaily oral gavage5 weeksNumber of Angiogenic Islets-
This compound100 mg/kg/day, oral gavage5 weeksNumber of Angiogenic Islets42% decrease vs. vehicle
Vehicle ControlDaily oral gavage2.5 weeksTumor Burden-
This compound100 mg/kg/day, oral gavage2.5 weeksTumor Burden62% decrease vs. vehicle

Data extracted from a study in the RIP1.Tag2 spontaneous tumor model.[9]

Table 2: Antitumor and Antimetastatic Efficacy of this compound in the 4T1 Mammary Carcinoma Model

Treatment GroupDosing RegimenStudy DurationPrimary EndpointResult
Vehicle ControlDaily oral gavage16 daysPrimary Tumor Volume-
This compound30 mg/kg/day, oral gavage16 daysPrimary Tumor Volume24% reduction vs. vehicle
This compound100 mg/kg/day, oral gavage16 daysPrimary Tumor Volume50% reduction vs. vehicle
Vehicle ControlDaily oral gavage16 daysLymph Node Metastasis-
This compound100 mg/kg/day, oral gavage16 daysLymph Node Metastasis56% reduction in osteopontin levels

Data from an orthotopic 4T1 murine mammary carcinoma model.

Signaling Pathway

The following diagram illustrates the simplified signaling pathway of VEGFR-3, which is the primary target of this compound.

VEGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-C VEGF-C VEGFR-3 VEGFR-3 VEGF-C->VEGFR-3 Binds VEGF-D VEGF-D VEGF-D->VEGFR-3 Binds PI3K PI3K VEGFR-3->PI3K MAPK MAPK VEGFR-3->MAPK Activates Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation MAPK->Cell_Proliferation Cell_Migration Cell Migration MAPK->Cell_Migration This compound This compound This compound->VEGFR-3 Inhibits Tyrosine Kinase Activity

Caption: Simplified VEGFR-3 signaling pathway.

Experimental Protocols

Protocol 1: Evaluation of this compound as a Monotherapy in an Orthotopic 4T1 Mammary Carcinoma Model

This protocol is based on published preclinical studies of this compound.[2]

1. Cell Culture and Animal Model

  • Cell Line: 4T1 murine mammary carcinoma cells.

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Tumor Implantation: Inject 1 x 10^5 4T1 cells in 50 µL of sterile PBS into the mammary fat pad of each mouse.

2. Drug Formulation and Administration

  • This compound Formulation: Suspend this compound in a vehicle of 0.5% carboxymethylcellulose (CMC) and 0.1% Tween 80 in sterile water.

  • Dosing: Administer this compound orally via gavage at doses of 30 mg/kg and 100 mg/kg daily.

  • Control Group: Administer the vehicle solution to the control group using the same volume and schedule.

  • Treatment Schedule: Begin treatment 5 days post-tumor implantation and continue for 16 consecutive days.

3. Efficacy Endpoints

  • Tumor Growth: Measure tumor volume every 2-3 days using digital calipers (Volume = (width^2 x length)/2).

  • Metastasis Assessment: At the end of the study, harvest the primary tumor and axillary lymph nodes. Quantify metastatic burden in the lymph nodes by measuring levels of an appropriate biomarker, such as osteopontin, via ELISA.

  • Body Weight: Monitor animal body weight 2-3 times per week as an indicator of general health and toxicity.

4. Statistical Analysis

  • Analyze differences in tumor growth between groups using a two-way ANOVA with repeated measures.

  • Compare endpoint tumor volumes and metastatic markers using a one-way ANOVA followed by a Dunnett's post-hoc test.

Protocol 2: Representative Protocol for Evaluating this compound in Combination with Gemcitabine in a Xenograft Model

This is a representative protocol based on a study combining a VEGF inhibitor with gemcitabine and can be adapted for this compound.[10]

1. Cell Culture and Animal Model

  • Cell Line: A suitable human cancer cell line (e.g., A549 lung carcinoma, Panc-1 pancreatic carcinoma) that forms tumors in immunodeficient mice.

  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel into the flank of each mouse.

2. Study Groups and Treatment

  • Group 1: Vehicle Control (e.g., oral gavage of CMC/Tween 80 and intraperitoneal injection of saline).

  • Group 2: this compound monotherapy (e.g., 100 mg/kg, daily oral gavage).

  • Group 3: Gemcitabine monotherapy (e.g., 60 mg/kg, intraperitoneal injection, twice weekly).

  • Group 4: this compound and Gemcitabine combination therapy (dosing as per individual arms).

3. Drug Formulation and Administration

  • This compound: Formulate and administer as described in Protocol 1.

  • Gemcitabine: Dissolve gemcitabine hydrochloride in sterile saline for injection.

  • Treatment Schedule: Once tumors reach an average volume of 100-150 mm³, randomize mice into the four treatment groups. Administer treatments for a predefined period (e.g., 21-28 days).

4. Efficacy and Toxicity Assessment

  • Tumor Volume and Body Weight: Monitor as described in Protocol 1.

  • Survival: Monitor animals for survival, with the endpoint being tumor volume reaching a predetermined size (e.g., 2000 mm³) or signs of significant morbidity.

  • Immunohistochemistry: At the end of the study, excise tumors and perform immunohistochemical analysis for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and microvessel density (CD31).

5. Statistical Analysis

  • Compare tumor growth curves between groups using a two-way ANOVA with repeated measures.

  • Analyze differences in final tumor weights and immunohistochemistry scores using a one-way ANOVA with Tukey's post-hoc test for multiple comparisons.

  • Evaluate survival data using Kaplan-Meier curves and the log-rank test.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for an in vivo combination study.

InVivo_Combination_Workflow cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis Cell_Culture Cell Culture and Expansion Tumor_Implantation Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth_Monitoring Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth_Monitoring Randomization Randomization into Treatment Groups Tumor_Growth_Monitoring->Randomization Treatment_Administration Treatment Administration (Vehicle, this compound, Chemo, Combo) Randomization->Treatment_Administration In-life_Measurements In-life Measurements (Tumor Volume, Body Weight) Treatment_Administration->In-life_Measurements Endpoint_Collection Endpoint Sample Collection (Tumors, Tissues, Blood) In-life_Measurements->Endpoint_Collection Ex_vivo_Analysis Ex vivo Analysis (IHC, ELISA, Western Blot) Endpoint_Collection->Ex_vivo_Analysis Data_Analysis Statistical Data Analysis Ex_vivo_Analysis->Data_Analysis Results_Interpretation Results Interpretation and Reporting Data_Analysis->Results_Interpretation

Caption: In vivo combination study workflow.

References

Application Notes and Protocols: Immunohistochemical Analysis of Lymphatic Markers in Response to SAR131675

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR131675 is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2][3][4] VEGFR-3 is the primary receptor for VEGF-C and VEGF-D, and it plays a critical role in the development and maintenance of the lymphatic system, a process known as lymphangiogenesis.[5][6][7] Dysregulated VEGFR-3 signaling is implicated in various pathological conditions, including tumor metastasis, lymphedema, and inflammation.[7] this compound has demonstrated significant anti-lymphangiogenic, anti-tumoral, and anti-metastatic activity in preclinical models by inhibiting VEGFR-3 signaling.[1][8]

These application notes provide detailed protocols for the immunohistochemical (IHC) detection of key lymphatic endothelial cell (LEC) markers—LYVE-1, Podoplanin, and Prox1—in tissues, to assess the biological effects of this compound.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of the VEGFR-3 tyrosine kinase.[8] By binding to the ATP-binding site of the receptor's intracellular kinase domain, this compound blocks its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition leads to a reduction in LEC proliferation, migration, and survival, ultimately suppressing the formation of new lymphatic vessels.[5][8] this compound exhibits high selectivity for VEGFR-3, with significantly less activity against VEGFR-1 and VEGFR-2, making it a valuable tool for specifically investigating the role of the VEGF-C/VEGF-D/VEGFR-3 axis.[1][3]

Data Presentation: In Vitro and In Vivo Efficacy of this compound

The following table summarizes key quantitative data from preclinical studies on this compound, demonstrating its potency and efficacy.

ParameterValueCell/Model SystemReference
VEGFR-3 Kinase Activity IC50 23 nMCell-free assay[3]
VEGFR-3 Autophosphorylation IC50 20 nMHEK cells[1]
LEC Proliferation IC50 (VEGF-C induced) ~20 nMPrimary human lymphatic endothelial cells[1]
Tumor Volume Reduction (4T1 model) 50% at 100 mg/kg/dayIn vivo murine mammary carcinoma model[8]
Reduction in Angiogenic Islets 42%RIP1-Tag2 transgenic mouse model of pancreatic neuroendocrine tumors[8]
Reduction in Lung Metastases (4T1 model) 28% at 100 mg/kg/dayIn vivo murine mammary carcinoma model[8]

Signaling Pathway

The following diagram illustrates the VEGFR-3 signaling pathway and the point of inhibition by this compound.

VEGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-C VEGF-C VEGFR-3 VEGFR-3 VEGF-C->VEGFR-3 Binds VEGF-D VEGF-D VEGF-D->VEGFR-3 Binds P P VEGFR-3->P Autophosphorylation PI3K PI3K P->PI3K Activates Grb2 Grb2 P->Grb2 Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival\n& Growth Cell Survival & Growth mTOR->Cell Survival\n& Growth Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell Proliferation\n& Migration Cell Proliferation & Migration ERK->Cell Proliferation\n& Migration This compound This compound This compound->VEGFR-3 Inhibits

Caption: VEGFR-3 signaling pathway and inhibition by this compound.

Experimental Protocols

This section provides detailed protocols for the immunohistochemical staining of lymphatic markers in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Experimental Workflow

The following diagram outlines the general workflow for the immunohistochemistry protocol.

IHC_Workflow Tissue_Fixation Tissue Fixation (e.g., 10% NBF) Paraffin_Embedding Paraffin Embedding Tissue_Fixation->Paraffin_Embedding Sectioning Sectioning (4-5 µm) Paraffin_Embedding->Sectioning Deparaffinization_Rehydration Deparaffinization & Rehydration Sectioning->Deparaffinization_Rehydration Antigen_Retrieval Antigen Retrieval Deparaffinization_Rehydration->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Antibody Primary Antibody Incubation (LYVE-1, Podoplanin, or Prox1) Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection Detection (e.g., DAB) Secondary_Antibody->Detection Counterstaining Counterstaining (Hematoxylin) Detection->Counterstaining Dehydration_Mounting Dehydration & Mounting Counterstaining->Dehydration_Mounting Microscopy Microscopy & Analysis Dehydration_Mounting->Microscopy

Caption: General Immunohistochemistry Workflow.

Materials and Reagents
  • FFPE tissue sections (4-5 µm) on positively charged slides

  • Xylene or xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized water (DI H₂O)

  • Antigen Retrieval Buffer:

    • For LYVE-1 and Prox1: Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)

    • For Podoplanin: Tris-EDTA Buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0)

  • Wash Buffer: Tris-buffered saline with 0.025% Tween-20 (TBST) or Phosphate-buffered saline with Tween-20 (PBST)

  • Peroxidase Block: 3% Hydrogen Peroxide in methanol

  • Blocking Buffer: 10% Normal Goat Serum in 1% BSA/TBST

  • Primary Antibodies (diluted in 1% BSA/TBST):

    • Anti-LYVE-1 antibody

    • Anti-Podoplanin (D2-40) antibody

    • Anti-Prox1 antibody

  • Biotinylated Secondary Antibody (e.g., Goat anti-Rabbit IgG or Goat anti-Mouse IgG)

  • Streptavidin-HRP

  • DAB (3,3'-Diaminobenzidine) Substrate Kit

  • Hematoxylin

  • Mounting Medium

Detailed Staining Protocol
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 x 5 minutes.

    • Immerse in 100% ethanol: 2 x 3 minutes.

    • Immerse in 95% ethanol: 1 x 3 minutes.

    • Immerse in 70% ethanol: 1 x 3 minutes.

    • Rinse in DI H₂O.

  • Antigen Retrieval:

    • Heat-Induced Epitope Retrieval (HIER):

      • Pre-heat the appropriate Antigen Retrieval Buffer in a pressure cooker or water bath to 95-100°C.

      • Immerse slides in the hot buffer and incubate for 20-30 minutes.

      • Allow slides to cool in the buffer for 20 minutes at room temperature.

      • Rinse slides in DI H₂O.

  • Peroxidase Blocking:

    • Incubate slides in 3% H₂O₂ in methanol for 15 minutes at room temperature to quench endogenous peroxidase activity.

    • Rinse with DI H₂O and then with Wash Buffer.

  • Blocking:

    • Incubate slides with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Drain the blocking buffer from the slides.

    • Apply the diluted primary antibody to the tissue sections.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse slides with Wash Buffer: 3 x 5 minutes.

    • Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.

    • Rinse slides with Wash Buffer: 3 x 5 minutes.

    • Apply Streptavidin-HRP and incubate for 30 minutes at room temperature.

    • Rinse slides with Wash Buffer: 3 x 5 minutes.

    • Prepare DAB substrate according to the manufacturer's instructions and apply to the slides.

    • Monitor color development under a microscope (typically 1-10 minutes).

    • Stop the reaction by immersing the slides in DI H₂O.

  • Counterstaining:

    • Counterstain with hematoxylin for 30 seconds to 2 minutes.

    • "Blue" the hematoxylin by rinsing in running tap water or a bluing agent.

  • Dehydration and Mounting:

    • Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).

    • Clear in xylene.

    • Coverslip with a permanent mounting medium.

Data Analysis and Interpretation
  • Qualitative Assessment: Lymphatic vessels will be identified by positive staining for LYVE-1, Podoplanin, or Prox1. LYVE-1 and Podoplanin staining is typically cytoplasmic/membranous in lymphatic endothelial cells, while Prox1 staining is nuclear.

  • Quantitative Assessment: Lymphatic Vessel Density (LVD) can be quantified by counting the number of positively stained vessels in a defined area (e.g., per mm² or per high-power field). Image analysis software can be used for a more objective and reproducible quantification. The effects of this compound would be expected to manifest as a decrease in LVD in treated tissues compared to controls.

Troubleshooting

IssuePossible CauseSolution
No Staining Primary antibody not effectiveUse a validated antibody; check antibody concentration.
Inadequate antigen retrievalOptimize HIER time and temperature; use the correct buffer.
Incorrect antibody diluentUse a buffer with protein (e.g., BSA) to stabilize the antibody.
High Background Non-specific antibody bindingIncrease blocking time; use a more specific blocking reagent.
Endogenous peroxidase activityEnsure complete quenching with H₂O₂.
Over-development of DABReduce DAB incubation time.
Weak Staining Primary antibody concentration too lowIncrease antibody concentration or incubation time.
Insufficient antigen retrievalIncrease HIER time or temperature.
Inactive reagentsUse fresh reagents.

References

Troubleshooting & Optimization

Technical Support Center: SAR131675 In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SAR131675 in in vitro experiments. The information addresses potential issues related to the compound's known off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) tyrosine kinase.[1][2][3] In cell-free assays, it demonstrates an IC50 of approximately 23 nM and a Ki of 12 nM for VEGFR-3.[4] It effectively inhibits VEGFR-3 autophosphorylation in cells with an IC50 of about 45 nM.[1]

Q2: What are the known primary off-target effects of this compound in vitro?

The main off-target activities of this compound are directed against other members of the VEGFR family, specifically VEGFR-1 and VEGFR-2.[4][5] It moderately inhibits VEGFR-2 and has a much weaker effect on VEGFR-1.[4][5]

Q3: How selective is this compound for VEGFR-3 compared to other kinases?

This compound is highly selective for VEGFR-3. When tested against a panel of 65 kinases and 107 other receptors, enzymes, and ion channels, it showed high specificity for its primary target.[1] It has been reported to have little to no activity against kinases such as Akt1, CDKs, PLK1, EGFR, IGF-1R, and c-Met.[4]

Q4: Does this compound exhibit general cytotoxicity in vitro?

No, this compound is not considered a cytotoxic or cytostatic agent. It has shown no antiproliferative activity on a panel of 30 different tumor and primary cell lines, indicating its high specificity.[1][2]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected inhibition of VEGFA-induced signaling or angiogenesis in my cell model. Although this compound is highly selective for VEGFR-3, it can moderately inhibit VEGFR-2, which is the primary receptor for VEGFA.[4][5] The IC50 for VEGFA-induced VEGFR-2 phosphorylation is approximately 239 nM.[4]- Confirm the concentration of this compound being used. If it is in the high nanomolar range, you may be observing off-target VEGFR-2 inhibition.- Consider using a more selective VEGFR-2 inhibitor as a negative control to differentiate between VEGFR-2 and VEGFR-3-mediated effects.- Titrate this compound to a lower concentration range (e.g., 10-50 nM) to maximize selectivity for VEGFR-3.
My experimental results are inconsistent when studying VEGFC/VEGFD-induced lymphangiogenesis. While this compound potently inhibits VEGFC and VEGFD-induced proliferation of lymphatic endothelial cells (IC50 ~20 nM), high concentrations could lead to confounding effects due to VEGFR-2 inhibition, as VEGFC can also signal through VEGFR-2/VEGFR-3 heterodimers.[1][4]- Ensure your cell model primarily expresses VEGFR-3 for the desired biological readout.- Use the lowest effective concentration of this compound to minimize VEGFR-2 engagement.- Validate your findings using siRNA/shRNA knockdown of VEGFR-3 as an orthogonal approach.
I am observing effects on myeloid cells in my co-culture experiments that are not explained by VEGFR-3 inhibition alone. VEGFR-3 is expressed on tumor-associated macrophages (TAMs).[1][3] this compound has been shown to reduce TAM infiltration and modulate myeloid cell populations.[6][7] However, if other myeloid cell types are affected, consider indirect effects or potential low-level off-target interactions.- Characterize the expression of VEGFR family members on your specific myeloid cell population.- Investigate downstream signaling pathways to confirm on-target VEGFR-3 engagement.- Note that the development of this compound was halted due to adverse metabolic effects in preclinical studies, which might be linked to unforeseen off-target activities.[2]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 / KiReference(s)
VEGFR-3 Tyrosine Kinase (cell-free)IC50: 23 nM, Ki: 12 nM[4]
Autophosphorylation (HEK cells)IC50: 45 nM[1]
Lymphatic Cell Proliferation (VEGFC/D)IC50: ~20 nM[1][4]
VEGFR-2 Tyrosine Kinase (cell-free)IC50: 235 nM[4]
Autophosphorylation (HEK cells)IC50: ~280 nM[5]
VEGFA-induced PhosphorylationIC50: 239 nM[4]
VEGFR-1 Tyrosine Kinase (cell-free)IC50: >3 µM[4]
Autophosphorylation (HEK cells)IC50: ~1 µM[5]

Experimental Protocols

Tyrosine Kinase Assay (Cell-Free)

This protocol is a generalized procedure based on published methods.[4][5][8]

  • Plate Coating: Precoat multiwell plates with a synthetic polymer substrate, poly-Glu-Tyr (4:1).

  • Reaction Mixture: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.4, 20 mM MgCl₂, 0.1 mM MnCl₂, 0.2 mM Na₃VO₄).

  • Compound Addition: Add this compound at various concentrations (e.g., ranging from 3 nM to 1000 nM) or DMSO as a control.

  • Kinase and ATP: Add the recombinant human VEGFR tyrosine kinase and ATP. The ATP concentration may vary depending on the kinase (e.g., 30 µM for VEGFR-1 and VEGFR-3, 15 µM for VEGFR-2).[5]

  • Incubation: Incubate the reaction mixture to allow for phosphorylation of the substrate.

  • Detection:

    • Wash the plates to remove unbound reagents.

    • Probe the phosphorylated substrate using a phosphotyrosine-specific monoclonal antibody conjugated to horseradish peroxidase (HRP).

    • Add a chromogenic HRP substrate (e.g., OPD) and develop in the dark.

  • Data Analysis: Measure the absorbance and calculate the IC50 values.

Visualizations

SAR131675_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling VEGFC VEGF-C VEGFR3 VEGFR-3 VEGFC->VEGFR3 VEGFD VEGF-D VEGFD->VEGFR3 VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 VEGFR1 VEGFR-1 VEGFA->VEGFR1 Lymphangiogenesis Lymphangiogenesis (Cell Proliferation, Survival, Migration) VEGFR3->Lymphangiogenesis Erk_Phos Erk Phosphorylation VEGFR3->Erk_Phos Angiogenesis Angiogenesis VEGFR2->Angiogenesis This compound This compound This compound->VEGFR3 Potent Inhibition (IC50 ~23 nM) This compound->VEGFR2 Moderate Inhibition (IC50 ~235 nM) This compound->VEGFR1 Weak Inhibition (IC50 >3 µM)

Caption: this compound mechanism of action and selectivity.

experimental_workflow start Start: Prepare Cell Culture or Cell-Free Assay System treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate for Defined Period treatment->incubation readout Perform Assay Readout: - Kinase Activity - Phosphorylation Status - Cell Proliferation/Viability incubation->readout analysis Data Analysis: Calculate IC50 readout->analysis

Caption: General in vitro experimental workflow.

References

SAR131675 preclinical adverse metabolic effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with SAR131675. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective ATP-competitive inhibitor of the Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) tyrosine kinase.[1] It exhibits high selectivity for VEGFR-3 over other kinases, including VEGFR-1 and VEGFR-2, though it does show moderate activity on VEGFR-2.[1][2] Its primary mechanism of action is the inhibition of VEGFR-3 autophosphorylation, which in turn blocks the downstream signaling pathways activated by the VEGFR-3 ligands, VEGF-C and VEGF-D.[2] This inhibition disrupts lymphangiogenesis (the formation of lymphatic vessels) and can impact immune cell function.[2]

Q2: Why was the preclinical development of this compound terminated?

Despite promising anti-tumor and anti-metastatic activity in preclinical models, the development of this compound was terminated due to unspecified "adverse metabolic effects".[1][3] The specific nature of these adverse metabolic effects is not detailed in publicly available literature. Subsequent research efforts were focused on developing analogs with a similar efficacy profile but improved metabolic and safety characteristics.[3]

Q3: What are the known metabolic effects of this compound from preclinical studies?

While the development of this compound was halted due to adverse metabolic effects, a study in a mouse model of type 2 diabetic nephropathy reported some therapeutic metabolic benefits. In this specific model (db/db mice), this compound treatment was found to:

  • Ameliorate dyslipidemia.[4]

  • Reduce the accumulation of lipids (free fatty acids and triglycerides) in the kidneys.[5]

  • Decrease serum levels of cholesterol, free fatty acids, and triglycerides.[5]

It is important to note that these effects were observed in a disease model with existing metabolic dysregulation. The adverse metabolic effects that led to the termination of its development may have been observed in other preclinical models or toxicology studies and could be context-dependent.

Q4: What are the potential off-target effects of this compound?

This compound is highly selective for VEGFR-3. However, it does have moderate activity against VEGFR-2.[2] Inhibition of VEGFR-2 can lead to a range of effects, as it is a key mediator of angiogenesis. Researchers should be aware of the potential for dual VEGFR-2/VEGFR-3 inhibition, especially at higher concentrations.

Troubleshooting Guides

Issue 1: Unexpected changes in serum lipid profiles in animal models.

  • Problem: You observe significant alterations in serum cholesterol, triglycerides, or free fatty acids in your animal models treated with this compound, which are not consistent with your experimental goals.

  • Possible Cause: As noted in a study on diabetic nephropathy, this compound can modulate lipid metabolism.[4][5] This may be a direct effect of VEGFR-3 inhibition in metabolic tissues or an indirect consequence of its other systemic effects. The "adverse metabolic effects" that led to the drug's discontinuation may be related to lipid metabolism.

  • Troubleshooting Steps:

    • Baseline Monitoring: Ensure you have established comprehensive baseline metabolic parameters for your animal models before initiating treatment. This should include a full lipid panel.

    • Dose-Response Analysis: If not already part of your study design, consider performing a dose-response study to determine if the observed metabolic effects are dose-dependent.

    • Control Groups: Include appropriate vehicle controls and consider a positive control with a known metabolic modulator if relevant to your study.

    • Histological Analysis: Perform histological analysis of metabolic tissues, such as the liver and adipose tissue, to look for signs of steatosis or other abnormalities.

    • Review Literature on VEGFR Inhibitors: Broader-acting VEGF/VEGFR inhibitors have been associated with alterations in triglyceride metabolism.[6] Reviewing literature on other VEGFR inhibitors may provide insights into potential class-wide metabolic effects.

Issue 2: Discrepancies between in vitro and in vivo results.

  • Problem: You observe potent inhibition of lymphangiogenesis or other cellular processes in vitro, but the in vivo efficacy is lower than expected, or accompanied by unexpected toxicity.

  • Possible Cause: The in vivo environment is significantly more complex than in vitro cell culture. The pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound, as well as its effects on the immune system and metabolism, can all influence its in vivo activity.

  • Troubleshooting Steps:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, conduct PK/PD studies to ensure that the drug is reaching the target tissue at sufficient concentrations and for an adequate duration to exert its effect.

    • Immune System Profiling: this compound has been shown to affect tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs).[2] The immune status of your animal model could significantly impact the drug's efficacy. Consider performing immune cell profiling of the tumor microenvironment and peripheral lymphoid organs.

    • Metabolic Monitoring: As discussed in Issue 1, monitor the metabolic health of your animals throughout the study. Systemic metabolic changes could impact the overall health of the animals and confound the interpretation of efficacy data.

Data Presentation

Table 1: In Vitro Potency of this compound

Target/AssayIC50 Value
VEGFR-3 Tyrosine Kinase Activity20 nM
VEGFR-3 Autophosphorylation (HEK cells)45 nM
VEGFC/VEGFD-induced Lymphatic Cell Proliferation~20 nM
VEGFR-2 ActivityModerately active (VEGFR-3/VEGFR-2 ratio ~10)

Source:[2]

Table 2: Metabolic Effects of this compound in a db/db Mouse Model of Diabetic Nephropathy

ParameterObservation
Serum CholesterolSignificantly decreased
Serum Free Fatty AcidsSignificantly decreased
Serum TriglyceridesSignificantly decreased
Renal Lipid AccumulationReduced
Renal Free Fatty Acid DepositionReduced
Renal Triglyceride DepositionReduced
Body WeightNo significant change
Fasting Blood GlucoseNo significant change

Source:[5]

Experimental Protocols

1. In Vitro VEGFR-3 Kinase Assay

  • Objective: To determine the direct inhibitory effect of this compound on VEGFR-3 kinase activity.

  • Methodology:

    • Use a multiwell plate precoated with a synthetic polymer substrate (e.g., poly-Glu-Tyr).

    • Prepare a reaction mixture containing a kinase buffer (e.g., 50 mM HEPES pH 7.4, 20 mM MgCl2, 0.1 mM MnCl2, 0.2 mM Na3VO4), ATP, and the recombinant VEGFR-3 kinase domain.

    • Add this compound at a range of concentrations. Include a positive control (DMSO vehicle) and a negative control (no kinase).

    • Incubate the plate to allow the kinase reaction to proceed.

    • Detect the level of substrate phosphorylation using a phosphotyrosine-specific monoclonal antibody conjugated to an enzyme (e.g., HRP).

    • Add a chromogenic substrate and measure the absorbance using a spectrophotometer.

    • Calculate the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

2. In Vivo Tumor Model and Metabolic Assessment

  • Objective: To evaluate the anti-tumor efficacy and potential metabolic effects of this compound in a preclinical cancer model.

  • Methodology:

    • Animal Model: Use an appropriate animal model (e.g., syngeneic or xenograft tumor model). For example, orthotopic implantation of 4T1 mammary carcinoma cells in BALB/c mice.

    • Treatment: Once tumors are established, randomize animals into treatment groups (e.g., vehicle control, this compound at various doses). Administer this compound orally on a daily schedule.

    • Efficacy Assessment: Measure tumor volume regularly (e.g., every 2-3 days) using calipers. At the end of the study, excise tumors and weigh them. Analyze for metastasis in relevant organs (e.g., lungs, lymph nodes).

    • Metabolic Monitoring:

      • Collect blood samples at baseline and at specified time points during the study.

      • Perform analysis of serum for a comprehensive metabolic panel, including glucose, cholesterol, triglycerides, and free fatty acids.

      • At necropsy, collect metabolic tissues (liver, adipose tissue) for histological analysis (e.g., H&E staining, Oil Red O staining for lipids).

    • Data Analysis: Compare tumor growth and metabolic parameters between the vehicle-treated and this compound-treated groups using appropriate statistical methods.

Visualizations

VEGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling VEGFC VEGF-C / VEGF-D VEGFR3 VEGFR-3 VEGFC->VEGFR3 Ligand Binding VEGFR3->VEGFR3 PI3K PI3K VEGFR3->PI3K MAPK MAPK VEGFR3->MAPK AKT Akt PI3K->AKT Cell_Sur Cell Survival AKT->Cell_Sur ERK ERK MAPK->ERK Cell_Pro Cell Proliferation ERK->Cell_Pro Cell_Mig Cell Migration ERK->Cell_Mig This compound This compound This compound->VEGFR3 Inhibition

Caption: VEGFR-3 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring In-Life Monitoring cluster_analysis Terminal Analysis Animal_Model Select Animal Model (e.g., db/db mice, tumor model) Baseline Establish Baseline (Metabolic & Physiological Data) Animal_Model->Baseline Randomization Randomize into Groups (Vehicle, this compound) Baseline->Randomization Dosing Administer Treatment (e.g., daily oral gavage) Randomization->Dosing Tumor_Growth Monitor Tumor Growth (if applicable) Dosing->Tumor_Growth Blood_Sampling Periodic Blood Sampling Dosing->Blood_Sampling Body_Weight Monitor Body Weight & Health Dosing->Body_Weight Serum_Analysis Serum Metabolic Panel (Lipids, Glucose, etc.) Blood_Sampling->Serum_Analysis Necropsy Necropsy & Tissue Collection (Tumor, Liver, Kidney) Body_Weight->Necropsy Histo_Analysis Histopathology of Tissues Necropsy->Histo_Analysis Data_Analysis Statistical Analysis & Interpretation Serum_Analysis->Data_Analysis Histo_Analysis->Data_Analysis

Caption: Workflow for preclinical assessment of this compound efficacy and metabolic effects.

References

Technical Support Center: Overcoming SAR131675 Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome potential resistance mechanisms to SAR131675, a selective VEGFR-3 inhibitor. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2] It competitively binds to the ATP-binding site of the VEGFR-3 kinase domain, inhibiting its autophosphorylation and the activation of downstream signaling pathways.[2] This primarily affects lymphangiogenesis, the formation of new lymphatic vessels, which is a crucial process in tumor metastasis.[1]

Q2: My cancer cells are developing resistance to this compound. What are the likely general mechanisms?

While specific resistance mechanisms to this compound are not extensively documented, resistance to anti-angiogenic therapies and other tyrosine kinase inhibitors (TKIs) typically involves two main principles:

  • Target-based resistance: This involves mutations in the drug target (VEGFR-3) that prevent the drug from binding effectively. This is less common for this class of drugs.

  • Bypass signaling: This is a more frequent mechanism where the cancer cells activate alternative signaling pathways to compensate for the inhibition of VEGFR-3, thereby maintaining proliferation and survival.[3][4][5][6]

Q3: What are the potential "bypass" signaling pathways that could be activated in this compound-resistant cells?

Based on resistance mechanisms observed for other anti-angiogenic agents, likely bypass pathways include the upregulation and/or activation of other receptor tyrosine kinases (RTKs) and their ligands, such as:

  • Fibroblast Growth Factor Receptor (FGFR) and its ligand, basic fibroblast growth factor (bFGF).[7][8]

  • Epidermal Growth Factor Receptor (EGFR) and its ligands.[7]

  • Platelet-Derived Growth Factor Receptor (PDGFR) .[7]

  • MET (hepatocyte growth factor receptor) .[6]

  • Transforming Growth Factor-beta (TGF-β) signaling, which can be modulated by co-receptors like Neuropilin-1 (NRP1).[9][10][11]

Troubleshooting Guide

Problem: My this compound-treated cells are showing signs of acquired resistance (e.g., resumed proliferation, reduced apoptosis).

Step 1: Confirm Resistance

Question: How can I confirm that my cells have developed resistance to this compound?

Answer: You can confirm resistance by performing a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) on your suspected resistant cells alongside the parental (sensitive) cell line. A rightward shift in the IC50 curve for the resistant cells indicates acquired resistance.

Experimental Protocol: Cell Viability Assay

  • Cell Plating: Seed both parental and suspected resistant cells in 96-well plates at a predetermined optimal density.

  • Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assessment: Add the viability reagent (e.g., MTT, CellTiter-Glo) and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of viable cells against the log of the drug concentration and calculate the IC50 value for each cell line.

Step 2: Investigate Bypass Signaling Pathways

Question: How can I identify which bypass signaling pathway is activated in my resistant cells?

Answer: A phosphoproteomic screen using an antibody array can provide a broad overview of changes in the activation of various RTKs and downstream signaling proteins.[12] Alternatively, you can perform targeted analyses of common bypass pathways using Western blotting.

Experimental Protocol: Western Blotting for Activated RTKs

  • Protein Extraction: Lyse parental and resistant cells and quantify the total protein concentration.[13][14][15]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Probe the membranes with primary antibodies against the phosphorylated (activated) forms of suspected bypass RTKs (e.g., p-FGFR, p-EGFR, p-MET) and their total protein levels. Also, probe for key downstream signaling molecules like p-AKT and p-ERK.

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

  • Analysis: Compare the levels of phosphorylated proteins between the parental and resistant cell lines. An increase in the phosphorylation of a particular RTK in the resistant cells suggests its involvement in the bypass mechanism.

Step 3: Validate the Role of the Identified Bypass Pathway

Question: I have identified an upregulated bypass pathway. How can I confirm its role in mediating resistance?

Answer: You can validate the role of the identified pathway by inhibiting it in combination with this compound and observing if sensitivity is restored.

Experimental Protocol: Combination Therapy

  • Inhibitor Selection: Choose a specific inhibitor for the identified bypass pathway (e.g., an FGFR inhibitor like infigratinib, an EGFR inhibitor, or a MET inhibitor).

  • Combination Treatment: Treat the resistant cells with this compound alone, the bypass pathway inhibitor alone, and a combination of both drugs at various concentrations.

  • Viability Assessment: Perform a cell viability assay as described in Step 1.

  • Synergy Analysis: Analyze the data using a synergy model (e.g., Bliss independence or Chou-Talalay method) to determine if the combination is synergistic, additive, or antagonistic. A synergistic effect strongly suggests that the targeted bypass pathway is crucial for the resistance mechanism.

A study on intrahepatic cholangiocarcinoma (iCCA) showed that combining this compound with the FGFR inhibitor infigratinib resulted in a synergistic inhibition of lymphangiogenesis.[16]

Treatment Concentration Effect Reference
This compound50 mg/kg (in vivo)Partially inhibited lymphangiogenesis.[16][16]
Infigratinib15 mg/kg (in vivo)Partially inhibited lymphangiogenesis.[16][16]
This compound + Infigratinib50 mg/kg + 15 mg/kg (in vivo)Almost completely inhibited lymphangiogenesis and significantly suppressed tumor growth.[16][16]
Step 4: Investigate the Role of Neuropilin-1 (NRP1)

Question: My resistant cells do not show obvious activation of other RTKs. Could Neuropilin-1 (NRP1) be involved?

Answer: Yes, NRP1 is a co-receptor that can modulate various signaling pathways, including TGF-β, and has been implicated in resistance to anti-angiogenic therapies.[9][10][11][17][18] You can investigate its involvement by examining its expression levels and its interaction with other receptors.

Experimental Protocol: Investigating NRP1

  • Expression Analysis: Compare NRP1 mRNA and protein levels in parental and resistant cells using qPCR and Western blotting.

  • Co-immunoprecipitation: Perform co-immunoprecipitation to see if NRP1 is forming complexes with other receptors like VEGFR-2 or TGF-β receptors in the resistant cells.

  • Functional Validation: Use NRP1-blocking antibodies or shRNA-mediated knockdown of NRP1 in combination with this compound to see if it restores sensitivity.

Signaling Pathways and Experimental Workflows

SAR131675_Action cluster_EC Endothelial/Tumor Cell VEGFC VEGF-C/ VEGF-D VEGFR3 VEGFR-3 VEGFC->VEGFR3 Binds PI3K PI3K VEGFR3->PI3K Activates ERK ERK VEGFR3->ERK This compound This compound This compound->VEGFR3 Inhibits AKT AKT PI3K->AKT Proliferation Proliferation/ Survival/ Migration AKT->Proliferation ERK->Proliferation

Caption: Mechanism of action of this compound.

Resistance_Mechanisms cluster_Cell This compound-Resistant Cell This compound This compound VEGFR3 VEGFR-3 This compound->VEGFR3 Bypass_RTK Bypass RTK (e.g., FGFR, EGFR, MET) Downstream Downstream Signaling (PI3K/AKT, MEK/ERK) Bypass_RTK->Downstream Activates Bypass_Ligand Bypass Ligand (e.g., FGF, EGF) Bypass_Ligand->Bypass_RTK NRP1 NRP1 (Co-receptor) NRP1->Bypass_RTK Modulates Resistance Resistance: Survival & Proliferation Downstream->Resistance

Caption: Potential bypass signaling in this compound resistance.

Troubleshooting_Workflow Start Observe this compound Resistance Confirm Confirm Resistance (IC50 Shift Assay) Start->Confirm Investigate Investigate Bypass Signaling (Phospho-RTK Array, Western Blot) Confirm->Investigate Identify Identify Upregulated Pathway(s) (e.g., FGFR, EGFR, NRP1) Investigate->Identify Validate Validate with Combination Therapy (Synergy Assay) Identify->Validate Result Restored Sensitivity Validate->Result

Caption: Experimental workflow for troubleshooting resistance.

References

Technical Support Center: Optimizing SAR131675 Dosage to Minimize Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SAR131675, a potent and selective VEGFR-3 tyrosine kinase inhibitor. Our goal is to help you optimize your experimental dosage to maximize efficacy while minimizing potential toxicity. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data summaries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) tyrosine kinase.[1] Its primary mechanism of action is to block the phosphorylation of VEGFR-3, thereby inhibiting downstream signaling pathways involved in lymphangiogenesis (the formation of lymphatic vessels).[1] It has demonstrated anti-lymphangiogenic, anti-tumoral, and anti-metastatic activities in various preclinical models.[1]

Q2: What are the reported IC50 values for this compound against VEGFR family kinases?

A2: this compound exhibits high selectivity for VEGFR-3. The reported half-maximal inhibitory concentrations (IC50) are summarized in the table below.

TargetIC50 (in vitro kinase assay)IC50 (cellular autophosphorylation assay)
VEGFR-3~23 nM~45 nM
VEGFR-2~235 nM~280 nM
VEGFR-1>3000 nM~1000 nM

Q3: What were the reasons for the discontinuation of this compound in preclinical development?

A3: The preclinical development of this compound was reportedly terminated due to "adverse metabolic effects".[2] However, the specific nature of these effects has not been publicly detailed. Interestingly, a study in a diabetic mouse model of nephropathy reported that this compound treatment ameliorated dyslipidemia and lipid accumulation, with no significant changes in glucose or creatinine levels.[3][4][5] This suggests the metabolic effects may be context-dependent (e.g., specific to non-diabetic models or different experimental conditions).

Q4: What are the potential off-target effects of this compound?

A4: While highly selective for VEGFR-3, this compound does exhibit some activity against VEGFR-2 at higher concentrations.[1] It is important to consider this when designing experiments and interpreting results, as VEGFR-2 inhibition can have distinct biological consequences, including effects on angiogenesis.

Q5: How does this compound affect the immune system?

A5: this compound has been shown to modulate the immune response, particularly by reducing the infiltration of tumor-associated macrophages (TAMs) and altering the populations of myeloid-derived suppressor cells (MDSCs).[6][7] This immunomodulatory activity may contribute to its anti-tumor effects.

Troubleshooting Guides

This section provides guidance on common issues that may arise during experiments with this compound.

Guide 1: Inconsistent or Unexpected In Vitro Results
Observed Issue Potential Cause Troubleshooting Steps
High variability in IC50 values between experiments. Compound Solubility/Stability: this compound may precipitate out of solution, especially at higher concentrations or in aqueous buffers.- Prepare fresh stock solutions in 100% DMSO. - When diluting into aqueous assay buffers, ensure the final DMSO concentration is consistent and as low as possible (typically <0.5%). - Visually inspect solutions for any signs of precipitation. - Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
ATP Concentration: The IC50 of ATP-competitive inhibitors is dependent on the ATP concentration in the assay.- Standardize the ATP concentration across all experiments. - If possible, use an ATP concentration close to the Km of VEGFR-3 for more accurate Ki determination.
Lower than expected potency in cell-based assays compared to biochemical assays. Cell Permeability: The compound may not be efficiently entering the cells.- Ensure the cell-based assay has a sufficient incubation time for the compound to penetrate the cell membrane and reach its target. - Consider using a different cell line with potentially higher permeability.
Drug Efflux: The compound may be actively transported out of the cells by efflux pumps.- Test for the expression of common drug efflux pumps (e.g., P-glycoprotein) in your cell line. - If efflux is suspected, co-incubation with a known efflux pump inhibitor may be considered, though this can introduce other variables.
No significant inhibition of VEGFR-3 phosphorylation at expected concentrations. Inactive Compound: The compound may have degraded.- Use a fresh aliquot of the compound. - Verify the identity and purity of your this compound stock.
Assay Conditions: The assay may not be optimized for detecting VEGFR-3 inhibition.- Ensure that the cells are stimulated with an appropriate ligand (VEGF-C or VEGF-D) to induce robust VEGFR-3 phosphorylation. - Optimize the ligand concentration and stimulation time. - Confirm the activity of your phospho-VEGFR-3 antibody.
Guide 2: Managing Potential In Vivo Toxicity
Observed Issue Potential Cause Troubleshooting & Monitoring Steps
Signs of general toxicity in animal models (e.g., weight loss, lethargy). High Dosage: The administered dose may be too high for the specific animal model or strain.- Perform a dose-range finding study to determine the maximum tolerated dose (MTD). - Start with lower, previously published effective doses (e.g., 30 mg/kg/day in mice) and escalate cautiously.[7] - Monitor animal body weight and general health daily.
Vehicle Toxicity: The vehicle used to dissolve and administer this compound may be causing adverse effects.- Run a vehicle-only control group to assess the effects of the vehicle alone. - Optimize the vehicle formulation to improve solubility and reduce potential toxicity.
Metabolic Abnormalities (e.g., changes in blood glucose or lipid levels). "Adverse Metabolic Effects": As mentioned, the preclinical development of this compound was halted due to unspecified metabolic issues.- Baseline Monitoring: Before starting the experiment, establish baseline metabolic parameters for all animals (e.g., blood glucose, triglycerides, cholesterol). - Regular Monitoring: Monitor these parameters regularly throughout the study. - Dose De-escalation: If metabolic abnormalities are observed, consider reducing the dose of this compound. - Context is Key: Be aware that one study in a diabetic model showed improvement in dyslipidemia, suggesting the metabolic effects may be complex and context-dependent.[3][4][5]
Unexpected Phenotypes related to VEGFR-2 inhibition. Off-Target Effects: At higher doses, this compound can inhibit VEGFR-2, which plays a crucial role in angiogenesis.- Correlate any observed phenotypes with the administered dose. - If possible, compare the effects of this compound with a more selective VEGFR-2 inhibitor to dissect the contributions of each receptor.

Experimental Protocols

Protocol 1: In Vitro VEGFR-3 Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on VEGFR-3 kinase activity.

  • Materials:

    • Recombinant human VEGFR-3 kinase domain

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • ATP

    • This compound stock solution (e.g., 10 mM in 100% DMSO)

    • ADP-Glo™ Kinase Assay kit (or similar detection reagent)

    • White, opaque 96-well or 384-well plates

  • Procedure:

    • Prepare a serial dilution of this compound in kinase assay buffer. Remember to include a vehicle control (DMSO only).

    • Add the diluted this compound or vehicle to the wells of the assay plate.

    • Add the VEGFR-3 enzyme and the peptide substrate to the wells.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km of VEGFR-3 for accurate IC50 determination.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). Ensure the reaction is in the linear range.

    • Stop the reaction and detect the remaining ATP (or ADP produced) using the ADP-Glo™ kit according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Cellular VEGFR-3 Autophosphorylation Assay

This protocol outlines a method to measure the effect of this compound on VEGFR-3 autophosphorylation in a cellular context.

  • Materials:

    • Cells overexpressing VEGFR-3 (e.g., HEK293-VEGFR3) or a cell line with endogenous VEGFR-3 expression.

    • Cell culture medium

    • Serum-free medium

    • Recombinant human VEGF-C or VEGF-D

    • This compound stock solution (10 mM in 100% DMSO)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Antibodies: anti-phospho-VEGFR-3 (Tyr1337), anti-total-VEGFR-3, and a loading control (e.g., anti-GAPDH or anti-β-actin)

    • Western blot reagents and equipment

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.

    • Stimulate the cells with VEGF-C or VEGF-D for a short period (e.g., 10-15 minutes).

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Perform Western blotting to detect the levels of phosphorylated VEGFR-3 and total VEGFR-3.

    • Quantify the band intensities and normalize the phospho-VEGFR-3 signal to the total VEGFR-3 signal.

    • Calculate the percent inhibition of phosphorylation and determine the IC50 value.

Visualizations

G This compound Signaling Pathway Inhibition cluster_0 Extracellular cluster_1 Intracellular VEGF-C VEGF-C VEGFR-3 VEGFR-3 VEGF-C->VEGFR-3 VEGF-D VEGF-D VEGF-D->VEGFR-3 P P VEGFR-3->P Autophosphorylation This compound This compound This compound->VEGFR-3 PI3K PI3K P->PI3K Erk Erk P->Erk Akt Akt PI3K->Akt Cell Survival\n& Proliferation Cell Survival & Proliferation Akt->Cell Survival\n& Proliferation Erk->Cell Survival\n& Proliferation

Caption: Inhibition of the VEGFR-3 signaling pathway by this compound.

G Troubleshooting Workflow for Inconsistent IC50 Values Start Start Inconsistent_IC50 Inconsistent IC50 Values Start->Inconsistent_IC50 Check_Solubility Check Compound Solubility & Stability Inconsistent_IC50->Check_Solubility Prepare_Fresh Prepare Fresh Stock & Dilutions Check_Solubility->Prepare_Fresh Check_ATP Standardize ATP Concentration Prepare_Fresh->Check_ATP Optimize_Assay Optimize Assay Conditions Check_ATP->Optimize_Assay Re-run_Experiment Re-run Experiment Optimize_Assay->Re-run_Experiment Consistent_Results Consistent Results Re-run_Experiment->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent IC50 values.

References

Interpreting unexpected results with SAR131675

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SAR131675. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected results and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and highly selective ATP-competitive inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2][3] It functions by blocking the autophosphorylation of VEGFR-3, thereby inhibiting downstream signaling pathways involved in lymphangiogenesis (the formation of lymphatic vessels).[2][3][4]

Q2: What is the selectivity profile of this compound?

A2: this compound is highly selective for VEGFR-3.[3][5] It exhibits moderate activity against VEGFR-2, with a selectivity ratio of approximately 10-fold for VEGFR-3 over VEGFR-2.[3][6] It has minimal or no activity against a wide panel of other kinases, enzymes, and ion channels, making it a specific tool for studying VEGFR-3 signaling.[3][5][7]

Q3: What are the known downstream effects of this compound?

A3: By inhibiting VEGFR-3, this compound has been shown to suppress the proliferation and migration of primary human lymphatic endothelial cells.[1][4] A key downstream signaling molecule inhibited by this compound is the phosphorylation of Erk.[4] In cancer models, it has demonstrated anti-tumoral and anti-metastatic activities, which are attributed to the inhibition of lymphangiogenesis and the modulation of the tumor microenvironment, including the reduction of tumor-associated macrophages (TAMs).[3][8][9] Recent studies in ovarian cancer cells show it can inhibit the VEGFR-3/ERK1/2/AKT signaling pathway.[10]

Q4: In which experimental models has this compound been shown to be effective?

A4: this compound has demonstrated efficacy in various in vivo models, including mammary (4T1) carcinoma and RIP1-Tag2 transgenic mouse models of pancreatic neuroendocrine tumors.[3][11] It has also been shown to reduce the growth of colorectal cancer liver metastases and ameliorate diabetic nephropathy in db/db mice.[12][13][14]

Troubleshooting Guide

Unexpected Result 1: No significant anti-tumor or anti-metastatic effect observed.

Possible Cause 1: Low or absent VEGFR-3 expression in the tumor model.

  • Troubleshooting Steps:

    • Verify VEGFR-3 Expression: Confirm the expression of VEGFR-3 in your specific tumor model at the protein and mRNA levels (e.g., via immunohistochemistry, western blot, or qPCR). This compound's efficacy is dependent on the presence of its target.

    • Literature Review: Check existing literature to see if your chosen cell line or tumor model is known to be driven by VEGFR-3 signaling.

Possible Cause 2: Dominance of alternative pro-angiogenic or pro-lymphangiogenic pathways.

  • Troubleshooting Steps:

    • Pathway Analysis: Investigate other signaling pathways that may be compensating for the inhibition of VEGFR-3. This could include pathways driven by VEGFR-2, FGF, or other growth factors.

    • Combination Therapy: Consider combining this compound with inhibitors of other relevant pathways to achieve a more potent effect.

Possible Cause 3: Insufficient drug exposure at the tumor site.

  • Troubleshooting Steps:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure the concentration of this compound in plasma and tumor tissue to ensure adequate exposure.

    • Dose Escalation: A dose-escalation study may be necessary to find the optimal therapeutic window for your specific model. Note that higher doses might lead to off-target effects due to VEGFR-2 inhibition.[1]

Unexpected Result 2: Observed toxicity or adverse effects in vivo.

Possible Cause 1: Off-target effects due to VEGFR-2 inhibition.

  • Troubleshooting Steps:

    • Dose Reduction: High concentrations of this compound can inhibit VEGFR-2, which is known to be involved in maintaining vascular homeostasis.[1][4] Reducing the dose may mitigate these effects while retaining sufficient VEGFR-3 inhibition.

    • Monitor for Known VEGFR Inhibitor Toxicities: Be vigilant for common side effects associated with VEGFR inhibitors, such as hypertension.[4]

Possible Cause 2: Formulation or vehicle-related toxicity.

  • Troubleshooting Steps:

    • Vehicle Control Group: Always include a vehicle-only control group to distinguish between compound-specific and vehicle-related toxicities.

    • Alternative Formulations: If the vehicle is suspected to be the cause, explore alternative, well-tolerated formulations. Common formulations include solutions with DMSO, PEG300, Tween-80, and saline.[1][6]

Unexpected Result 3: Inconsistent results in in vitro cell-based assays.

Possible Cause 1: Cell line variability.

  • Troubleshooting Steps:

    • Cell Line Authentication: Ensure the identity and purity of your cell line through short tandem repeat (STR) profiling.

    • Passage Number: Use cells within a consistent and low passage number range, as receptor expression and signaling can change over time in culture.

Possible Cause 2: Ligand stimulation issues.

  • Troubleshooting Steps:

    • Ligand Quality and Concentration: Use a high-quality, validated source of VEGF-C or VEGF-D for stimulating VEGFR-3. Perform a dose-response curve for the ligand to ensure you are using a concentration that induces a robust and consistent response.

    • Serum Starvation: Properly serum-starve your cells before ligand stimulation to reduce background signaling.

Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

Target/AssayIC50 ValueCell Type/SystemReference
VEGFR-3 Tyrosine Kinase20-23 nMRecombinant Human[1][3][6]
VEGFR-3 Autophosphorylation45 nMHEK cells[2][3]
VEGFR-2 Tyrosine Kinase230-235 nMRecombinant Human[1][11]
VEGFR-1 Tyrosine Kinase>3 µMRecombinant Human[1][11]
VEGF-C induced Lymphatic Cell Survival14 nMHuman Lymphatic Cells[4][11]
VEGF-D induced Lymphatic Cell Survival17 nMHuman Lymphatic Cells[4][11]
VEGF-A induced Cell Survival664 nMHuman Lymphatic Cells[4][11]
VEGF-C induced Erk Phosphorylation~30 nMHLMVECs[1][4]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay

  • Plate Coating: Precoat multiwell plates with a synthetic polymer substrate like poly-Glu-Tyr (4:1).[1]

  • Reaction Mixture: Prepare a reaction mixture containing the recombinant kinase (VEGFR-1, -2, or -3), kinase buffer (e.g., 50 mM HEPES pH 7.4, 20 mM MgCl₂, 0.1 mM MnCl₂, 0.2 mM Na₃VO₄), ATP (concentration near the Km for each kinase), and varying concentrations of this compound or DMSO as a control.[1]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified time.

  • Detection: Detect the amount of phosphorylated substrate using a phosphotyrosine-specific monoclonal antibody conjugated to an enzyme like horseradish peroxidase (HRP).[1]

  • Analysis: Develop with a chromogenic substrate and measure the absorbance. Calculate IC50 values from the dose-response curves.

Protocol 2: Cell-Based Autophosphorylation Assay

  • Cell Culture: Culture cells overexpressing the target receptor (e.g., HEK cells transfected with a VEGFR-3 expression vector) in appropriate media.[4][15]

  • Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 1 hour).[15]

  • Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation and Western Blot: Immunoprecipitate the receptor of interest and analyze its phosphorylation status via western blotting using a phospho-specific antibody.

Visualizations

VEGFR3_Signaling_Pathway cluster_ligand Ligands cluster_receptor Receptor cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGFC VEGF-C VEGFR3 VEGFR-3 VEGFC->VEGFR3 Binds and Activates VEGFD VEGF-D VEGFD->VEGFR3 Binds and Activates PLCg PLCγ VEGFR3->PLCg Autophosphorylation and Recruitment PI3K PI3K VEGFR3->PI3K Autophosphorylation and Recruitment Shc Shc VEGFR3->Shc Autophosphorylation and Recruitment This compound This compound This compound->VEGFR3 Inhibits Akt Akt PI3K->Akt Grb2 Grb2 Shc->Grb2 Proliferation Proliferation Akt->Proliferation Migration Migration Akt->Migration Survival Survival Akt->Survival SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Erk->Proliferation Erk->Migration Erk->Survival Lymphangiogenesis Lymphangiogenesis Migration->Lymphangiogenesis

Caption: VEGFR-3 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Result Observed NoEffect No Significant Effect Start->NoEffect Toxicity Toxicity Observed Start->Toxicity Inconsistent Inconsistent In Vitro Results Start->Inconsistent CheckTarget Verify VEGFR-3 Expression in Experimental Model LowExpression Low/No Expression: Consider Alternative Model CheckTarget->LowExpression Low HighExpression Sufficient Expression CheckTarget->HighExpression Sufficient CheckDose Review this compound Dose and Administration OptimizeDose Optimize Dose/Formulation CheckDose->OptimizeDose CheckPathway Investigate Alternative Signaling Pathways ConsiderCombo Consider Combination Therapy CheckPathway->ConsiderCombo CheckToxicity Assess for Off-Target or Vehicle Toxicity ReduceDose Reduce Dose or Change Vehicle CheckToxicity->ReduceDose CheckInVitro Validate In Vitro Assay Conditions ValidateCells Re-validate Cell Line and Reagents CheckInVitro->ValidateCells NoEffect->CheckTarget Toxicity->CheckToxicity Inconsistent->CheckInVitro HighExpression->CheckDose OptimizeDose->CheckPathway

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

SAR131675 stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SAR131675. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to determine the stability of this compound in my specific cell culture medium?

A: Assessing the stability of this compound in your experimental setup is fundamental for the accurate interpretation of its biological effects. If the compound degrades during the experiment, its effective concentration will decrease, which could lead to an underestimation of its potency and efficacy. Stability studies are essential for establishing a reliable concentration-response relationship.[1]

Q2: What are the primary factors that could influence the stability of this compound in cell culture media?

A: Several factors can affect the stability of a small molecule like this compound in cell culture media:

  • pH: The typical pH of culture media (7.2-7.4) can promote hydrolysis or other pH-dependent degradation.[1]

  • Temperature: Standard incubation temperatures of 37°C can accelerate chemical degradation.[1]

  • Media Components: Certain amino acids (e.g., cysteine), vitamins, or metal ions present in the media can react with the compound.[1][2]

  • Enzymatic Degradation: If the medium is supplemented with serum, enzymes such as esterases and proteases may metabolize this compound. The cells themselves can also contribute to metabolic degradation.[1]

  • Light Exposure: Light-sensitive compounds can undergo photodegradation.[1]

Q3: What is the recommended method for preparing a stock solution of this compound?

A: It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent such as DMSO.[1] For in vivo studies, specific formulations have been used, such as a solution in 20% SBE-β-CD in saline or in corn oil.[3]

Q4: How should I store the stock solution of this compound?

A: Stock solutions should be aliquoted into tightly sealed vials and stored at -20°C or lower. It is advisable to use the prepared solution on the same day or within one month. To maintain stability, avoid repeated freeze-thaw cycles.[2][4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Rapid degradation of this compound in cell culture medium The compound may be inherently unstable in aqueous solutions at 37°C.[2] Components in the media could be reacting with the compound.[2] The pH of the media may be affecting stability.[2]Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess inherent aqueous stability.[2] Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[2] Analyze stability in different types of cell culture media to identify any specific reactive components.[2]
High variability in stability measurements between replicates Inconsistent sample handling and processing.[2] Issues with the analytical method (e.g., HPLC-MS).[2] Incomplete solubilization of the compound.[1]Ensure precise and consistent timing for sample collection and processing.[2] Validate the analytical method for linearity, precision, and accuracy.[2] Visually inspect stock solutions for any precipitate and ensure complete dissolution before use.[1]
Precipitation of this compound in the cell culture medium The final concentration may exceed the compound's aqueous solubility.[1]Try using a lower final working concentration.[1] Optimize the dilution by using pre-warmed media and a stepwise dilution approach.[1]
Inconsistent biological activity observed in experiments Degradation of this compound over the course of the experiment.Assess the stability of this compound under your specific experimental conditions (time, temperature, media) using the protocol below.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general procedure for determining the stability of this compound in cell culture media using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

1. Preparation of Solutions:

  • Prepare a 10 mM stock solution of this compound in DMSO.[2]

  • Prepare the desired cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% Fetal Bovine Serum (FBS).

  • Prepare the working solution of this compound by diluting the stock solution in the respective media to a final concentration of 10 µM. Ensure the final DMSO concentration is low (typically <0.1%).[1]

2. Experimental Procedure:

  • Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition (media type, with/without serum).[2]

  • Incubate the plates at 37°C in a humidified incubator with 5% CO₂.[2]

  • At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.[2]

3. Sample Processing:

  • To precipitate proteins, add a threefold excess of a cold organic solvent like acetonitrile or methanol to the collected aliquots.[1]

  • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.[1]

  • Transfer the supernatant to a clean tube or well for analysis.[1]

4. Analysis:

  • Analyze the concentration of the parent this compound in the processed samples using a validated HPLC or LC-MS/MS method.[1]

5. Data Calculation:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.[1]

Visualizations

This compound Stability Assessment Workflow

cluster_prep Preparation cluster_exp Experiment cluster_proc Processing & Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Dilute Stock to 10 µM in Media prep_stock->prep_working prep_media Prepare Media (+/- Serum) prep_media->prep_working aliquot Aliquot into 24-well Plate prep_working->aliquot incubate Incubate at 37°C, 5% CO₂ aliquot->incubate sample Collect Samples at Time Points (0, 2, 8, 24, 48h) incubate->sample precipitate Protein Precipitation (Acetonitrile/Methanol) sample->precipitate centrifuge Centrifuge to Pellet Debris precipitate->centrifuge analyze Analyze Supernatant by HPLC-MS centrifuge->analyze end Results analyze->end Calculate % Remaining

Caption: Workflow for assessing the stability of this compound in cell culture media.

Signaling Pathway of this compound Action

This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3).[3][5] It also exhibits moderate activity against VEGFR-2.[3][5] In cancer cells, the binding of ligands such as VEGF-C to VEGFR-3 leads to the activation of downstream signaling pathways like ERK1/2 and AKT, promoting cell proliferation, migration, and survival.[6] this compound exerts its anticancer effects by blocking the phosphorylation of VEGFR-3 and subsequently inhibiting the activation of the ERK1/2 and AKT pathways.[6]

cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_effects Cellular Effects VEGFR3 VEGFR-3 ERK ERK1/2 VEGFR3->ERK AKT AKT VEGFR3->AKT VEGFC VEGF-C VEGFC->VEGFR3 Binds & Activates This compound This compound This compound->VEGFR3 Inhibits Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Survival Survival AKT->Survival

Caption: Inhibition of the VEGFR-3 signaling pathway by this compound.

References

Troubleshooting SAR131675 precipitation in solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SAR131675. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to troubleshoot common issues, particularly those related to solution stability and precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) tyrosine kinase.[1][2] It functions by competing with ATP for binding to the kinase domain of VEGFR-3, thereby inhibiting its autophosphorylation and the subsequent downstream signaling pathways involved in lymphangiogenesis (the formation of lymphatic vessels).[1][3][4] While highly selective for VEGFR-3, it shows moderate activity against VEGFR-2.[1][2]

Q2: What are the recommended solvents for dissolving this compound?

This compound exhibits good solubility in dimethyl sulfoxide (DMSO) and chloroform.[5][6] For in vitro cell-based assays, preparing a high-concentration stock solution in anhydrous DMSO is the standard practice.

Q3: My this compound solution is precipitating after dilution in aqueous media. What could be the cause and how can I prevent this?

Precipitation upon dilution of a DMSO stock solution into aqueous media (e.g., cell culture medium or phosphate-buffered saline) is a common issue for hydrophobic small molecules like this compound. This occurs because the compound's solubility is significantly lower in aqueous environments compared to pure DMSO.

To prevent precipitation, consider the following strategies:

  • Optimize Final DMSO Concentration: Keep the final DMSO concentration in your working solution as low as possible (ideally ≤0.5%), as high concentrations can be toxic to cells. However, a slightly higher concentration may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Use Pre-warmed Media: Pre-warming your aqueous diluent to 37°C can help increase the solubility of this compound.

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions. Add the DMSO stock to a small volume of media first, mix well, and then add this intermediate dilution to the final volume.

  • Increase Mixing: When adding the stock solution to the aqueous medium, do so dropwise while gently vortexing or stirring to facilitate rapid and uniform mixing.

Q4: How should I prepare this compound for in vivo animal studies?

Several vehicle formulations have been successfully used for in vivo administration of this compound. It is crucial to prepare these formulations fresh daily. If precipitation occurs during preparation, gentle heating and/or sonication can aid dissolution.[6]

Here are some established protocols:

  • For Oral Gavage: A suspension in 0.6% methylcellulose and 0.5% Tween 80 in water has been used.[7]

  • Multi-component Vehicle: A clear solution can be achieved with a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]

  • Cyclodextrin Formulation: A solution can be made using 10% DMSO and 90% (20% SBE-β-CD in Saline).[6]

  • Corn Oil Formulation: A mixture of 10% DMSO and 90% Corn Oil can also be used.[6]

Q5: What are the recommended storage conditions for this compound stock solutions?

To ensure the stability and activity of this compound, stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and protected from light, as the compound may be photosensitive.[5]

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to resolving precipitation issues with this compound solutions.

Issue Potential Cause Recommended Solution(s)
Precipitate forms immediately upon adding DMSO stock to aqueous media. The final concentration of this compound exceeds its solubility limit in the aqueous medium.- Lower the final working concentration of this compound.- Increase the final percentage of DMSO (ensure it is within the tolerable limit for your cells).- Use a co-solvent or a different formulation if compatible with your experimental setup.
The prepared solution becomes cloudy or forms a precipitate over time during incubation. The compound is slowly coming out of solution due to interactions with media components, temperature fluctuations, or pH changes.- Prepare the working solution fresh immediately before each experiment.- If using serum-supplemented media, consider reducing the serum concentration if your experimental design allows.
The DMSO stock solution appears cloudy or contains crystals. The stock solution may have been stored improperly, subjected to freeze-thaw cycles, or the DMSO may have absorbed water.- Gently warm the stock solution in a 37°C water bath and vortex or sonicate to redissolve the compound.- Always use anhydrous, high-purity DMSO for preparing stock solutions.- Ensure proper storage in tightly sealed vials at -20°C or -80°C.

Data Presentation: Solubility of this compound

The following table summarizes the reported solubility of this compound in various solvents and formulations.

Solvent/Formulation Solubility Molar Equivalent Source
DMSO~100 mg/mL~279.03 mM[5]
DMSO72 mg/mL200.89 mM[8]
DMSO (with HCl to pH 2)70 mg/mL195.32 mM[5]
Chloroform30 mg/mLNot specified[6]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.43 mg/mL≥ 3.99 mM[6]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.43 mg/mL≥ 3.99 mM[6]
10% DMSO, 90% Corn Oil≥ 1.43 mg/mL≥ 3.99 mM[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 358.39 g/mol ). For 1 mL of a 10 mM stock solution, you will need 3.58 mg.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to the powder in a sterile, light-protected vial.

  • Mixing: Vortex the solution thoroughly until all the solid is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Inspection: Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in amber or foil-wrapped tubes and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for In Vitro Assays
  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warming: Pre-warm the cell culture medium or assay buffer to 37°C.

  • Dilution: Perform a serial dilution to achieve the final desired concentration. For example, to make a 10 µM working solution with a final DMSO concentration of 0.1%, you can add 10 µL of the 10 mM stock solution to 9.99 mL of pre-warmed medium. Add the stock solution dropwise while gently mixing.

  • Immediate Use: Use the freshly prepared working solution immediately for your experiments to minimize the risk of precipitation.

Visualizations

VEGFR-3 Signaling Pathway Inhibition by this compound

VEGFR3_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-C/VEGF-D VEGF-C/VEGF-D VEGFR-3 VEGFR-3 P P VEGFR-3->P Autophosphorylation ADP ADP VEGFR-3->ADP This compound This compound This compound->VEGFR-3 Inhibits Downstream Signaling Downstream Signaling P->Downstream Signaling Activates Lymphangiogenesis Lymphangiogenesis Downstream Signaling->Lymphangiogenesis Promotes ATP ATP ATP->VEGFR-3 Binds to kinase domain

Caption: Inhibition of the VEGFR-3 signaling pathway by this compound.

Troubleshooting Workflow for this compound Precipitation

Troubleshooting_Workflow start Precipitation Observed q1 When does it occur? start->q1 a1 Immediately upon dilution in aqueous media q1->a1 Immediately a2 Over time during incubation q1->a2 Over Time a3 In DMSO stock solution q1->a3 In Stock s1 Lower final concentration Pre-warm media Use serial dilution a1->s1 s2 Prepare solution fresh Reduce serum concentration (if possible) a2->s2 s3 Warm and sonicate stock Use anhydrous DMSO Aliquot to avoid freeze-thaw a3->s3

Caption: A logical workflow for troubleshooting this compound precipitation issues.

References

Technical Support Center: SAR131675 and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SAR131675 in their experiments. It specifically addresses potential issues and considerations when assessing cell viability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2][3][4] Its primary mechanism of action is to block the autophosphorylation of VEGFR-3, thereby inhibiting downstream signaling pathways.[5][6] This compound is significantly more selective for VEGFR-3 over VEGFR-1 and VEGFR-2.[2][3]

Q2: Does this compound directly impact the viability of all cell types?

No, this compound is generally not considered a broadly cytotoxic or cytostatic agent.[5][7] Studies have shown that it does not significantly inhibit the proliferation of a wide range of tumor cell lines at concentrations up to 10 μmol/L.[5][7] However, it does exhibit specific effects on certain cell types:

  • Lymphatic Endothelial Cells: this compound potently inhibits the survival and proliferation of primary human lymphatic endothelial cells (LECs) that are stimulated by the VEGFR-3 ligands, VEGFC and VEGFD.[2][5]

  • Human Umbilical Vein Endothelial Cells (HUVECs): In HUVECs, this compound has been shown to inhibit cell viability and induce apoptosis in a dose-dependent manner through a mitochondria-dependent pathway.[8]

  • Ovarian Cancer Cells: this compound has demonstrated anticancer activity by inhibiting proliferation and promoting apoptosis in ovarian cancer cells.[9]

Q3: Which signaling pathways are affected by this compound?

This compound primarily inhibits the VEGFR-3 signaling pathway. Upon binding of its ligands (VEGF-C or VEGF-D), VEGFR-3 dimerizes and autophosphorylates, initiating downstream signaling. This compound blocks this autophosphorylation. Downstream effectors of this pathway that are inhibited by this compound include ERK1/2 and AKT.[5][9]

Q4: Are there any known issues with using common cell viability assays in the presence of this compound?

Currently, there is no direct evidence in the reviewed literature to suggest that this compound chemically interferes with the reagents of common cell viability assays like MTT, XTT, or luminescent ATP-based assays (e.g., CellTiter-Glo). However, indirect effects related to the biological activity of this compound on specific cell types should be carefully considered when interpreting results. For instance, since this compound can affect mitochondrial function in certain cells, this could theoretically influence the readout of tetrazolium-based assays like MTT, which rely on mitochondrial reductase activity.[8][10]

Troubleshooting Guide

Issue 1: Unexpected Decrease in Cell Viability in a Non-Endothelial Cell Line

  • Possible Cause 1: Off-target effects at high concentrations. While selective, at very high concentrations, this compound might have off-target activities.

    • Troubleshooting Step: Perform a dose-response experiment over a wide range of concentrations to determine if the effect is dose-dependent. Compare the effective concentration to the known IC50 for VEGFR-3 inhibition.

  • Possible Cause 2: Cell line expresses functional VEGFR-3. Some non-endothelial cells, including certain tumor cells and immune cells, can express VEGFR-3.[11][12]

    • Troubleshooting Step: Verify VEGFR-3 expression in your cell line using techniques like qPCR, Western blot, or flow cytometry.

  • Possible Cause 3: Indirect effects on cell culture. this compound could be affecting a subpopulation of cells that provide critical support to the cells of interest.

    • Troubleshooting Step: Analyze the culture for any observable changes in morphology or the presence of different cell populations.

Issue 2: Discrepancy Between Different Viability Assays (e.g., MTT vs. a Luminescent Assay)

  • Possible Cause: Assay-specific cellular interference. Tetrazolium-based assays like MTT measure mitochondrial reductase activity, while luminescent assays like CellTiter-Glo measure ATP levels. This compound has been shown to induce mitochondrial dysfunction in HUVECs.[8] This could lead to a decrease in MTT signal that is not directly proportional to cell number if ATP levels are initially maintained.

    • Troubleshooting Step 1: Use a viability assay that relies on a different principle, such as a membrane integrity assay (e.g., trypan blue exclusion or a fluorescent live/dead stain), to confirm the results.

    • Troubleshooting Step 2: If using an MTT assay with cells known to undergo metabolic changes in response to this compound, consider validating the results with an endpoint that directly counts cells or measures ATP.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

Target/ProcessCell Type/Assay ConditionIC50 ValueReference
VEGFR-3 Tyrosine KinaseCell-free assay23 nM[1][2]
VEGFR-3 AutophosphorylationHEK cells30-50 nM[5]
VEGFR-2 AutophosphorylationPAEC cells239 nM[2]
VEGFC-induced Lymphatic Cell SurvivalHLMVEC14 nM[5]
VEGFD-induced Lymphatic Cell SurvivalHLMVEC17 nM[5]
VEGFA-induced SurvivalHLMVEC664 nM[5]
VEGFC-induced Erk PhosphorylationHLMVEC~30 nM[5]

Experimental Protocols

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a density appropriate for your cell line and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.[13][14][15] Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is a standard method for assessing cell viability through mitochondrial reductase activity.

  • Cell Seeding and Treatment: Follow steps 1-3 from the CellTiter-Glo® protocol, using a clear 96-well plate.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.

    • Gently pipette to dissolve the crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the amount of formazan, which is an indicator of the number of metabolically active cells.[10][16] Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

SAR131675_Signaling_Pathway VEGFC VEGF-C / VEGF-D VEGFR3 VEGFR-3 VEGFC->VEGFR3 Binds to P_VEGFR3 p-VEGFR-3 VEGFR3->P_VEGFR3 Autophosphorylation This compound This compound This compound->VEGFR3 Inhibits Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) P_VEGFR3->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation

Caption: this compound inhibits VEGFR-3 signaling pathway.

Troubleshooting_Workflow Start Unexpected Cell Viability Result with this compound Check_Concentration Is the concentration physiologically relevant? Start->Check_Concentration High_Concentration Potential off-target effects. Perform dose-response. Check_Concentration->High_Concentration No Check_VEGFR3 Does the cell line express VEGFR-3? Check_Concentration->Check_VEGFR3 Yes VEGFR3_Positive Effect is likely on-target. Investigate downstream pathways. Check_VEGFR3->VEGFR3_Positive Yes No_VEGFR3 Consider indirect effects or other targets. Check_VEGFR3->No_VEGFR3 No Assay_Discrepancy Are results from different assays inconsistent? VEGFR3_Positive->Assay_Discrepancy Confirm_Viability Confirm with a third assay (e.g., membrane integrity). Assay_Discrepancy->Confirm_Viability Yes Assay_Discrepancy->No_VEGFR3 No Metabolic_Interference Consider assay-specific metabolic interference. Confirm_Viability->Metabolic_Interference

Caption: Troubleshooting unexpected cell viability results.

References

Technical Support Center: Mitigating Metabolic Liabilities of SAR131675 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential metabolic liabilities of SAR131675 analogs. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic hotspots on the this compound scaffold?

A1: Based on the chemical structure of this compound, (R)-2-amino-1-ethyl-7-(3-hydroxy-4-methoxy-3-methylbut-1-yn-1-yl)-N-methyl-4-oxo-1,4-dihydro-1,8-naphthyride-3-carboxamide), several positions are susceptible to metabolic modification. These "hotspots" include:

  • N-dealkylation: The N-ethyl group at position 1 of the naphthyridine ring is a potential site for N-dealkylation.

  • O-demethylation: The methoxy group on the side chain is a likely site for O-demethylation.

  • Oxidation: The methyl groups, particularly the one attached to the tertiary alcohol and the N-methyl group of the carboxamide, are susceptible to oxidation.

  • Hydroxylation: The aromatic 1,8-naphthyridine ring system can undergo aromatic hydroxylation.

  • Glucuronidation: The secondary hydroxyl group in the side chain is a prime candidate for Phase II conjugation with glucuronic acid.

  • Amide Hydrolysis: The carboxamide linkage could be subject to hydrolysis.

Q2: My this compound analog shows high clearance in human liver microsomes. What are the first steps to investigate this?

A2: High clearance in human liver microsomes (HLM) suggests rapid Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. To investigate this, you should:

  • Perform a metabolite identification study: Use LC-MS/MS to identify the major metabolites formed in HLM. This will pinpoint the primary metabolic pathways.

  • Conduct a CYP reaction phenotyping study: Incubate your analog with a panel of recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) to identify the specific CYPs responsible for its metabolism.

  • Determine the intrinsic clearance (Clint): Quantify the rate of disappearance of the parent compound in HLM to get a baseline measure of metabolic stability.

Q3: How can I block a specific metabolic pathway that is leading to rapid clearance of my analog?

A3: Once a metabolic hotspot is identified, several medicinal chemistry strategies can be employed to block or slow down the metabolic pathway:

  • Deuteration: Replacing a hydrogen atom with a deuterium atom at the site of metabolism can slow down the rate of CYP-mediated bond cleavage (the kinetic isotope effect).

  • Fluorination: Introducing a fluorine atom at or near the metabolic hotspot can block metabolism by increasing the strength of the C-H bond or by sterically hindering enzyme access.

  • Bioisosteric Replacement: Replace the metabolically labile group with a bioisostere that is more resistant to metabolism while maintaining the desired pharmacological activity. For example, replacing a metabolically susceptible methyl group with a trifluoromethyl or cyclopropyl group.

Q4: My analog is forming a reactive metabolite. What are the potential structural alerts in this compound and how can I mitigate this risk?

A4: The formation of reactive metabolites is a significant safety concern. Potential structural alerts in the this compound scaffold that could lead to reactive metabolite formation include the terminal alkyne and the electron-rich naphthyridine ring.

To mitigate this risk:

  • Reactive Metabolite Trapping: Conduct in vitro experiments using trapping agents like glutathione (GSH) or cyanide to capture and identify reactive intermediates.

  • Structural Modification: Modify the potential structural alert. For instance, the terminal alkyne could be replaced with a less reactive group. However, this must be balanced with maintaining the desired activity.

Troubleshooting Guides

Issue 1: Poor In Vitro Metabolic Stability
Symptom Possible Cause Troubleshooting Steps
High intrinsic clearance (Clint) in HLM or hepatocytes.Rapid metabolism by CYP enzymes.1. Perform metabolite identification to locate the metabolic hotspot(s). 2. Conduct CYP reaction phenotyping to identify the responsible CYP isozymes. 3. Synthesize analogs with modifications at the hotspot to block metabolism (e.g., deuteration, fluorination).
Discrepancy between HLM and hepatocyte stability.Significant involvement of Phase II metabolism or non-CYP enzymes.1. Analyze hepatocyte incubations for conjugated metabolites (e.g., glucuronides, sulfates). 2. Investigate the role of other enzyme systems like UGTs, SULTs, or AOX.
Poor recovery of the compound from the incubation.Non-specific binding to labware or protein.1. Use low-binding plates and tubes. 2. Include a control incubation without NADPH to assess non-metabolic loss. 3. Quantify the compound in the supernatant and pellet after protein precipitation.
Issue 2: Suspected Reactive Metabolite Formation
Symptom Possible Cause Troubleshooting Steps
Time-dependent inhibition of CYP enzymes.Formation of a reactive metabolite that covalently binds to the CYP enzyme.1. Conduct a formal time-dependent inhibition (TDI) assay. 2. Perform reactive metabolite trapping studies with glutathione (GSH) to detect GSH adducts.
Observation of unexpected adducts in mass spectrometry.Covalent binding of a reactive metabolite to microsomal proteins.1. Perform covalent binding studies using radiolabeled compound and HLM. 2. Analyze for adducts with other nucleophiles like N-acetylcysteine.
In vivo toxicity not predicted by in vitro pharmacology.Bioactivation to a toxic metabolite.1. Re-evaluate the in vitro metabolism in different systems (e.g., S9 fractions, different species). 2. Consider the potential for non-CYP mediated bioactivation.

Quantitative Data Summary

The following tables provide illustrative data for a hypothetical series of this compound analogs to demonstrate how metabolic stability data can be presented.

Table 1: In Vitro Metabolic Stability of this compound Analogs in Human Liver Microsomes

Compoundt½ (min)Clint (µL/min/mg protein)Major Metabolite(s) Identified
This compound1546.2M1 (N-de-ethyl), M2 (O-desmethyl)
Analog A4515.4M2 (O-desmethyl)
Analog B> 120< 5.8Minor oxidative metabolites
Analog C2527.7M3 (Aromatic hydroxylation)

Table 2: CYP Reaction Phenotyping for this compound

CYP Isozyme% Metabolism of this compound
CYP3A475%
CYP2D615%
CYP2C95%
CYP2C19< 5%
CYP1A2< 5%

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
  • Prepare Incubation Mixture: In a 96-well plate, combine human liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add pre-warmed NADPH solution (final concentration 1 mM) to initiate the metabolic reaction.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quench solution (e.g., ice-cold acetonitrile with an internal standard).

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the peak area ratio (compound/internal standard) versus time. The slope of the line is the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint = (0.693/t½) * (incubation volume / protein amount)).

Protocol 2: Reactive Metabolite Trapping with Glutathione (GSH)
  • Incubation Setup: Prepare an incubation mixture containing human liver microsomes (1 mg/mL), the test compound (10 µM), and glutathione (GSH, 5 mM) in phosphate buffer (pH 7.4).

  • Reaction Initiation: Initiate the reaction by adding NADPH (1 mM).

  • Incubation: Incubate at 37°C for 60 minutes.

  • Quenching and Protein Precipitation: Stop the reaction with ice-cold acetonitrile.

  • Sample Preparation: Centrifuge to remove protein. Evaporate the supernatant to dryness and reconstitute in a suitable mobile phase.

  • LC-MS/MS Analysis: Analyze the sample using high-resolution mass spectrometry to search for the expected mass of the GSH adduct (mass of parent compound + 305.068 Da).

  • Data Interpretation: The presence of a peak corresponding to the GSH adduct confirms the formation of a reactive metabolite.

Visualizations

experimental_workflow cluster_invitro In Vitro Metabolism Assays cluster_analysis Data Analysis & Interpretation cluster_mitigation Mitigation Strategy stability Metabolic Stability Assay (HLM, Hepatocytes) clint Calculate t½ and Clint stability->clint met_id Metabolite Identification (LC-MS/MS) hotspot Identify Metabolic Hotspots met_id->hotspot cyp_pheno CYP Reaction Phenotyping (Recombinant CYPs) cyp_id Identify Key CYP Enzymes cyp_pheno->cyp_id rm_trap Reactive Metabolite Trapping (GSH) rm_confirm Confirm Reactive Metabolite rm_trap->rm_confirm chem_mod Chemical Modification (Deuteration, Fluorination, etc.) hotspot->chem_mod cyp_id->chem_mod rm_confirm->chem_mod analog_synthesis Analog Synthesis chem_mod->analog_synthesis retest Re-evaluate Modified Analogs analog_synthesis->retest retest->stability Iterative Improvement

Caption: Workflow for identifying and mitigating metabolic liabilities.

signaling_pathway cluster_phase1 Phase I Metabolism (Functionalization) cluster_phase2 Phase II Metabolism (Conjugation) cluster_bioactivation Bioactivation Pathway parent This compound Analog p1_metabolites Oxidized Metabolites (Hydroxylation, N/O-dealkylation) parent->p1_metabolites CYP450s (e.g., CYP3A4) reactive_metabolite Reactive Metabolite (e.g., Quinone-imine) parent->reactive_metabolite CYP450s p2_metabolites Conjugated Metabolites (e.g., Glucuronides) p1_metabolites->p2_metabolites UGTs excretion excretion p2_metabolites->excretion Excretion protein_adducts Protein Adducts reactive_metabolite->protein_adducts Covalent Binding toxicity toxicity protein_adducts->toxicity Toxicity

Caption: General metabolic pathways for xenobiotics.

Technical Support Center: Investigating the Metabolic Impact of SAR131675

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the study of SAR131675, particularly in the context of cellular glucose metabolism. While this compound is a potent and selective VEGFR-3 inhibitor, its development was halted due to undisclosed adverse metabolic effects, making a thorough understanding of its potential off-target impacts crucial for any research application.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective tyrosine kinase inhibitor targeting Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3).[1] It competitively inhibits the binding of its ligands, VEGF-C and VEGF-D, thereby blocking the downstream signaling pathways involved in lymphangiogenesis (the formation of lymphatic vessels).[1]

Q2: Is there direct evidence of this compound impacting glucose metabolism in cell lines?

A2: Currently, there is no direct published evidence detailing a primary role for this compound in regulating glucose uptake, glycolysis, or insulin signaling pathways. However, its preclinical development was terminated due to "adverse metabolic effects," the specifics of which have not been publicly detailed.[2]

Q3: In what context has this compound been studied in relation to metabolic disease?

A3: this compound has been investigated in models of diabetic nephropathy, a complication of diabetes. In these studies, it was shown to ameliorate kidney damage by reducing inflammation and lymphangiogenesis in high-glucose and high-lipid (palmitate) conditions.[3][4] Notably, in a db/db mouse model of type 2 diabetes, this compound treatment did not significantly alter blood glucose levels.[3][4]

Q4: Could this compound indirectly affect glucose metabolism?

A4: Yes, it is plausible. The VEGFR-3 signaling pathway can interact with key metabolic signaling nodes. For instance, VEGFR-3 activation can lead to the activation of the PI3K/Akt pathway, which is a central pathway in insulin-stimulated glucose uptake. While this compound inhibits VEGFR-3, the potential for off-target effects or complex crosstalk with metabolic pathways exists and warrants investigation.

Troubleshooting Guides for Glucose Metabolism Assays

When investigating the potential metabolic effects of this compound, researchers may encounter various issues with standard glucose metabolism assays. The following tables provide troubleshooting for common problems.

Table 1: Troubleshooting Low or No Glucose Uptake Signal

Potential Cause Recommended Solution
Inactive Compound Verify the integrity and activity of this compound. Use a positive control for VEGFR-3 inhibition to ensure the experimental setup is working.
Cell Line Insensitivity The cell line used may not express sufficient levels of VEGFR-3 or may not have a metabolic phenotype that is sensitive to VEGFR-3 inhibition. Confirm VEGFR-3 expression via Western Blot or qPCR.
Suboptimal Assay Conditions Optimize incubation times, glucose concentration, and cell density. Ensure that the glucose starvation step is adequate to reduce basal glucose uptake.
Incorrect Reagent Preparation Prepare fresh reagents and buffers for each experiment. Ensure accurate dilution of stock solutions.

Table 2: Troubleshooting High Background or Variability in Glucose Uptake Assays

Potential Cause Recommended Solution
Incomplete Washing Ensure thorough and consistent washing of cells to remove all extracellular labeled glucose before lysis and measurement. This is a common source of high background.
Inconsistent Cell Seeding Use a cell counter to ensure uniform cell numbers across all wells. Normalize glucose uptake data to protein concentration per well to account for minor variations in cell number.
High Basal Glucose Uptake The cell line may have a high basal rate of glucose uptake. Increase the duration of the serum/glucose starvation period before the assay.
Contamination Check for microbial contamination, which can consume glucose and affect results.

Experimental Protocols

Protocol 1: 2-Deoxy-D-[³H]-Glucose Uptake Assay

This protocol provides a method for measuring the rate of glucose uptake in adherent cell cultures.

Materials:

  • Cell line of interest cultured in 24-well plates

  • This compound (and vehicle control, e.g., DMSO)

  • Krebs-Ringer-HEPES (KRH) buffer (140 mM NaCl, 5 mM KCl, 20 mM HEPES, 2.5 mM MgSO₄, 1 mM CaCl₂, pH 7.4)

  • 2-Deoxy-D-[³H]-glucose ([³H]-2DG)

  • Unlabeled 2-deoxy-D-glucose (2DG)

  • 0.5 M NaOH

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in 24-well plates to achieve 80-90% confluency on the day of the experiment.

  • Serum Starvation: Wash cells twice with warm PBS, then incubate in serum-free medium for 2-4 hours.

  • Pre-treatment: Wash cells twice with KRH buffer. Incubate with KRH buffer containing this compound or vehicle for the desired time (e.g., 1 hour).

  • Glucose Uptake: Add KRH buffer containing [³H]-2DG (final concentration ~0.5 µCi/mL) and unlabeled 2DG (to the desired final concentration, e.g., 100 µM). Incubate for 10 minutes at 37°C.

  • Termination: Stop the uptake by rapidly aspirating the glucose solution and washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells in 0.5 M NaOH.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Normalization: Use a parallel set of wells to determine protein concentration (e.g., via BCA assay) and normalize the cpm values to protein content.

Protocol 2: Fluorescent 2-NBDG Glucose Uptake Assay

This protocol uses a fluorescent glucose analog, 2-NBDG, for analysis by fluorescence microscopy or a plate reader.

Materials:

  • Cell line of interest cultured in 96-well black, clear-bottom plates

  • This compound (and vehicle control)

  • Glucose-free DMEM

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • PBS

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate to achieve 80-90% confluency.

  • Glucose Starvation: Wash cells twice with warm PBS, then incubate in glucose-free DMEM for 1-2 hours.

  • Pre-treatment: Replace the starvation medium with glucose-free DMEM containing this compound or vehicle for the desired time.

  • Glucose Uptake: Add 2-NBDG to a final concentration of 100 µM and incubate for 30 minutes at 37°C.

  • Termination: Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS.

  • Detection: Add PBS to the wells and measure the fluorescence using a plate reader (Excitation/Emission ~485/535 nm) or visualize using a fluorescence microscope.

Signaling Pathways and Workflows

The following diagrams illustrate the known signaling pathway of this compound and a general workflow for investigating its effects on glucose uptake.

SAR131675_Mechanism_of_Action VEGFC VEGF-C / VEGF-D VEGFR3 VEGFR-3 Receptor VEGFC->VEGFR3 Binds PI3K PI3K VEGFR3->PI3K Activates This compound This compound This compound->VEGFR3 Inhibits Akt Akt PI3K->Akt Lymphangiogenesis Lymphangiogenesis Akt->Lymphangiogenesis CellSurvival Cell Survival & Proliferation Akt->CellSurvival

Caption: Mechanism of this compound action on the VEGFR-3 pathway.

Glucose_Uptake_Workflow Start Seed Cells in Multi-well Plate Starve Glucose/Serum Starvation Start->Starve Treat Treat with this compound or Vehicle Control Starve->Treat AddTracer Add Labeled Glucose Analog (e.g., [3H]-2DG or 2-NBDG) Treat->AddTracer Incubate Incubate for Glucose Uptake AddTracer->Incubate Stop Stop Reaction & Wash Cells Incubate->Stop Lyse Lyse Cells Stop->Lyse Measure Measure Signal (Scintillation or Fluorescence) Lyse->Measure Analyze Normalize Data & Analyze Results Measure->Analyze

Caption: Experimental workflow for a glucose uptake assay.

Insulin_Signaling_Pathway Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor Binds IRS IRS Proteins InsulinReceptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt/PKB PIP3->Akt Activates AS160 AS160 Akt->AS160 Inhibits GLUT4_translocation GLUT4 Translocation to Membrane AS160->GLUT4_translocation Inhibits GLUT4_vesicle GLUT4 Vesicles GLUT4_vesicle->GLUT4_translocation GlucoseUptake Glucose Uptake GLUT4_translocation->GlucoseUptake

Caption: Simplified insulin signaling pathway for GLUT4 translocation.

References

Validation & Comparative

A Preclinical Head-to-Head: SAR131675 vs. Sunitinib in Renal Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the selective VEGFR-3 inhibitor, SAR131675, and the multi-targeted tyrosine kinase inhibitor, sunitinib, reveals distinct mechanistic approaches to cancer therapy. While sunitinib is an established treatment for renal cell carcinoma (RCC), preclinical data for this compound in this specific malignancy is not publicly available. This guide provides an objective comparison based on existing preclinical data in relevant cancer models to inform researchers and drug development professionals.

Sunitinib, a multi-targeted inhibitor of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-Kit, has demonstrated significant anti-angiogenic and anti-tumor effects in various preclinical cancer models, leading to its approval for the treatment of RCC.[1] In contrast, this compound is a potent and highly selective inhibitor of VEGFR-3, a key mediator of lymphangiogenesis.[2] Preclinical studies have highlighted its anti-lymphangiogenic, anti-tumoral, and anti-metastatic activities in several cancer models, although its development was reportedly terminated due to adverse metabolic effects.[2][3]

Mechanism of Action: A Tale of Two Kinase Inhibitors

Sunitinib exerts its therapeutic effect through the inhibition of multiple receptor tyrosine kinases involved in both tumor angiogenesis and direct tumor cell proliferation.[1][4] Its primary targets include VEGFR-1, -2, and -3, and PDGFR-α and -β.[5] This broad-spectrum inhibition disrupts the blood supply to the tumor and can directly induce tumor cell apoptosis.[6][7]

This compound, on the other hand, demonstrates high selectivity for VEGFR-3, with an IC50 of 23 nM.[3] Its activity against VEGFR-2 is moderate, with a VEGFR-3/VEGFR-2 selectivity ratio of approximately 10.[2] The primary mechanism of action for this compound is the inhibition of lymphangiogenesis, the formation of new lymphatic vessels, which is a crucial route for tumor metastasis.[2] It has also been shown to reduce the infiltration of tumor-associated macrophages (TAMs).[2]

Preclinical Efficacy: An Indirect Comparison

Due to the absence of direct comparative studies in a renal cancer model, this section presents efficacy data for each compound in its respective well-characterized preclinical model. For this compound, data from a murine mammary carcinoma model (4T1) is presented, while for sunitinib, data from a human renal cell carcinoma xenograft model (786-O) is used.

Table 1: Comparative Preclinical Efficacy of this compound and Sunitinib

ParameterThis compound (4T1 Murine Mammary Carcinoma)Sunitinib (786-O Human Renal Carcinoma Xenograft)
Dose 30 and 100 mg/kg/dayNot explicitly stated in the provided abstracts
Tumor Growth Inhibition Dose-dependent reduction in tumor volumeSlower tumor growth compared to control
Metastasis Significantly reduced lymph node invasion and lung metastasisData not available in the provided abstracts
Other Effects Reduced infiltration of Tumor-Associated Macrophages (TAMs)Increased tumor necrosis

Note: This is an indirect comparison based on data from different tumor models and studies. Direct comparative studies are needed for a conclusive assessment.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the experimental protocols used in the key studies cited.

This compound in 4T1 Murine Mammary Carcinoma Model
  • Cell Line: 4T1 murine mammary carcinoma cells.

  • Animal Model: Balb/c mice.

  • Tumor Implantation: Not explicitly stated.

  • Treatment: this compound administered at 30 and 100 mg/kg/day.

  • Efficacy Endpoints: Tumor volume monitoring, quantification of murine VEGFR-3 levels in tumor lysates, and quantification of osteopontin levels in lymph nodes.[8]

Sunitinib in 786-O Human Renal Carcinoma Xenograft Model
  • Cell Line: 786-O human renal cell carcinoma cells.

  • Animal Model: Nude mice.

  • Tumor Implantation: Subcutaneous injection of 786-O cells.

  • Treatment: Sunitinib administered orally once daily for four weeks.

  • Efficacy Endpoints: Tumor growth kinetics, tissue necrosis, microvascular density, and circulating VEGF levels.[4]

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways targeted by each compound and the experimental workflows provide a clearer understanding of their mechanisms and the studies conducted.

SAR131675_Pathway cluster_ligands Ligands cluster_receptor Receptor cluster_inhibitor Inhibitor cluster_effects Downstream Effects VEGF-C VEGF-C VEGFR-3 VEGFR-3 VEGF-C->VEGFR-3 VEGF-D VEGF-D VEGF-D->VEGFR-3 Lymphangiogenesis Lymphangiogenesis VEGFR-3->Lymphangiogenesis TAM Infiltration TAM Infiltration VEGFR-3->TAM Infiltration This compound This compound This compound->VEGFR-3 Metastasis Metastasis Lymphangiogenesis->Metastasis

Caption: this compound signaling pathway.

Sunitinib_Pathway cluster_receptors Receptors cluster_inhibitor Inhibitor cluster_effects Downstream Effects VEGFRs (1,2,3) VEGFRs (1,2,3) Angiogenesis Angiogenesis VEGFRs (1,2,3)->Angiogenesis PDGFRs (α,β) PDGFRs (α,β) Tumor Cell Proliferation Tumor Cell Proliferation PDGFRs (α,β)->Tumor Cell Proliferation c-Kit c-Kit c-Kit->Tumor Cell Proliferation Sunitinib Sunitinib Sunitinib->VEGFRs (1,2,3) Sunitinib->PDGFRs (α,β) Sunitinib->c-Kit Tumor Growth Tumor Growth Angiogenesis->Tumor Growth Tumor Cell Proliferation->Tumor Growth

Caption: Sunitinib signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Select Cancer Cell Line (e.g., 4T1 or 786-O) B Implant Cells into Immunocompromised Mice A->B C Allow Tumors to Establish B->C D Administer Vehicle (Control), This compound, or Sunitinib C->D E Monitor Tumor Growth and Animal Health D->E F Sacrifice Animals at Pre-determined Endpoint E->F G Excise Tumors and Tissues F->G H Perform Analyses: - Tumor Volume/Weight - Immunohistochemistry - Western Blot / ELISA G->H

Caption: General xenograft workflow.

Conclusion

This compound and sunitinib represent two distinct strategies for targeting tumor growth and metastasis. Sunitinib's broad-spectrum inhibition has established it as a standard of care in RCC. This compound, with its selective inhibition of VEGFR-3, offers a more targeted approach focused on blocking lymphangiogenesis. The preclinical data, while not directly comparable, highlight the potential of both mechanisms. Further research, including direct comparative studies in renal cancer models, would be necessary to fully elucidate the relative efficacy and potential synergistic effects of these two agents. The termination of this compound's development underscores the importance of considering the complete preclinical profile, including potential toxicities, in the drug development process.

References

A Preclinical Head-to-Head: SAR131675 vs. Sorafenib in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapies, receptor tyrosine kinase inhibitors have established a significant role. This guide provides a preclinical comparison of two such inhibitors, SAR131675 and sorafenib, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While direct comparative studies are limited, this document synthesizes individual preclinical findings to offer an objective overview of their mechanisms, efficacy, and the experimental designs used to evaluate them.

Executive Summary

This compound is a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), a key mediator of lymphangiogenesis. Its preclinical profile suggests a primary role in inhibiting the formation of lymphatic vessels, thereby potentially impacting tumor metastasis. Sorafenib, in contrast, is a multi-kinase inhibitor with a broader target profile, including Raf kinases (BRAF and CRAF) and several receptor tyrosine kinases such as VEGFR-2, VEGFR-3, and Platelet-Derived Growth Factor Receptor (PDGFR). This broader activity allows sorafenib to impact tumor cell proliferation, angiogenesis (blood vessel formation), and apoptosis.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data from preclinical studies of this compound and sorafenib.

Table 1: In Vitro Kinase Inhibition

CompoundTargetIC50 (nmol/L)Assay TypeReference
This compound VEGFR-320Tyrosine Kinase Activity Assay[1]
VEGFR-345Autophosphorylation in HEK cells[1]
VEGFR-2~200Tyrosine Kinase Activity Assay[1]
VEGFR-1>1000Tyrosine Kinase Activity Assay[1]
Sorafenib Raf-16Kinase Assay
B-Raf (wild-type)22Kinase Assay
B-Raf (V600E)38Kinase Assay
VEGFR-290Kinase Assay
VEGFR-320Kinase Assay
PDGFR-β57Kinase Assay
c-Kit68Kinase Assay
Flt-358Kinase Assay

Table 2: In Vitro Cellular Activity

CompoundCell LineAssay TypeEndpointIC50Reference
This compound Primary Human Lymphatic CellsProliferation (VEGFC/D-induced)Cell Viability~20 nmol/L[1]
30 Tumor and Primary Cell PanelProliferationCell ViabilityNo significant activity[1]
Sorafenib PLC/PRF/5 (HCC)ProliferationCell Viability6.3 µmol/L
HepG2 (HCC)ProliferationCell Viability4.5 µmol/L
ARO (Thyroid)ProliferationCell Viability5.8 µmol/L
DRO (Thyroid)ProliferationCell Viability4.9 µmol/L

Table 3: In Vivo Antitumor Efficacy

CompoundTumor ModelDosingOutcomeReference
This compound 4T1 Mammary Carcinoma (Orthotopic)100 mg/kg/daySignificant reduction in tumor growth, lymph node invasion, and lung metastasis[1]
RIP1.Tag2 (Pancreatic Neuroendocrine)100 mg/kg/dayPotent antitumoral effect[1]
Sorafenib PLC/PRF/5 HCC Xenograft10-100 mg/kg/dayDose-dependent tumor growth inhibition
DRO Thyroid Carcinoma (Orthotopic)40 mg/kg63% tumor growth inhibition[2]
DRO Thyroid Carcinoma (Orthotopic)80 mg/kg93% tumor growth inhibition[2]

Signaling Pathway Diagrams

The distinct mechanisms of action of this compound and sorafenib are visualized in the following signaling pathway diagrams.

SAR131675_Pathway VEGFC_D VEGF-C / VEGF-D VEGFR3 VEGFR-3 VEGFC_D->VEGFR3 Binds & Activates PLCg PLCγ VEGFR3->PLCg PI3K PI3K VEGFR3->PI3K This compound This compound This compound->VEGFR3 Inhibits ERK ERK PLCg->ERK Akt Akt PI3K->Akt Survival LEC Survival Akt->Survival Proliferation LEC Proliferation ERK->Proliferation Migration LEC Migration ERK->Migration Lymphangiogenesis Lymphangiogenesis Proliferation->Lymphangiogenesis Migration->Lymphangiogenesis Survival->Lymphangiogenesis

Caption: this compound signaling pathway.

Sorafenib_Pathway cluster_growth_factors Growth Factors cluster_receptors Receptor Tyrosine Kinases VEGF VEGF VEGFR VEGFR-2/3 VEGF->VEGFR PDGF PDGF PDGFR PDGFR-β PDGF->PDGFR Ras Ras VEGFR->Ras Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Ras PDGFR->Angiogenesis Raf Raf (B-Raf, C-Raf) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Inhibits Sorafenib->PDGFR Inhibits Sorafenib->Raf Inhibits Apoptosis Apoptosis Sorafenib->Apoptosis Induces Preclinical_Workflow start Drug Candidates (this compound vs Sorafenib) in_vitro In Vitro Assays start->in_vitro kinase Kinase Inhibition (IC50) in_vitro->kinase cell_based Cell-Based Assays (Proliferation, Migration, Apoptosis) in_vitro->cell_based in_vivo In Vivo Models in_vitro->in_vivo data_analysis Data Analysis & Comparison in_vitro->data_analysis xenograft Tumor Xenografts (Efficacy, TGI) in_vivo->xenograft pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd toxicology Toxicology Assessment in_vivo->toxicology in_vivo->data_analysis end Lead Candidate Selection data_analysis->end

References

A Head-to-Head Comparison of SAR131675 and Axitinib in VEGFR-3 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapies, the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) remains a cornerstone of anti-angiogenic and anti-lymphangiogenic strategies. Among the members of the VEGFR family, VEGFR-3 has emerged as a critical mediator of lymphangiogenesis, the formation of new lymphatic vessels, which plays a significant role in tumor metastasis. This guide provides a detailed, data-driven comparison of two prominent tyrosine kinase inhibitors, SAR131675 and axitinib, with a specific focus on their inhibitory activity against VEGFR-3.

At a Glance: Potency and Selectivity

This compound is characterized as a potent and highly selective inhibitor of VEGFR-3, demonstrating significantly less activity against other VEGFR isoforms and a broad panel of other kinases.[1][2][3] In contrast, axitinib is a potent inhibitor of VEGFR-1, -2, and -3, with additional activity against other tyrosine kinases such as platelet-derived growth factor receptor (PDGFR) and c-Kit.[4][5][6] This fundamental difference in their selectivity profiles dictates their potential therapeutic applications and off-target effects.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and axitinib against various kinases, providing a clear quantitative comparison of their potency and selectivity.

Kinase TargetThis compound IC50 (nM)Axitinib IC50 (nM)
VEGFR-3 20 - 23 [1][7][8]0.1 - 0.3 [5][6][9]
VEGFR-2~230 - 280[7][10]0.2[6][9]
VEGFR-1>1000[7]0.1[6]
PDGFRβ-1.6[11]
c-Kit-1.7[6]

Data compiled from multiple preclinical studies. The exact IC50 values may vary depending on the specific assay conditions.

Mechanism of Action: A Visual Representation

Both this compound and axitinib exert their effects by inhibiting the tyrosine kinase activity of VEGFR-3, thereby blocking downstream signaling pathways involved in lymphatic endothelial cell proliferation, migration, and survival.

VEGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-C VEGF-C VEGFR-3 VEGFR-3 Tyrosine Kinase Domain VEGF-C->VEGFR-3 Binds VEGF-D VEGF-D VEGF-D->VEGFR-3 Binds P P VEGFR-3->P Autophosphorylation Downstream Signaling Downstream Signaling P->Downstream Signaling Activates Lymphangiogenesis Lymphangiogenesis Downstream Signaling->Lymphangiogenesis Promotes This compound This compound This compound->VEGFR-3 Inhibits Axitinib Axitinib Axitinib->VEGFR-3 Inhibits

Caption: VEGFR-3 signaling pathway and points of inhibition.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol outlines a typical method for determining the IC50 values of kinase inhibitors like this compound and axitinib.

  • Plate Preparation: 96-well plates are coated with a substrate for the kinase, such as poly(Glu, Tyr).

  • Compound Dilution: The test compounds (this compound or axitinib) are serially diluted in DMSO to create a range of concentrations.

  • Kinase Reaction: Recombinant human VEGFR-3 kinase is added to the wells along with a kinase buffer and the diluted test compounds or a vehicle control (DMSO).

  • ATP Initiation: The kinase reaction is initiated by the addition of ATP. The concentration of ATP is typically kept near its Km value for the specific kinase to ensure accurate IC50 determination.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring ATP depletion using a luminescence-based assay (e.g., ADP-Glo™).

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow Start Start Plate Coating Coat 96-well plate with substrate Start->Plate Coating Compound Dilution Prepare serial dilutions of inhibitor Plate Coating->Compound Dilution Reaction Mix Add kinase, buffer, and inhibitor to wells Compound Dilution->Reaction Mix Initiation Add ATP to start the reaction Reaction Mix->Initiation Incubation Incubate at 30°C Initiation->Incubation Detection Stop reaction and quantify phosphorylation Incubation->Detection Data Analysis Calculate % inhibition and determine IC50 Detection->Data Analysis End End Data Analysis->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

In Vivo Tumor Xenograft Model (Representative Protocol)

This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound and axitinib in a mouse model.

  • Cell Culture: Human cancer cells known to express VEGFR-3 are cultured in appropriate media.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A suspension of the cancer cells is injected subcutaneously or orthotopically into the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomly assigned to treatment groups (vehicle control, this compound, or axitinib).

  • Drug Administration: The test compounds are administered to the mice, typically via oral gavage, at predetermined doses and schedules.

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specific treatment duration.

  • Analysis: At the end of the study, tumors are excised, and further analyses can be performed, such as immunohistochemistry to assess microvessel density, lymphangiogenesis, and apoptosis.

Selectivity Profile: A Comparative View

The differing selectivity profiles of this compound and axitinib are a key consideration for their therapeutic use. While this compound's high selectivity for VEGFR-3 may translate to a more targeted anti-lymphangiogenic effect with potentially fewer off-target side effects, axitinib's broader spectrum of activity against VEGFR-1, -2, and -3 suggests a more potent anti-angiogenic and anti-lymphangiogenic profile, which may be beneficial in tumors where multiple VEGFRs are implicated.[1][2][4][6]

Selectivity_Comparison cluster_this compound This compound cluster_Axitinib Axitinib S_VEGFR3 VEGFR-3 (High Affinity) S_Other Other Kinases (Low Affinity) A_VEGFR123 VEGFR-1, -2, -3 (High Affinity) A_Other PDGFR, c-Kit (Moderate Affinity) SAR131675_Profile Highly Selective Axitinib_Profile Potent, Multi-targeted

Caption: Logical comparison of inhibitor selectivity profiles.

Conclusion

Both this compound and axitinib are potent inhibitors of VEGFR-3, a key driver of lymphangiogenesis. This compound distinguishes itself with its high selectivity for VEGFR-3, suggesting a more focused therapeutic approach targeting lymphangiogenesis. Axitinib, on the other hand, offers a broader inhibition of the VEGFR family, providing a potent dual anti-angiogenic and anti-lymphangiogenic activity. The choice between these inhibitors in a research or clinical setting will depend on the specific biological question being addressed and the desired therapeutic outcome, with considerations for both on-target efficacy and potential off-target effects. This guide provides the foundational data and experimental context to inform such decisions.

References

A Comparative Guide to the Efficacy of SAR131675 and Other VEGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of SAR131675, a potent and highly selective VEGFR-3 inhibitor, with other established vascular endothelial growth factor receptor (VEGFR) inhibitors, including the multi-targeted kinase inhibitors sunitinib and sorafenib, and the selective VEGFR inhibitor axitinib. The information herein is compiled from various preclinical studies to aid researchers in evaluating these compounds for further investigation.

Introduction to this compound

This compound is a novel tyrosine kinase inhibitor with high affinity and selectivity for VEGFR-3.[1][2] The VEGFR-3 signaling pathway is a crucial mediator of lymphangiogenesis, the formation of new lymphatic vessels, which is implicated in tumor metastasis.[3] By selectively targeting VEGFR-3, this compound presents a distinct mechanistic approach compared to broader-spectrum VEGFR inhibitors. This guide will delve into its performance against other inhibitors, supported by available preclinical data.

Quantitative Efficacy Comparison

The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to sunitinib, sorafenib, and axitinib.

Disclaimer: The data presented below is compiled from multiple independent studies. Direct head-to-head comparative studies under identical experimental conditions for all compounds are limited. Therefore, these values should be interpreted with caution and are intended to provide a relative measure of potency and efficacy.

Table 1: In Vitro Kinase Inhibition (IC50 nM)
InhibitorVEGFR-1VEGFR-2VEGFR-3Reference
This compound >1000~28020-45 [1]
Sunitinib 641410-30
Sorafenib 139020[4]
Axitinib 0.10.20.1-0.3[5]
Table 2: In Vivo Anti-Tumor Efficacy
InhibitorTumor ModelDosage and AdministrationTumor Growth Inhibition (TGI)Reference
This compound 4T1 Mammary Carcinoma (Orthotopic)100 mg/kg/day, oral~50%
RIP1-Tag2 Pancreatic Neuroendocrine Tumor100 mg/kg/day, oral62% reduction in tumor burden
Sunitinib 4T1 Mammary Carcinoma (Orthotopic)Not specified in direct comparisonMore efficient in reducing tumor growth than this compound
Sorafenib HCC-PDX30 mg/kg, oral, once dailySignificant TGI in 7/10 models
Axitinib A549 Lung Carcinoma (Orthotopic)Not specifiedSignificant decrease in tumor nodule size[6]
U87 Glioblastoma (Orthotopic)Not specifiedSignificantly prolonged survival[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

VEGFR Kinase Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified VEGFR kinases.

Methodology:

  • Recombinant human VEGFR-1, VEGFR-2, and VEGFR-3 tyrosine kinase domains are used.

  • The assay is typically performed in a 96-well plate format.

  • A solution containing the respective kinase, a phosphate donor (ATP), and a substrate (e.g., a synthetic peptide) is prepared in a kinase reaction buffer.

  • The test compound (e.g., this compound) is serially diluted and added to the wells. A control group with vehicle (DMSO) is included.

  • The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • The amount of phosphorylated substrate is quantified using various methods, such as radiolabeling with ³³P-ATP followed by scintillation counting, or by using a phosphospecific antibody in an ELISA-based format.

  • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Endothelial Cell Proliferation Assay

Objective: To assess the cytostatic effect of VEGFR inhibitors on the proliferation of endothelial cells.

Methodology:

  • Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.

  • Cells are seeded in 96-well plates in a growth medium supplemented with serum and growth factors.

  • After cell attachment, the medium is replaced with a low-serum medium to induce a quiescent state.

  • The cells are then stimulated with a pro-angiogenic factor, typically VEGF-A (for VEGFR-2 mediated proliferation) or VEGF-C (for VEGFR-3 mediated proliferation).

  • The test compounds are added at various concentrations.

  • After a defined incubation period (e.g., 72 hours), cell proliferation is measured using methods such as:

    • MTS/MTT Assay: Measures the metabolic activity of viable cells.

    • BrdU Incorporation Assay: Measures DNA synthesis in proliferating cells.

    • Direct Cell Counting: Using a hemocytometer or an automated cell counter.

  • The IC50 value is determined by analyzing the dose-response relationship.

Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of a VEGFR inhibitor in a living organism.

Methodology:

  • Cell Line and Animal Model: A human tumor cell line (e.g., 4T1, A549, U87) is selected. Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A specific number of tumor cells are injected subcutaneously or orthotopically (into the organ of origin) into the mice.

  • Tumor Growth and Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula (Length x Width²)/2 is commonly used to estimate tumor volume. The body weight of the mice is also monitored as an indicator of toxicity.

  • Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or after a specific duration.

  • Data Analysis: The Tumor Growth Inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Further analysis can include immunohistochemical staining of tumor sections for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).

Visualizations

VEGFR Signaling Pathway

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF_C VEGF-C VEGFR3 VEGFR-3 VEGF_C->VEGFR3 VEGF_A VEGF-A VEGFR2 VEGFR-2 VEGF_A->VEGFR2 PI3K PI3K VEGFR3->PI3K PLCg PLCγ VEGFR2->PLCg VEGFR2->PI3K RAS RAS PLCg->RAS AKT AKT PI3K->AKT Lymphangiogenesis Lymphangiogenesis PI3K->Lymphangiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Migration, Survival ERK->Proliferation AKT->Proliferation This compound This compound This compound->VEGFR3 Inhibits Other_Inhibitors Sunitinib Sorafenib Axitinib Other_Inhibitors->VEGFR3 Other_Inhibitors->VEGFR2 Inhibit

Caption: Simplified VEGFR signaling pathway and points of inhibition.

Experimental Workflow for In Vivo Efficacy

experimental_workflow start Start implant Implant Tumor Cells (e.g., 4T1) into Mice start->implant tumor_growth Allow Tumors to Grow to Palpable Size implant->tumor_growth randomize Randomize Mice into Control & Treatment Groups tumor_growth->randomize treat Administer Vehicle (Control) or VEGFR Inhibitor (Treatment) randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor endpoint Endpoint Reached (e.g., Tumor Size Limit) monitor->endpoint analyze Euthanize Mice and Analyze Tumors endpoint->analyze end End analyze->end

Caption: General workflow for a tumor xenograft model.

Comparative Logic of VEGFR Inhibitors

inhibitor_comparison cluster_selective Selective Inhibition cluster_multi Multi-Targeted Inhibition inhibitor_class VEGFR Tyrosine Kinase Inhibitors This compound This compound (VEGFR-3 Selective) inhibitor_class->this compound axitinib Axitinib (VEGFR-1,2,3 Selective) inhibitor_class->axitinib sunitinib Sunitinib (VEGFRs, PDGFRs, c-KIT, etc.) inhibitor_class->sunitinib sorafenib Sorafenib (VEGFRs, PDGFRs, RAF, etc.) inhibitor_class->sorafenib lymphangiogenesis Lymphangiogenesis This compound->lymphangiogenesis Primarily Impacts angiogenesis Angiogenesis axitinib->angiogenesis Strongly Impacts angiogenesis_proliferation Angiogenesis & Tumor Cell Proliferation sunitinib->angiogenesis_proliferation Impacts sorafenib->angiogenesis_proliferation Impacts

Caption: Classification of compared VEGFR inhibitors.

References

SAR131675: A Comparative Analysis of Kinase Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of SAR131675, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), against other notable kinase inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and development purposes.

Introduction to this compound

This compound is a small molecule inhibitor that has demonstrated high affinity and selectivity for VEGFR-3, a key receptor tyrosine kinase involved in lymphangiogenesis.[1][2][3] Its mechanism of action involves competing with ATP for the binding site in the kinase domain, thereby inhibiting the autophosphorylation and activation of the receptor.[4][5] This targeted inhibition of VEGFR-3 signaling makes this compound a valuable tool for studying the roles of lymphangiogenesis in various physiological and pathological processes, including tumor metastasis.[1][3]

Comparative Selectivity Profile of this compound

The selectivity of a kinase inhibitor is a critical determinant of its potential for both efficacy and off-target effects. This compound has been shown to be highly selective for VEGFR-3.

Biochemical Kinase Inhibition

The following table summarizes the in vitro inhibitory activity of this compound against the VEGFR family and provides a comparison with other well-known multi-kinase inhibitors.

Kinase TargetThis compound IC50 (nM)Sunitinib IC50 (nM)
VEGFR-3 23 [6][7]10
VEGFR-2235[6]14
VEGFR-1>3000[6]64

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data presented is from cell-free biochemical assays.

As the data indicates, this compound is approximately 10-fold more selective for VEGFR-3 over VEGFR-2 and shows minimal activity against VEGFR-1.[6][7] In contrast, Sunitinib, a multi-kinase inhibitor, demonstrates potent inhibition of all three VEGFRs.

Cellular Autophosphorylation Inhibition

The inhibitory activity of this compound has also been assessed in cellular assays by measuring the inhibition of receptor autophosphorylation.

Cellular TargetThis compound IC50 (nM)Sunitinib IC50 (nM)
VEGFR-3 45 [1][3][4]10-30
VEGFR-2280[6]Not explicitly stated
VEGFR-1~1000[8]Not explicitly stated

IC50 values represent the concentration of the inhibitor required to reduce the ligand-induced autophosphorylation of the receptor by 50% in cells.

The cellular data corroborates the biochemical findings, demonstrating the potent and selective inhibition of VEGFR-3 by this compound in a more physiologically relevant context.

Broader Kinase Selectivity

This compound has been profiled against a large panel of kinases and has demonstrated a high degree of selectivity. It was found to be largely inactive against a panel of 65 kinases, distinguishing it from many multi-kinase inhibitors that exhibit broader activity.[1][3][4] This high selectivity suggests a lower potential for off-target effects mediated by the inhibition of other kinases.

Experimental Protocols

The following are descriptions of the key experimental methodologies used to determine the kinase selectivity of this compound.

Biochemical Tyrosine Kinase Assay

This assay quantifies the ability of an inhibitor to block the enzymatic activity of a purified kinase.

  • Plate Preparation: Multiwell plates are coated with a synthetic polymer substrate, poly-Glu-Tyr (4:1).

  • Reaction Mixture: The reaction is conducted in a kinase buffer (e.g., 50 mmol/L HEPES buffer, pH 7.4, 20 mmol/L MgCl₂, 0.1 mmol/L MnCl₂, and 0.2 mmol/L Na₃VO₄).

  • Inhibitor Addition: this compound or other test compounds are added to the wells at various concentrations. A control with DMSO is also included.

  • Enzyme and ATP: The purified recombinant kinase (e.g., rh-VEGFR-3) and ATP are added to initiate the reaction. The concentration of ATP is typically kept near its Km value for the specific kinase.

  • Incubation: The plate is incubated to allow for the phosphorylation of the substrate.

  • Detection: The amount of phosphorylated substrate is quantified using an ELISA-based method with an anti-phosphotyrosine antibody conjugated to an enzyme for signal generation.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Receptor Autophosphorylation Assay

This assay measures the ability of an inhibitor to block the ligand-induced autophosphorylation of a receptor in a cellular environment.

  • Cell Culture: Cells engineered to overexpress the target receptor (e.g., HEK cells expressing VEGFR-3) are cultured in appropriate media.

  • Serum Starvation: Prior to the experiment, cells are serum-starved to reduce basal receptor activation.

  • Inhibitor Treatment: The cells are pre-incubated with varying concentrations of the inhibitor.

  • Ligand Stimulation: The specific ligand (e.g., VEGFC for VEGFR-3) is added to stimulate receptor dimerization and autophosphorylation.

  • Cell Lysis: The cells are lysed to extract cellular proteins.

  • Quantification of Phosphorylation: The level of phosphorylated receptor is determined by an ELISA-based assay using a capture antibody for the total receptor and a detection antibody specific for the phosphorylated form.

  • Data Analysis: IC50 values are determined by analyzing the dose-response curve of inhibitor concentration versus the level of receptor phosphorylation.

Signaling Pathway and Experimental Workflow Visualization

To further illustrate the context of this compound's activity, the following diagrams, generated using Graphviz, depict the VEGFR-3 signaling pathway and a typical experimental workflow for kinase inhibition assays.

VEGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGFC VEGFC VEGFR3_dimer VEGFR-3 Dimerization VEGFC->VEGFR3_dimer Binds to VEGFR-3 P_VEGFR3 Autophosphorylation VEGFR3_dimer->P_VEGFR3 Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) P_VEGFR3->Downstream_Signaling This compound This compound This compound->P_VEGFR3 Inhibits Cellular_Responses Cellular Responses (Proliferation, Migration, Survival) Downstream_Signaling->Cellular_Responses

Caption: VEGFR-3 signaling pathway and the point of inhibition by this compound.

Kinase_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Plate_Coating Coat Plate with Substrate Add_Components Add Kinase, Inhibitor, and ATP to Wells Plate_Coating->Add_Components Reagent_Prep Prepare Kinase, ATP, Inhibitor Reagent_Prep->Add_Components Incubation Incubate at Controlled Temperature Add_Components->Incubation Add_Detection_Reagent Add Detection Reagent (e.g., Antibody) Incubation->Add_Detection_Reagent Signal_Measurement Measure Signal (e.g., Absorbance) Add_Detection_Reagent->Signal_Measurement Data_Analysis Calculate % Inhibition and IC50 Signal_Measurement->Data_Analysis

Caption: General experimental workflow for a biochemical kinase inhibition assay.

Conclusion

This compound is a potent and highly selective inhibitor of VEGFR-3. Its selectivity profile, characterized by strong inhibition of VEGFR-3 and significantly weaker activity against VEGFR-1, VEGFR-2, and a broader panel of kinases, makes it a valuable research tool for dissecting the specific roles of VEGFR-3 in health and disease. This high selectivity also suggests a potentially favorable therapeutic window with a reduced likelihood of off-target effects compared to less selective multi-kinase inhibitors. The data and protocols presented in this guide provide a foundation for researchers to objectively evaluate this compound for their specific research applications.

References

A Comparative Guide to the Anti-Metastatic Efficacy of SAR131675 in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-metastatic effects of SAR131675 across various preclinical models, supported by experimental data. This compound is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase, a key player in lymphangiogenesis and tumor metastasis.[1][2][3][4] This document summarizes its performance, details the experimental methodologies used for its validation, and visualizes its mechanism of action and experimental workflows.

Data Presentation: Performance of this compound

The anti-metastatic and anti-tumoral activity of this compound has been evaluated in a range of in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Activity of this compound

Assay TypeCell Type/TargetLigand/StimulusIC50 ValueReference
Kinase ActivityRecombinant Human VEGFR-3-~20 nM[2][5]
AutophosphorylationHEK cells overexpressing VEGFR-3-45 nM[1][2][4]
Cell Proliferation/SurvivalPrimary Human Lymphatic CellsVEGFC~14-20 nM[1][2]
Cell Proliferation/SurvivalPrimary Human Lymphatic CellsVEGFD~17-20 nM[1][2]
Cell Proliferation/SurvivalPrimary Human Lymphatic CellsVEGFA664 nM[1]
Cell MigrationHuman Lymphatic Microvascular Endothelial Cells (HLMVEC)VEGFC< 30 nM[1]
Cell MigrationHuman Lymphatic Microvascular Endothelial Cells (HLMVEC)VEGFA~100 nM[1]

Table 2: In Vivo Anti-Tumor and Anti-Metastatic Activity of this compound

ModelCancer TypeTreatmentKey FindingsReference
4T1 Orthotopic ModelMammary Carcinoma30 mg/kg/day24% reduction in tumor volume[1]
100 mg/kg/day50% reduction in tumor volume; 28% reduction in lung metastases; 56% reduction in lymph node osteopontin[1]
4T1 Preoperative ModelMammary Carcinoma100 mg/kg/daySignificant decrease in the number of lung metastases post-tumor resection[1]
RIP1-Tag2 Transgenic ModelPancreatic Neuroendocrine TumorNot specifiedPotent anti-tumoral effect[1][2][4]
Colorectal Cancer Liver Metastasis (CLM) ModelColorectal CancerDaily administration84% inhibition of tumor growth; Significant reduction in F4/80+ macrophages and CD45+ leukocytes in the liver[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Assays

1. VEGFR-3 Kinase Activity Assay:

  • The kinase activity of recombinant human VEGFR-3 was measured in the presence of 30 μmol/L of ATP and varying concentrations of this compound.

2. Cell Proliferation/Survival Assay:

  • Primary human lymphatic cells were plated in medium containing 0.1% FCS.

  • Cells were stimulated with VEGFC (300 ng/mL), VEGFD (300 ng/mL), VEGFA (10 ng/mL), or bFGF (10 ng/mL) in the presence of increasing concentrations of this compound.

  • Cell viability was assessed to determine the IC50 values.[1]

3. Cell Migration Assay:

  • Human Lymphatic Microvascular Endothelial Cells (HLMVEC) migration was evaluated using Boyden chambers.

  • Cells were stimulated with VEGFA or VEGFC in the presence of varying concentrations of this compound.

  • The number of migrating cells was quantified to determine the IC50 values.[1]

In Vivo Models

1. 4T1 Mammary Carcinoma Orthotopic Model:

  • 4T1 mammary carcinoma cells were implanted into the mammary fat pads of mice.

  • Oral treatment with this compound (30 and 100 mg/kg/day) or vehicle was initiated on day 5 post-implantation and continued until day 21.[1]

  • Tumor volume was monitored throughout the study.

  • At the end of the experiment, lymph nodes and lungs were collected to assess metastasis.[1]

2. Colorectal Cancer Liver Metastasis (CLM) Model:

  • Colorectal cancer liver metastasis was induced in mice via intrasplenic injection of cancer cells.

  • Mice were treated daily with this compound.

  • Tumor growth and immune cell infiltration in the liver and tumor tissues were assessed at 10, 16, and 22 days post-tumor induction using stereology, immunohistochemistry (IHC), and flow cytometry.[6]

Visualizing Mechanisms and Workflows

Signaling Pathway of this compound

The primary mechanism of action of this compound is the inhibition of VEGFR-3 signaling. This receptor is activated by its ligands, VEGFC and VEGFD, leading to downstream signaling cascades that promote lymphangiogenesis (the formation of new lymphatic vessels) and the infiltration of tumor-associated macrophages (TAMs).[1][2][5] Both of these processes are critical for tumor metastasis. By blocking the VEGFR-3 tyrosine kinase, this compound inhibits these downstream effects.

SAR131675_Mechanism_of_Action cluster_ligands VEGFR-3 Ligands cluster_receptor Cell Membrane cluster_inhibitor Inhibitor cluster_downstream Downstream Effects VEGFC VEGF-C VEGFR3 VEGFR-3 VEGFC->VEGFR3 VEGFD VEGF-D VEGFD->VEGFR3 Lymphangiogenesis Lymphangiogenesis VEGFR3->Lymphangiogenesis Promotes TAM_Infiltration TAM Infiltration VEGFR3->TAM_Infiltration Promotes This compound This compound This compound->VEGFR3 Inhibits Metastasis Metastasis Lymphangiogenesis->Metastasis TAM_Infiltration->Metastasis

Caption: Mechanism of this compound action via VEGFR-3 inhibition.

Experimental Workflow for In Vivo Anti-Metastatic Studies

The following diagram illustrates a typical workflow for evaluating the anti-metastatic potential of a compound like this compound in a preclinical mouse model.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Tumor_Implantation Tumor Cell Implantation (e.g., 4T1 in mammary fat pad) Treatment_Initiation Initiate Treatment (e.g., this compound or Vehicle) Tumor_Implantation->Treatment_Initiation Tumor_Monitoring Monitor Primary Tumor Growth Treatment_Initiation->Tumor_Monitoring Tumor_Excision Excise Primary Tumor Tumor_Monitoring->Tumor_Excision Metastasis_Assessment Assess Metastasis (e.g., Lungs, Lymph Nodes) Tumor_Excision->Metastasis_Assessment

Caption: Workflow for in vivo anti-metastatic compound testing.

References

SAR131675: A Comparative Analysis of Cross-Reactivity with Receptor Tyrosine Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the selective VEGFR-3 tyrosine kinase inhibitor, SAR131675, and its cross-reactivity with other receptor tyrosine kinases (RTKs). Designed for researchers, scientists, and drug development professionals, this document compiles quantitative data, experimental protocols, and pathway visualizations to offer an objective assessment of this compound's selectivity profile.

Executive Summary

This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), a key mediator of lymphangiogenesis.[1][2] Its high specificity is crucial for therapeutic applications, minimizing off-target effects. This guide demonstrates that while this compound is highly selective for VEGFR-3, it exhibits moderate activity against VEGFR-2 and minimal interaction with a broad panel of other kinases, underscoring its targeted mechanism of action.[1][3]

Comparative Kinase Inhibition Profile of this compound

This compound demonstrates significant selectivity for VEGFR-3 over other closely related kinases and a wider panel of RTKs. The following tables summarize the inhibitory activity of this compound against various kinases, presenting IC50 values (the half-maximal inhibitory concentration) to facilitate direct comparison.

Table 1: this compound Activity Against VEGFR Family Kinases

Kinase TargetAssay TypeIC50 (nM)Selectivity Ratio (VEGFR-2/VEGFR-3)
VEGFR-3Biochemical (rh-VEGFR-3-TK)23-
VEGFR-3Cell-based (Autophosphorylation in HEK cells)45-
VEGFR-2Biochemical (rh-VEGFR-2-TK)235~10
VEGFR-2Cell-based (Autophosphorylation in HEK cells)280~6
VEGFR-1Biochemical (rh-VEGFR-1-TK)>3000>130
VEGFR-1Cell-based (Autophosphorylation in HEK cells)~1000~22

Data sourced from Alam et al., 2012.[1]

Table 2: Selectivity of this compound Against a Broader Kinase Panel

A comprehensive study by Alam et al. (2012) evaluated the selectivity of this compound against a panel of 65 different kinases. The findings from this screening revealed that this compound is remarkably selective, showing little to no significant inhibitory activity against a wide array of kinases at concentrations up to 10 µM. This high degree of selectivity minimizes the potential for off-target effects. The compound was found to have little activity against kinases such as Akt1, CDKs, PLK1, EGFR, IGF-1R, c-Met, and Flt2.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Biochemical Kinase Assay (ELISA-based)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant human (rh) VEGFR tyrosine kinases.

  • Plate Preparation: Multiwell plates are pre-coated with a synthetic polymer substrate, poly-Glu-Tyr (polyGT 4:1).

  • Reaction Mixture: The kinase reaction is carried out in a buffer solution containing 50 mM HEPES (pH 7.4), 20 mM MgCl₂, 0.1 mM MnCl₂, and 0.2 mM Na₃VO₄.

  • ATP Concentration: ATP is added to the reaction at a concentration of 30 µM for VEGFR-1 and VEGFR-3, and 15 µM for VEGFR-2.

  • Inhibitor Addition: this compound is added at varying concentrations (typically ranging from 3 nM to 1,000 nM) to the reaction mixture. A DMSO control is used as a positive control for kinase activity.

  • Incubation: The reaction is incubated to allow for kinase-mediated phosphorylation of the poly-GT substrate.

  • Detection: The phosphorylated substrate is detected using a phosphotyrosine-specific monoclonal antibody conjugated to horseradish peroxidase (HRP).

  • Signal Development: A chromogenic HRP substrate (e.g., OPD) is added, and the colorimetric signal is measured using a plate reader. The intensity of the signal is inversely proportional to the inhibitory activity of this compound.

  • Data Analysis: IC50 values are calculated from the dose-response curves.

Cell-Based Autophosphorylation Assay

This assay measures the inhibitory effect of this compound on the autophosphorylation of VEGFRs in a cellular context.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK) cells are transiently transfected with plasmids encoding the full-length human VEGFR-1, VEGFR-2, or VEGFR-3.

  • Compound Treatment: Twenty-four hours post-transfection, the cells are treated with varying concentrations of this compound for a specified period.

  • Cell Lysis: The cells are lysed to release the cellular proteins, including the expressed VEGFRs.

  • ELISA: The level of phosphorylated VEGFR is quantified using a sandwich ELISA. A capture antibody specific to the VEGFR protein is coated on the plate, and a detection antibody that recognizes the phosphorylated tyrosine residues is used to generate a signal.

  • Data Analysis: The reduction in phosphorylation in the presence of this compound is used to determine the IC50 value.

Visualizing the Mechanism and Workflow

To further elucidate the context of this compound's activity, the following diagrams illustrate the VEGFR-3 signaling pathway and the experimental workflow for assessing kinase inhibition.

VEGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-C VEGF-C VEGFR3 VEGFR-3 VEGF-C->VEGFR3 VEGF-D VEGF-D VEGF-D->VEGFR3 PLCg PLCγ VEGFR3->PLCg Autophosphorylation PI3K PI3K VEGFR3->PI3K Erk Erk PLCg->Erk Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Migration Cell Migration Erk->Migration This compound This compound This compound->VEGFR3 Inhibition

Caption: VEGFR-3 signaling pathway and the point of inhibition by this compound.

Kinase_Assay_Workflow cluster_preparation Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Plate Coat Plate with Substrate (poly-GT) Incubate Incubate Kinase, Substrate, ATP & This compound Plate->Incubate Reagents Prepare Kinase, ATP, and this compound Reagents->Incubate Add_Ab Add HRP-conjugated anti-phosphotyrosine Ab Incubate->Add_Ab Add_Sub Add Chromogenic Substrate Add_Ab->Add_Sub Read Read Absorbance Add_Sub->Read Calculate Calculate IC50 Read->Calculate

Caption: Experimental workflow for the biochemical kinase inhibition assay.

Conclusion

The available data strongly supports the classification of this compound as a potent and highly selective inhibitor of VEGFR-3. Its limited cross-reactivity with other receptor tyrosine kinases, including the closely related VEGFR-1 and VEGFR-2, highlights its potential for targeted therapeutic strategies in diseases driven by lymphangiogenesis. The detailed experimental protocols provided herein offer a foundation for the independent verification and further exploration of this compound's kinase selectivity profile.

References

A Comparative Analysis of SAR131675 and Anti-VEGF Antibodies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anti-angiogenic and anti-lymphangiogenic therapies, two distinct approaches have emerged: the targeted inhibition of specific receptor tyrosine kinases and the sequestration of vascular endothelial growth factor (VEGF). This guide provides a detailed comparative analysis of SAR131675, a selective VEGFR-3 tyrosine kinase inhibitor, and anti-VEGF antibodies, a class of biologics that neutralize VEGF-A. This objective comparison, supported by preclinical experimental data, is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Pathways

This compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2] Its primary mechanism involves blocking the intracellular signaling cascade initiated by the binding of its ligands, VEGF-C and VEGF-D, to VEGFR-3. This inhibition predominantly affects lymphangiogenesis, the formation of lymphatic vessels.[1][2] this compound also exhibits moderate activity against VEGFR-2, the main receptor responsible for angiogenesis, the formation of new blood vessels.[1][2]

Anti-VEGF antibodies , such as bevacizumab, ranibizumab, and aflibercept, function extracellularly by binding to and neutralizing VEGF-A.[3] This prevents VEGF-A from activating its receptors, primarily VEGFR-1 and VEGFR-2, on the surface of endothelial cells. By sequestering VEGF-A, these antibodies effectively inhibit angiogenesis.[3]

dot

Signaling_Pathways cluster_this compound This compound cluster_AntiVEGF Anti-VEGF Antibodies VEGF-C/D VEGF-C/D VEGFR-3 VEGFR-3 VEGF-C/D->VEGFR-3 binds Lymphangiogenesis Lymphangiogenesis VEGFR-3->Lymphangiogenesis activates This compound This compound This compound->VEGFR-3 inhibits VEGF-A VEGF-A Anti-VEGF Ab Anti-VEGF Ab VEGF-A->Anti-VEGF Ab binds & neutralizes VEGFR-1/2 VEGFR-1/2 VEGF-A->VEGFR-1/2 binds Angiogenesis Angiogenesis VEGFR-1/2->Angiogenesis activates

Caption: Comparative mechanism of action of this compound and anti-VEGF antibodies.

Preclinical Efficacy: A Quantitative Comparison

The preclinical efficacy of this compound and anti-VEGF antibodies has been evaluated in various in vitro and in vivo models. While direct comparative studies are limited, the available data allows for a cross-study analysis of their biological activities.

ParameterThis compoundAnti-VEGF Antibodies (Examples)
In Vitro Activity
VEGFR-3 Kinase Inhibition (IC50)20 nM[1]Not Applicable
VEGFR-3 Autophosphorylation (IC50)45 nM[1]Not Applicable
VEGFR-2 Kinase Inhibition (IC50)~280 nM[4]Not Applicable
Lymphatic Cell Proliferation Inhibition (IC50)~20 nM (VEGF-C/D induced)[1]Not Applicable
HUVEC Proliferation Inhibition (IC50)664 nM (VEGF-A induced)[4]Bevacizumab: ~0.11 µg/mL (~0.74 nM)[5]
Ranibizumab: IC50 of 0.4-1.2 nM for inhibition of VEGF-induced vascular permeability[6]
Aflibercept: Kd of 0.49 pM for VEGF165[7]
In Vivo Activity
Zebrafish ModelInhibition of intersegmental vessel formation[4]Inhibition of subintestinal and retinal vessel formation[8][9]
Tumor Growth InhibitionSignificant reduction in various tumor models (e.g., mammary 4T1 carcinoma, RIP1.Tag2)[1]Bevacizumab: Significant inhibition of A-431 and other tumor xenografts[10]
Metastasis InhibitionSignificant reduction of lymph node and lung metastasis[1]Bevacizumab: Can promote tumor invasiveness and metastasis in some models

Experimental Protocols: A Methodological Overview

In Vitro Angiogenesis/Lymphangiogenesis Assays

1. Endothelial Cell Proliferation Assay:

  • Objective: To assess the effect of the test compound on the proliferation of endothelial cells.

  • Method: Human Umbilical Vein Endothelial Cells (HUVECs) or Human Dermal Lymphatic Endothelial Cells (HDLECs) are seeded in 96-well plates. After cell attachment, the medium is replaced with a low-serum medium containing a stimulating factor (e.g., VEGF-A for HUVECs, VEGF-C for HDLECs) and varying concentrations of the test compound (this compound or an anti-VEGF antibody). After a defined incubation period (e.g., 72 hours), cell proliferation is quantified using methods like the Alamar Blue assay or by measuring DNA synthesis (e.g., BrdU incorporation).[11]

2. Endothelial Cell Migration Assay:

  • Objective: To evaluate the effect of the test compound on the migration of endothelial cells.

  • Method: A Boyden chamber assay is commonly used. Endothelial cells are seeded in the upper chamber of a transwell insert with a porous membrane. The lower chamber contains a chemoattractant (e.g., VEGF-A). The test compound is added to the upper and/or lower chamber. After incubation, non-migrated cells on the upper surface of the membrane are removed, and the migrated cells on the lower surface are fixed, stained, and counted.[12]

3. Tube Formation Assay:

  • Objective: To assess the ability of endothelial cells to form capillary-like structures.

  • Method: HUVECs are seeded on a layer of extracellular matrix (e.g., Matrigel) in a 96-well plate. The cells are then treated with a stimulating factor and different concentrations of the test compound. After incubation (typically 6-24 hours), the formation of tube-like structures is observed and quantified by measuring parameters such as the number of junctions, total tube length, and number of loops using imaging software.[13]

dot

In_Vitro_Assay_Workflow cluster_proliferation Proliferation Assay cluster_migration Migration Assay cluster_tube Tube Formation Assay Seed_Cells_P Seed Endothelial Cells Add_Stimulant_Compound_P Add Stimulant (VEGF) & Test Compound Seed_Cells_P->Add_Stimulant_Compound_P Incubate_P Incubate (e.g., 72h) Add_Stimulant_Compound_P->Incubate_P Quantify_P Quantify Proliferation Incubate_P->Quantify_P Seed_Cells_M Seed Cells in Upper Chamber Add_Chemoattractant_Compound_M Add Chemoattractant (VEGF) & Compound Seed_Cells_M->Add_Chemoattractant_Compound_M Incubate_M Incubate Add_Chemoattractant_Compound_M->Incubate_M Quantify_M Stain & Count Migrated Cells Incubate_M->Quantify_M Coat_Plate Coat Plate with Matrigel Seed_Cells_T Seed Endothelial Cells Coat_Plate->Seed_Cells_T Add_Stimulant_Compound_T Add Stimulant & Test Compound Seed_Cells_T->Add_Stimulant_Compound_T Incubate_T Incubate (e.g., 6-24h) Add_Stimulant_Compound_T->Incubate_T Quantify_T Quantify Tube Formation Incubate_T->Quantify_T

Caption: Standard in vitro experimental workflows for assessing anti-angiogenic compounds.

In Vivo Angiogenesis/Lymphangiogenesis Models

1. Zebrafish Model:

  • Objective: To visualize and quantify the effect of a compound on vessel development in a living organism.

  • Method: Transgenic zebrafish embryos expressing a fluorescent protein in their vasculature (e.g., Tg(fli1:EGFP)) are used. Embryos are placed in a multi-well plate containing embryo medium with varying concentrations of the test compound. The development of specific blood vessels, such as the intersegmental vessels or subintestinal vessels, is monitored and imaged at different time points using fluorescence microscopy. The length and number of vessels are quantified to assess the anti-angiogenic effect.[8][14]

2. Sponge Implantation Assay:

  • Objective: To induce and quantify angiogenesis and lymphangiogenesis in a subcutaneous implant.

  • Method: A sterile sponge or Matrigel plug containing a pro-angiogenic factor (e.g., FGF-2 or VEGF-A) is surgically implanted subcutaneously in mice. The animals are then treated systemically with the test compound or a vehicle control for a defined period (e.g., 7-14 days). After the treatment period, the sponges/plugs are excised, and the extent of angiogenesis and lymphangiogenesis is quantified by measuring hemoglobin content (as an index of blood vessel formation) and by immunohistochemical staining for blood vessel markers (e.g., CD31) and lymphatic vessel markers (e.g., LYVE-1).

Preclinical Safety and Toxicology

A critical aspect of drug development is the evaluation of safety and toxicology.

This compound: In preclinical studies, this compound was generally reported to be well-tolerated in mice.[1] Notably, at a dose of 100 mg/kg, it did not induce significant hypertension in rats, an adverse effect commonly associated with VEGFR-2 inhibitors. However, the development of this compound was reportedly terminated due to adverse metabolic effects.[15][16][17] Studies in a diabetic mouse model (db/db mice) revealed that while this compound ameliorated diabetic nephropathy, it was also associated with dyslipidemia and lipid accumulation in the kidneys.[15][16][17]

Anti-VEGF Antibodies: Preclinical toxicology studies of anti-VEGF antibodies, particularly bevacizumab, have been conducted in cynomolgus monkeys. These studies revealed dose-related physeal dysplasia, characterized by an increase in hypertrophied chondrocytes and inhibition of vascular invasion of the growth plate. In female monkeys, decreased ovarian and uterine weights and an absence of corpora lutea were observed, indicating an impact on female reproductive organs. These effects were generally reversible upon cessation of treatment.

dot

Comparative_Safety_Profile This compound This compound + Well-tolerated in some models - No hypertension in rats - Adverse metabolic effects - Dyslipidemia - Renal lipid accumulation AntiVEGF Anti-VEGF Antibodies - Physeal dysplasia - Effects on female reproductive organs + Reversible effects

Caption: Key preclinical safety findings for this compound and anti-VEGF antibodies.

Conclusion

This compound and anti-VEGF antibodies represent two distinct strategies for modulating pathological vessel formation. This compound, with its primary effect on lymphangiogenesis through VEGFR-3 inhibition, offers a unique mechanism of action. In contrast, anti-VEGF antibodies are potent inhibitors of angiogenesis by directly targeting VEGF-A.

The preclinical data suggests that while both approaches have demonstrated efficacy in various models, they also present different safety profiles. The adverse metabolic effects observed with this compound ultimately led to the discontinuation of its development, highlighting the importance of thorough toxicological evaluation. Anti-VEGF antibodies, while having their own set of potential side effects, have successfully translated into clinically approved therapies for a range of diseases.

For researchers in the field, this comparative analysis underscores the importance of target selectivity and the potential for off-target effects. Future drug development efforts may benefit from exploring combination therapies that target both angiogenesis and lymphangiogenesis, or by developing more refined inhibitors with improved safety profiles. The detailed experimental protocols provided in this guide can serve as a valuable resource for designing and interpreting preclinical studies in this area.

References

Benchmarking SAR131675 Against Next-Generation VEGFR-3 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of SAR131675, a selective Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) inhibitor, with next-generation alternatives for researchers, scientists, and drug development professionals. The content is based on preclinical data, highlighting differences in selectivity, potency, and therapeutic application. While this compound showed promise in preclinical models with significant antitumoral and antimetastatic activities, its development was halted due to adverse metabolic effects.[1] This has paved the way for the development of new inhibitors targeting the same pathway.

Overview of VEGFR-3 Signaling

VEGFR-3 is a receptor tyrosine kinase crucial for the development and maintenance of the lymphatic system (lymphangiogenesis).[2][3] Its activation by ligands, primarily VEGF-C and VEGF-D, triggers downstream signaling cascades, including the PI3K-Akt and MAPK-ERK pathways.[3][4] These pathways are essential for the proliferation, migration, and survival of lymphatic endothelial cells (LECs).[3] In pathological contexts such as cancer, VEGFR-3 signaling can promote tumor lymphangiogenesis, facilitating metastasis to lymph nodes.[5][6]

VEGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-C VEGF-C VEGFR3_dimer VEGFR-3 Dimer (Homo/Hetero) VEGF-C->VEGFR3_dimer VEGF-D VEGF-D VEGF-D->VEGFR3_dimer P_site Autophosphorylation VEGFR3_dimer->P_site VEGFR2 VEGFR-2 VEGFR2->VEGFR3_dimer Heterodimerization PI3K PI3K P_site->PI3K RAS RAS P_site->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival_Growth Cell Survival & Growth mTOR->Survival_Growth ERK ERK1/2 RAS->ERK Proliferation_Migration Proliferation & Migration ERK->Proliferation_Migration

Caption: VEGFR-3 signaling pathway upon ligand binding.

Comparative Analysis of Inhibitor Potency and Selectivity

The primary benchmark for VEGFR-3 inhibitors is their potency (measured by IC50 values) and their selectivity against other kinases, particularly the closely related VEGFR-1 and VEGFR-2. High selectivity for VEGFR-3 over VEGFR-2 is desirable to minimize side effects associated with the inhibition of blood vessel formation (angiogenesis).[7]

This compound demonstrated high potency and selectivity for VEGFR-3 in cell-free assays.[8][9] Its IC50 for VEGFR-3 was 23 nM, and it was approximately 10-fold more selective for VEGFR-3 than for VEGFR-2.[8][9] The next-generation inhibitor EVT801 has been developed with a focus on an improved selectivity and toxicity profile.[7] Other compounds, such as Fruquintinib and Sulfatinib, also show high potency towards VEGFR-3 but are part of a broader family of multi-kinase inhibitors.[8][10]

InhibitorClassVEGFR-3 IC50 (nM)VEGFR-2 IC50 (nM)VEGFR-1 IC50 (nM)Selectivity (VEGFR-2 / VEGFR-3)
This compound Selective VEGFR-323[8][9]235[9]>1000[9]~10.2
EVT801 Selective VEGFR-3~15 (VEGF-C induced)[7]~118 (VEGF-A induced)[7]Not specified~7.9
Fruquintinib Multi-kinase0.5[8][10]35[8]33[8]70
Sulfatinib Multi-kinase1[8]24[8]2[8]24
Axitinib Multi-kinase0.1 - 0.3[10]0.2[10]0.1[10]~1
Pazopanib Multi-kinase47[11]30[11]10[11]~0.6
Sorafenib Multi-kinase20[8][10]90[8][10]Not specified4.5
Vandetanib Multi-kinase110[8][10]40[8][12]>1100[8]~0.4

Note: IC50 values can vary based on assay conditions. Data is compiled from multiple sources for comparison.

Experimental Protocols

The evaluation of VEGFR-3 inhibitors involves a standardized workflow, progressing from initial biochemical assays to complex in vivo models.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Step 1: Kinase Assay (Cell-Free) B Step 2: Autophosphorylation Assay (Cell-Based) A->B Determine potency on recombinant kinase C Step 3: Proliferation & Survival Assays B->C Confirm target engagement in cellular context D Step 4: Lymphangiogenesis Models (e.g., Zebrafish, Matrigel Plug) C->D Assess functional effect on endothelial cells E Step 5: Tumor Models (e.g., 4T1, RIP1-Tag2) D->E Evaluate anti-lymphangiogenic and anti-angiogenic effects F F E->F Assess anti-tumor and anti-metastatic efficacy

Caption: Standard experimental workflow for screening VEGFR-3 inhibitors.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the direct inhibitory effect of a compound on the kinase activity of purified, recombinant VEGFR-3.

  • Methodology: An ELISA-based assay is commonly used. Multiwell plates are coated with a synthetic polymer substrate, such as poly-Glu-Tyr (4:1).[9] Recombinant human VEGFR-3 tyrosine kinase is added to the wells along with ATP and varying concentrations of the test inhibitor (e.g., this compound). The kinase reaction is allowed to proceed, leading to the phosphorylation of the substrate. The level of phosphorylation is then quantified using an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a detectable substrate. The IC50 value is calculated from the resulting dose-response curve.[13]

Cellular Autophosphorylation Assay
  • Objective: To measure the inhibitor's ability to block receptor activation within a cellular environment.

  • Methodology: A cell line engineered to overexpress VEGFR-3, such as HEK293 cells, is used.[5][14] The cells are treated with various concentrations of the inhibitor before being stimulated with a ligand like VEGF-C to induce receptor autophosphorylation. Cells are then lysed, and the level of phosphorylated VEGFR-3 is measured, typically via Western Blot or a cellular ELISA. The IC50 is determined as the concentration of inhibitor that reduces VEGFR-3 phosphorylation by 50%.[13]

Lymphatic Endothelial Cell (LEC) Proliferation and Survival Assays
  • Objective: To assess the functional impact of the inhibitor on LECs.

  • Methodology: Primary human lymphatic endothelial cells (HLECs) are cultured in the presence of VEGFR-3 ligands (VEGF-C or VEGF-D) to stimulate proliferation and survival.[1][9] The cells are simultaneously treated with a range of inhibitor concentrations. After an incubation period (e.g., 72 hours), cell viability or proliferation is measured using standard methods like MTS or Calcein-AM staining. This assay confirms that the inhibition of VEGFR-3 kinase activity translates into a functional anti-lymphangiogenic effect.[13]

In Vivo Models of Lymphangiogenesis
  • Objective: To evaluate the inhibitor's effect on the formation of new lymphatic vessels in a living organism.

  • Models:

    • Zebrafish Model: The transparency of zebrafish embryos allows for real-time visualization of lymphatic vessel development.[15] Inhibitors can be added directly to the water, and their effect on trunk lymphatic capillary growth can be quantified using microangiography.[9][15]

    • Matrigel Plug Assay: In this murine model, a gel-like substance (Matrigel) containing pro-lymphangiogenic factors (like FGF2 or VEGF-C) is implanted subcutaneously.[16] The inhibitor is administered systemically (e.g., orally). After a set period, the Matrigel plug is excised, and the extent of lymphatic vessel infiltration is assessed by immunohistochemical staining for LEC markers like LYVE-1.[6]

In Vivo Tumor Models
  • Objective: To determine the anti-tumor and anti-metastatic efficacy of the inhibitor.

  • Models:

    • Orthotopic and Syngeneic Models: Cancer cells are implanted into the corresponding organ of an immunocompetent mouse (e.g., 4T1 mammary carcinoma cells into the mammary fat pad).[1][5] Mice are treated with the inhibitor, and its effects on primary tumor growth, lymph node invasion, and distant metastasis (e.g., to the lungs) are monitored.[5]

    • Transgenic Models: The RIP1-Tag2 transgenic mouse model, which spontaneously develops pancreatic neuroendocrine tumors, is used to assess the inhibitor's effect on different stages of carcinogenesis.[5][13]

Comparative Selectivity Profile

The ideal next-generation inhibitor would potently block VEGFR-3 while having minimal impact on VEGFR-1 and VEGFR-2, thereby targeting lymphangiogenesis without the broader anti-angiogenic effects that can lead to toxicity.

Selectivity_Profile VEGFR2 VEGFR2 VEGFR1 VEGFR1 Other Kinases Other Kinases EVT801 EVT801 EVT801->VEGFR2 Low VEGFR3 VEGFR3 EVT801->VEGFR3 High Potency Multi-kinase Multi-kinase Inhibitor (e.g., Axitinib, Sorafenib) Multi-kinase->VEGFR2 Multi-kinase->VEGFR1 Multi-kinase->Other Kinases Broad Activity Multi-kinase->VEGFR3 This compound This compound This compound->VEGFR2 Moderate

Caption: Conceptual diagram of inhibitor selectivity profiles.

Conclusion

This compound established a benchmark as a potent and highly selective VEGFR-3 inhibitor with significant preclinical efficacy in reducing tumor growth and metastasis by inhibiting lymphangiogenesis and modulating tumor-associated macrophages.[5] However, its discontinuation highlights the critical need for next-generation inhibitors with improved safety profiles. Newer agents like EVT801 aim to achieve superior selectivity to minimize off-target effects.[7] Concurrently, multi-kinase inhibitors such as Fruquintinib and Sulfatinib, while less selective, demonstrate potent VEGFR-3 inhibition as part of their broader anti-angiogenic activity.[8] The choice of inhibitor for future research and clinical development will depend on the specific therapeutic context, weighing the benefits of targeted anti-lymphangiogenic therapy against the broader activity of multi-kinase agents.

References

Safety Operating Guide

Essential Guide to the Safe Handling and Disposal of SAR131675

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety, logistical, and disposal information for SAR131675, a potent and selective VEGFR-3 inhibitor. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper chemical handling.

I. Safety and Handling

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, it is imperative to adhere to standard laboratory safety protocols. This material should be considered hazardous until further information is available.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a laboratory coat.

Handling Precautions:

  • Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid generating dust if handling the solid form.

First Aid Measures:

  • If Inhaled: Move the person to fresh air.

  • In Case of Skin Contact: Wash off with soap and plenty of water.

  • In Case of Eye Contact: Flush eyes with water as a precaution.

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.

II. Proper Disposal Procedures

While this compound is not classified as hazardous, it is crucial to follow institutional and local regulations for chemical waste disposal. Do not dispose of chemical waste into the environment.

Step-by-Step Disposal Guidance:

  • Solid Waste:

    • Collect unadulterated solid this compound in a clearly labeled, sealed container.

    • The label should include the chemical name ("this compound") and state that it is "Non-Hazardous Waste for Disposal."

    • Dispose of the container through your institution's chemical waste program. Do not place it in the regular trash unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[2]

  • Liquid Waste (Solutions):

    • Solvent-Based Solutions: If this compound is dissolved in a hazardous solvent (e.g., chloroform), the entire solution is considered hazardous waste.

      • Collect the waste in a compatible, sealed, and properly labeled hazardous waste container.

      • The label must list all chemical constituents and their approximate percentages.

      • Store in a designated satellite accumulation area until collection by your institution's EHS personnel.

    • Aqueous Solutions: For dilute aqueous solutions, consult your local EHS guidelines. Some institutions may permit drain disposal for non-hazardous chemicals if certain criteria are met (e.g., pH between 5 and 9, low volume).[3] However, it is best practice to collect all chemical waste for proper disposal.

    • Never dispose of liquid waste in regular trash or dumpsters.[2]

  • Empty Containers:

    • Containers that held this compound should be emptied so that no freestanding liquid remains.[2]

    • Deface or remove the original label to indicate the container is empty.[1][2]

    • Dispose of the empty container in the regular trash or as instructed by your institution's waste management plan.[1][2]

  • Contaminated Labware:

    • Disposable labware (e.g., pipette tips, tubes) contaminated with this compound should be placed in a designated solid waste container for chemical waste.

    • Chemically contaminated broken glass and sharps should be disposed of in labeled, puncture-resistant containers.[4]

III. Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
CAS Number 1433953-83-3
Molecular Formula C₁₈H₂₂N₄O₄[2][5]
Molecular Weight 358.4 g/mol [5]
Appearance Crystalline solid[1][6]
Purity ≥98%[1][6]
Solubility Chloroform: ~30 mg/mL[1][6]
Storage Store at -20°C[5][6]
Stability ≥ 4 years at -20°C[1][6]

IV. Biological Activity Data

This compound is a potent and selective ATP-competitive inhibitor of VEGFR-3.[1][6] The table below presents key inhibitory concentration (IC₅₀) values from various assays.

Target/AssayIC₅₀ Value
VEGFR-3 (recombinant human) 23 nM[4][6][7]
VEGFR-3 Autophosphorylation (HEK cells) 45 nM[8][9]
VEGFR-2 230 - 280 nM[2][6]
VEGFR-1 >3,000 nM[6]
VEGFC-induced Lymphatic Cell Survival 14 nM[6]
VEGFD-induced Lymphatic Cell Survival 17 nM[6]
VEGFA-induced Survival 664 nM[4][6]

V. Experimental Protocol: In Vitro Kinase Assay

This protocol details the methodology for determining the inhibitory activity of this compound on VEGFR tyrosine kinases.

Objective: To measure the dose-dependent inhibition of recombinant human VEGFR-1, -2, and -3 by this compound.

Materials:

  • Multiwell plates precoated with poly-Glu-Tyr (polyGT 4:1) synthetic polymer substrate.[4]

  • Recombinant human VEGFR-1, VEGFR-2, and VEGFR-3.

  • 10x Kinase Buffer: 50 mM HEPES (pH 7.4), 20 mM MgCl₂, 0.1 mM MnCl₂, 0.2 mM Na₃VO₄.[4]

  • ATP solution.

  • This compound stock solution in DMSO.

  • Positive Control: DMSO.

  • Phosphotyrosine-specific monoclonal antibody conjugated to Horseradish Peroxidase (HRP).

  • HRP chromogenic substrate (e.g., OPD).

  • Plate reader.

Procedure:

  • Prepare Reagents: Dilute the 10x Kinase Buffer to 1x with sterile water. Prepare serial dilutions of this compound in DMSO, with final concentrations ranging from 3 nM to 1,000 nM.[4] Prepare ATP solutions.

  • Assay Setup: To the poly-GT coated wells, add the 1x kinase buffer, the respective recombinant kinase, and either the this compound dilution or DMSO for the positive control.[4]

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be 30 µM for VEGFR-1 and VEGFR-3, and 15 µM for VEGFR-2.[4]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time to allow for phosphorylation of the substrate.

  • Detection:

    • Wash the wells to remove ATP and unbound reagents.

    • Add the HRP-conjugated anti-phosphotyrosine antibody (e.g., at a 1/30,000 dilution) to each well and incubate to allow binding to the phosphorylated substrate.[4]

    • Wash the wells again to remove unbound antibody.

  • Develop Signal: Add the HRP chromogenic substrate and incubate in the dark until sufficient color develops.[4]

  • Read Plate: Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the positive control (DMSO). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

VI. Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the VEGFR-3 signaling pathway inhibited by this compound and a typical experimental workflow for its evaluation.

VEGFR3_Signaling_Pathway VEGFC VEGF-C / VEGF-D VEGFR3 VEGFR-3 VEGFC->VEGFR3 Binds P_VEGFR3 Dimerization & Autophosphorylation VEGFR3->P_VEGFR3 This compound This compound This compound->P_VEGFR3 Inhibits PI3K PI3K P_VEGFR3->PI3K ERK ERK P_VEGFR3->ERK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: VEGFR-3 signaling pathway and point of inhibition by this compound.

Experimental_Workflow start Start prep Prepare Reagents (Kinase, ATP, this compound) start->prep assay Perform In Vitro Kinase Assay prep->assay detect Detect Phosphorylation (ELISA) assay->detect analysis Data Analysis (IC50 Calculation) detect->analysis end End analysis->end

Caption: General workflow for an in vitro kinase inhibition assay.

References

Essential Safety and Operational Guide for Handling SAR131675

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for SAR131675, a potent and selective VEGFR-3 inhibitor. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and operational efficiency.

Immediate Safety Information

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, standard laboratory safety precautions should always be observed.

Personal Protective Equipment (PPE):

EquipmentRequirementJustification
Eye Protection Safety glasses or gogglesRecommended to prevent accidental eye contact with the powder or dissolved substance.
Hand Protection Standard laboratory gloves (e.g., nitrile)Advised to avoid direct skin contact, although no specific skin hazard is identified.
Respiratory Protection Not generally requiredA well-ventilated area is sufficient. Use a dust mask if handling large quantities of the solid form to avoid inhalation.
Lab Coat Standard lab coatRecommended to protect clothing and skin from accidental spills.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound from reception to disposal is critical for safety and maintaining the integrity of the compound.

Receiving and Storage:
  • Upon receipt, verify the container is sealed and undamaged.

  • Store the compound as a crystalline solid at -20°C for long-term stability.

Preparation of Stock Solutions:
  • This compound is soluble in Chloroform (30 mg/ml) and DMSO (72 mg/mL).

  • To prepare a stock solution, allow the vial to warm to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound in a chemical fume hood.

  • Add the appropriate solvent to the desired concentration. For example, to prepare a 10 mM stock solution in DMSO, add the appropriate volume of DMSO to the weighed compound.

  • Ensure the compound is fully dissolved by vortexing or brief sonication.

  • Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Handling During Experiments:
  • Always handle the compound and its solutions in a well-ventilated area or a chemical fume hood.

  • Use appropriate PPE as outlined in the table above.

  • Avoid generating aerosols.

  • After use, securely cap all vials and containers.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination.

  • Unused Compound: Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be collected in a designated chemical waste container and disposed of appropriately.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed waste container for chemical waste disposal. Do not allow it to enter sewers or surface water.

Quantitative Data: Inhibitory Activity of this compound

This compound is a highly selective inhibitor of VEGFR-3. The following table summarizes its inhibitory concentrations (IC50) against various receptors.

TargetAssay TypeIC50 (nM)
VEGFR-3 Cell-free kinase assay23[1][2][3]
VEGFR-3 Autophosphorylation in HEK cells45[1][2]
VEGFR-2 Cell-free kinase assay235[3]
VEGFR-1 Cell-free kinase assay>3000[3]
VEGFC-induced lymphatic cell survival Cell-based assay14[2][3]
VEGFD-induced lymphatic cell survival Cell-based assay17[2][3]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

In Vitro VEGFR-3 Kinase Assay

This protocol determines the in vitro potency of this compound against VEGFR-3 kinase activity.

Materials:

  • Recombinant human VEGFR-3 enzyme

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.4, 20 mM MgCl₂, 0.1 mM MnCl₂, 0.2 mM Na₃VO₄)

  • ATP (30 µM for VEGFR-3)[3]

  • Poly(Glu, Tyr) 4:1 substrate-coated plates

  • This compound stock solution (in DMSO)

  • Positive control (e.g., DMSO vehicle)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • 96-well solid white plates

Procedure:

  • Prepare a master mix containing the kinase assay buffer, ATP, and the poly(Glu, Tyr) substrate.

  • Dispense the master mix into the wells of a 96-well plate.

  • Add this compound at various concentrations (e.g., in a serial dilution) to the test wells.

  • Add the vehicle (DMSO) to the positive control wells.

  • Initiate the kinase reaction by adding the diluted VEGFR-3 enzyme to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • After incubation, add the Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP.

  • Measure the luminescence intensity using a microplate reader.

  • Calculate the percentage of kinase activity inhibition relative to the positive control and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol assesses the effect of this compound on the proliferation of primary human lymphatic endothelial cells (LECs).

Materials:

  • Primary human lymphatic endothelial cells (LECs)

  • Cell culture medium (e.g., EGM-2MV)

  • VEGF-C (as a stimulant)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Detergent reagent (to solubilize formazan crystals)

  • 96-well cell culture plates

Procedure:

  • Seed LECs at an appropriate density (e.g., 5,000 cells/well) in a 96-well plate and allow them to attach overnight.

  • The next day, replace the medium with a fresh medium containing various concentrations of this compound and a constant concentration of VEGF-C. Include a vehicle control (DMSO + VEGF-C) and a negative control (no VEGF-C).

  • Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.

  • Leave the plate at room temperature in the dark for 2 hours.

  • Record the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the VEGFR-3 signaling pathway inhibited by this compound and a typical experimental workflow for its evaluation.

VEGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-C VEGF-C VEGFR3 VEGFR-3 VEGF-C->VEGFR3 Binds & Activates VEGFR2 VEGFR-2 VEGFR3->VEGFR2 Heterodimerization PI3K PI3K VEGFR3->PI3K Activates ERK ERK VEGFR3->ERK Activates VEGFR2->PI3K AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation This compound This compound This compound->VEGFR3 Inhibits Autophosphorylation

Caption: VEGFR-3 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis cluster_disposal Disposal A Receive & Store This compound at -20°C B Prepare Stock Solution (e.g., in DMSO) A->B C Perform Kinase Assay (VEGFR-3) B->C D Perform Cell Proliferation Assay (e.g., MTT) B->D E Measure Luminescence or Absorbance C->E D->E F Calculate IC50 Values E->F G Dispose of Chemical & Contaminated Waste F->G End of Experiment

Caption: Experimental workflow for the evaluation of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SAR131675
Reactant of Route 2
SAR131675

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.